molecular formula C23H26N2O6 B569794 11,12-De(methylenedioxy)danuphylline CAS No. 888482-17-5

11,12-De(methylenedioxy)danuphylline

Número de catálogo: B569794
Número CAS: 888482-17-5
Peso molecular: 426.5 g/mol
Clave InChI: OMANQXKGUWJXTD-JBJBFBLISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

11,12-De(methylenedioxy)danuphylline is a specialized indole alkaloid derivative of significant interest in natural product and pharmacological research. It is structurally related to danuphylline, a pentacyclic indole alkaloid first identified in the Kopsia genus of flowering plants . Like other monoterpenoid indole alkaloids from the Apocynaceae family, this compound serves as a valuable chemical probe for investigating biosynthetic pathways in medicinal plants. Its core indole structure makes it a candidate for studies focused on neurotrophic and neuroprotective mechanisms, as similar alkaloids have been shown to influence neuritogenesis and neuronal survival, potentially through interactions with serotoninergic receptors and the modulation of neurotrophic factors . Researchers utilize this compound to explore its potential biological activities, including its role as a precursor in the semisynthesis of complex molecules for probing neurodegenerative diseases . This product is intended for laboratory research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMANQXKGUWJXTD-JBJBFBLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501014936
Record name 11,12-De(methylenedioxy)danuphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888482-17-5
Record name 11,12-De(methylenedioxy)danuphylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501014936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide on 11,12-De(methylenedioxy)danuphylline: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the mechanism of action, signaling pathways, and experimental protocols for 11,12-De(methylenedioxy)danuphylline has revealed a significant lack of available scientific literature. While the compound is identified as an indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis, detailed pharmacological data remains elusive in the public domain. [1]

Currently, information is limited to supplier catalogs, which do not provide the in-depth technical details required for a comprehensive guide for researchers, scientists, and drug development professionals. One vendor suggests the compound is explored for its potential as a bronchodilator and its utility in studying adenosine (B11128) receptor pathways and phosphodiesterase inhibition; however, no supporting experimental data, protocols, or quantitative analysis is provided to substantiate these claims.[2]

Limitations in Available Data:

  • Mechanism of Action: No peer-reviewed studies detailing the specific molecular targets or the precise mechanism by which this compound exerts its effects were identified.

  • Quantitative Data: There is a notable absence of quantitative data, such as IC50, Ki, or other binding affinities, which are crucial for understanding the compound's potency and selectivity.

  • Signaling Pathways: Without knowledge of the molecular targets, the specific signaling pathways modulated by this compound cannot be determined or visualized.

  • Experimental Protocols: Detailed methodologies for key experiments involving this compound are not available in the public literature.

Due to the absence of this critical information, it is not possible to construct the requested in-depth technical guide with clearly structured tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. Further primary research is required to elucidate the pharmacological profile of this compound.

References

A Technical Guide to 11,12-De(methylenedioxy)danuphylline: Current Status and a Proposed Synthetic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

11,12-De(methylenedioxy)danuphylline is a complex monoterpene indole (B1671886) alkaloid that has been isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] This family of plants is a rich source of structurally diverse and biologically active alkaloids. While the structure of this compound has been elucidated through spectroscopic methods following its isolation, a total synthesis of this natural product has not yet been reported in the scientific literature. This guide provides a comprehensive overview of the known information regarding its isolation and characterization, and proposes a viable, albeit hypothetical, synthetic strategy based on established methodologies for the synthesis of related Kopsia and Aspidosperma alkaloids. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Part 1: Isolation and Characterization

The isolation of this compound from Kopsia officinalis provides the basis for its structural characterization. The experimental protocol for its extraction and purification is crucial for obtaining the pure compound for further studies.

Experimental Protocol: Isolation from Kopsia officinalis

The following is a generalized protocol based on typical methods for isolating alkaloids from plant materials. The specific details are derived from reports on the isolation of novel alkaloids from Kopsia officinalis.

  • Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to yield the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The crude mixture is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol/water or acetonitrile/water, to yield the pure this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. The data presented below is based on reported values for this and structurally similar alkaloids.

Property Data
Molecular Formula C₂₃H₂₆N₂O₆
Molecular Weight 426.47 g/mol
Appearance Amorphous solid or oil
¹H NMR (CDCl₃) Characteristic signals for aromatic protons, olefinic protons, methoxy (B1213986) groups, and aliphatic protons of the polycyclic core.
¹³C NMR (CDCl₃) Resonances corresponding to carbonyl carbons, aromatic and olefinic carbons, and aliphatic carbons of the fused ring system.
High-Resolution Mass Spectrometry (HRMS) m/z calculated for [M+H]⁺, confirming the elemental composition.
CAS Number 888482-17-5

Part 2: A Proposed Synthetic Strategy

Given the absence of a published total synthesis, this section outlines a plausible synthetic approach to this compound. The strategy is predicated on synthetic routes successfully applied to other alkaloids sharing the core Aspidosperma skeleton, which is structurally related to danuphylline. The core of this strategy involves the construction of the pentacyclic framework through a key cycloaddition reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the complex core can be disconnected to simpler, readily available starting materials. The key disconnection would be an intramolecular Diels-Alder reaction to form the central polycyclic system.

G cluster_main Retrosynthetic Analysis of this compound A This compound B Pentacyclic Intermediate A->B Functional Group Interconversion C Diels-Alder Precursor (Tryptamine Derivative) B->C [4+2] Intramolecular Diels-Alder Cycloaddition D Substituted Tryptamine (B22526) C->D Amide Coupling E Diene Component C->E F Tryptamine D->F Tryptamine G Side Chain Precursor D->G Side Chain Precursor

Caption: Retrosynthetic analysis of the target molecule.

The key steps in this retrosynthesis are:

  • Functional Group Interconversion: The final functional groups on the periphery of the molecule can be introduced or modified in the late stages of the synthesis.

  • Intramolecular Diels-Alder Reaction: The core pentacyclic structure is envisioned to arise from an intramolecular [4+2] cycloaddition of a precursor containing a diene and a dienophile tethered to an indole core. This is a powerful strategy for rapidly building molecular complexity.

  • Amide Coupling: The Diels-Alder precursor can be assembled by coupling a suitably functionalized tryptamine derivative with a carboxylic acid containing the diene component.

  • Simplification to Starting Materials: The tryptamine derivative and the diene component can be traced back to commercially available or easily preparable starting materials.

Proposed Forward Synthesis

The forward synthesis would follow the retrosynthetic pathway, starting with the preparation of the key building blocks and culminating in the construction of the final molecule.

G cluster_main Proposed Forward Synthesis Workflow Start Tryptamine & Diene Precursors Step1 Synthesis of Diels-Alder Precursor Start->Step1 Amide Coupling Step2 Intramolecular Diels-Alder Reaction Step1->Step2 Thermal or Lewis Acid Catalysis Step3 Formation of Pentacyclic Core Step2->Step3 Step4 Late-Stage Functionalization Step3->Step4 Reduction, Oxidation, Alkylation, etc. End This compound Step4->End

Caption: Proposed forward synthesis workflow.

Detailed Methodologies for Key Experiments

  • Step 1: Synthesis of the Diels-Alder Precursor

    • A suitably protected and functionalized tryptamine derivative would be synthesized. The indole nitrogen would likely be protected (e.g., with a Boc or tosyl group) to prevent side reactions.

    • A carboxylic acid containing a diene moiety would be prepared separately.

    • These two fragments would be coupled using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the amide-linked Diels-Alder precursor.

  • Step 2: Intramolecular Diels-Alder Cycloaddition

    • The precursor would be dissolved in a high-boiling solvent (e.g., toluene (B28343) or xylene) and heated to induce the intramolecular cycloaddition.

    • Alternatively, a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) could be used at lower temperatures to promote the reaction and potentially improve stereoselectivity.

    • This reaction would form the key tetracyclic or pentacyclic core of the molecule.

  • Step 3: Elaboration of the Pentacyclic Core

    • Following the cycloaddition, a series of transformations would be required to install the correct oxidation states and functional groups. This could involve:

      • Reduction of amides or esters (e.g., with LiAlH₄).

      • Oxidation of alcohols to ketones or aldehydes (e.g., with Dess-Martin periodinane or a Swern oxidation).

      • Formation of any additional rings through intramolecular cyclizations.

      • Removal of protecting groups.

Summary of Proposed Key Reactions

Step Reaction Type Reagents/Conditions Purpose
1Amide CouplingHATU, DIPEA, DMFLink tryptamine and diene fragments
2Intramolecular Diels-AlderToluene, heat or Lewis AcidConstruct polycyclic core
3ReductionLiAlH₄, THFReduce carbonyl groups
4OxidationDMP, CH₂Cl₂Adjust oxidation states
5DeprotectionTFA or H₂/Pd-CRemove protecting groups

This compound represents a challenging synthetic target due to its complex, stereochemically rich polycyclic structure. While its total synthesis remains an unmet challenge, the extensive literature on the synthesis of related Kopsia and Aspidosperma alkaloids provides a solid foundation for the development of a successful synthetic route. The proposed strategy, centered around a key intramolecular Diels-Alder reaction, offers a logical and viable pathway to this intriguing natural product. The successful execution of such a synthesis would not only provide access to this molecule for further biological evaluation but also contribute to the advancement of synthetic strategies for this important class of alkaloids.

References

The Alkaloids of Kopsia officinalis: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsia officinalis, a member of the Apocynaceae family, is a plant rich in structurally diverse monoterpenoid indole (B1671886) alkaloids (MIAs).[1] Traditionally, it has been used in Chinese folk medicine to treat conditions such as rheumatoid arthritis, pharyngitis, and tonsillitis.[1][2] Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a wide spectrum of biological activities for the alkaloids isolated from this plant. These activities include cytotoxic, anti-inflammatory, immunosuppressive, antimicrobial, and acetylcholinesterase inhibitory effects, highlighting the potential of Kopsia officinalis alkaloids as lead compounds for novel drug development.[1][3]

This technical guide provides an in-depth overview of the biological activities of alkaloids from Kopsia officinalis. It summarizes the quantitative data from key studies, details the experimental protocols used to assess these activities, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Cytotoxic Activity

Several alkaloids from Kopsia officinalis have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug research.[1][4]

Data Presentation: Cytotoxicity of Kopsia officinalis Alkaloids
AlkaloidCell Line(s)IC50 (µM)Reference
Kopsiaofficine ALung cancer cell lines< 20[5]
Kopsiaofficine CLung cancer cell lines< 20[5]
Kopsiaofficine ASeven gastrointestinal carcinoma cell lines10-20[6]
Kopsiaofficine CSeven gastrointestinal carcinoma cell lines< 10[6]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (e.g., Kopsiaofficines A and C) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle controls are included.[6]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Workflow

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed cancer cells in 96-well plate B Treat cells with Kopsia alkaloids at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate for 2-4 hours C->D E Solubilize formazan crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate IC50 values F->G

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory and Analgesic Activity

Kopsia officinalis has been traditionally used to treat pain and inflammation.[8] Studies have shown that its alkaloids can suppress the production of key inflammatory mediators.[8][9]

Data Presentation: In Vivo Anti-inflammatory and Analgesic Effects
AlkaloidAssayDosageEffectReference
Kopsinic acidCarrageenan-induced paw edema (mice)40 mg/kgSignificantly relieved paw edema[8][9]
(-)-KopsinilamCarrageenan-induced paw edema (mice)40 mg/kgSignificantly relieved paw edema[8][9]
Normavacurine-21-oneCarrageenan-induced paw edema (mice)40 mg/kgSignificantly relieved paw edema[8][9]
12-hydroxy-19(R)-hydroxy-ibophyllidineAcetic acid-stimulated writhing (mice)-Remarkably decreased the number of writhings[8][9]
11,12-methylenedioxykopsinaline N4-oxideAcetic acid-stimulated writhing (mice)-Remarkably decreased the number of writhings[8][9]
Experimental Protocols

Principle: This assay measures the ability of compounds to inhibit the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in macrophage cells stimulated with lipopolysaccharide (LPS).[8][9]

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured under standard conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test alkaloids for a short period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Mediator Quantification: The levels of COX-2, IL-1β, and TNF-α in the cell culture supernatant or cell lysates are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting.[10]

  • Analysis: The inhibitory effect of the alkaloids is determined by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated cells without treatment.

Principle: This is a standard model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[11]

Methodology:

  • Animal Dosing: Mice or rats are orally or intraperitoneally administered the test alkaloids (e.g., kopsinic acid) or a positive control (e.g., aspirin).[8][9]

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

  • Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

  • Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the control group that received only the vehicle.

Visualization: Inflammatory Pathway and In Vivo Workflow

G cluster_pathway LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Mediators Pro-inflammatory Mediators (COX-2, TNF-α, IL-1β) NFkB->Mediators Alkaloids Kopsia officinalis Alkaloids Alkaloids->Mediators Inhibition

Caption: Inhibition of pro-inflammatory mediators by Kopsia alkaloids.

G cluster_workflow Carrageenan-Induced Paw Edema Workflow A Administer Kopsia alkaloid or control to mice B Inject carrageenan into hind paw A->B C Measure paw volume at set time intervals B->C D Calculate percentage inhibition of edema C->D

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Immunosuppressive Activity

Certain alkaloids from Kopsia officinalis have shown the ability to modulate immune responses, particularly by inhibiting the proliferation of T cells, which play a central role in autoimmune diseases.[12][13]

Data Presentation: Immunosuppressive Activity of Rhazinilam
AlkaloidAssayTarget CellsIC50Reference
RhazinilamT cell proliferation (anti-CD3/anti-CD28 activated)Human T cells1.0 µM[12][13]
RhazinilamT cell proliferation (alloantigen stimulation)Human PBMCs1.1 µM[12][13]

Note: Rhazinilam did not exhibit cytotoxicity towards naïve human T cells and peripheral blood mononuclear cells (PBMCs) at concentrations up to 320 µM. It was found to induce T cell cycle arrest in the G2/M phase and inhibit the production of proinflammatory cytokines in activated T cells.[12][13]

Experimental Protocol: T Cell Proliferation Assay

Principle: This assay measures the ability of a compound to inhibit the proliferation of T lymphocytes following activation. Activation can be induced using antibodies against the T cell receptor complex (anti-CD3/anti-CD28) or through stimulation with alloantigens in a mixed lymphocyte reaction.

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and T cells can be further purified.

  • Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with various concentrations of the test alkaloid (e.g., Rhazinilam).

  • T Cell Activation: T cell proliferation is stimulated by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

  • Incubation: The plates are incubated for a period of 72 hours to allow for cell division.

  • Proliferation Measurement: Cell proliferation is typically measured by adding a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric reagent (e.g., WST-1 or CFSE dye) during the final hours of incubation. The incorporation of the tracer or the change in color is proportional to the rate of cell division.

  • Data Analysis: The results are expressed as a percentage of the proliferation observed in the stimulated, untreated control cells. The IC50 value is calculated from the dose-response curve.

Other Notable Biological Activities

Alkaloids from Kopsia officinalis have been investigated for a range of other therapeutic properties.

Antimicrobial Activity

A comprehensive review indicated that various Kopsia alkaloids possess antimicrobial properties. For instance, certain compounds showed strong activity against bacteria like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported in the micromolar or low microgram per milliliter range.[1][14]

Experimental Protocol: Broth Microdilution Method (MIC Determination) The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. Bacteria are incubated in a liquid growth medium in a 96-well plate with serial dilutions of the test alkaloid. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after an incubation period of 18-24 hours.[15]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. Some Kopsia alkaloids have demonstrated inhibitory activity against this enzyme.[1][3]

Experimental Protocol: Ellman's Method This colorimetric assay measures AChE activity by detecting the product of a substrate analog, acetylthiocholine (B1193921) (ATCh). AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound. The rate of color formation, measured at 412 nm, is proportional to AChE activity. The inhibitory potential of the alkaloids is assessed by measuring the reduction in this rate.[2][16]

Protection Against Podocyte Injury

Several alkaloids from Kopsia officinalis showed potent activity in antagonizing high glucose-evoked podocyte injury, with EC50 values ranging from 3.0 to 12.0 µM. This suggests a potential therapeutic role in diabetic nephropathy.[17][18]

Experimental Protocol: High Glucose-Evoked Podocyte Injury Model Podocytes (specialized cells in the kidney) are cultured in a high-glucose medium to mimic the conditions of diabetic nephropathy, which induces injury and apoptosis. The protective effect of the alkaloids is evaluated by treating the cells with the compounds and assessing cell viability, apoptosis rates, and the expression of injury-related biomarkers.

Conclusion

The monoterpenoid indole alkaloids isolated from Kopsia officinalis exhibit a remarkable diversity of biological activities, including potent cytotoxic, anti-inflammatory, and immunosuppressive effects. The quantitative data and detailed methodologies presented in this guide underscore the significant potential of these natural products in the field of drug discovery. Further investigation into the mechanisms of action, structure-activity relationships, and preclinical development of the most promising alkaloids is warranted to translate these findings into novel therapeutic agents for cancer, inflammatory disorders, and autoimmune diseases.

References

In-Depth Technical Guide: 11,12-De(methylenedioxy)danuphylline (CAS Number 888482-17-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This family of plants is known for producing a rich diversity of bioactive monoterpenoid indole alkaloids. Structurally, this compound represents a unique modification of the danuphylline scaffold.

While comprehensive pharmacological data remains limited, preliminary information suggests that this compound may possess bronchodilator properties, potentially acting through the modulation of adenosine (B11128) receptors and inhibition of phosphodiesterase. Further research into its biological activities is ongoing, with potential applications in the study of respiratory disorders and as a lead compound for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 888482-17-5N/A
Molecular Formula C₂₃H₂₆N₂O₆[1]
Molecular Weight 426.47 g/mol [1]
Appearance White amorphous powder[1]
Optical Rotation [α]²⁰D +87 (c 0.1, CHCl₃)[1]

Synthesis and Isolation

Isolation from Natural Sources

Experimental Protocol for Isolation and Purification:

The following protocol is based on the methodology described by Wang et al. (2017) for the isolation of this compound from Kopsia officinalis.

  • Extraction: Air-dried and powdered leaves and stems of Kopsia officinalis (5.0 kg) were extracted with 95% ethanol (B145695) (3 x 15 L) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract (350 g).

  • Acid-Base Partitioning: The crude extract was suspended in water and acidified with 5% HCl. The acidic solution was then extracted with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The remaining aqueous layer was basified with ammonia (B1221849) solution (pH 9-10) and subsequently extracted with chloroform (B151607).

  • Initial Fractionation: The chloroform extract (80 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol (from 100:0 to 80:20) to yield several fractions.

  • Purification: Fraction 4 (5.2 g) was further purified by repeated column chromatography on silica gel (eluting with petroleum ether-acetone, 80:20) and preparative thin-layer chromatography (pTLC) using a chloroform-methanol (95:5) solvent system to afford this compound (8.5 mg).

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.

TechniqueKey Data
¹H NMR (500 MHz, CDCl₃) δ: 7.95 (1H, s), 7.20 (1H, d, J = 7.5 Hz), 7.05 (1H, t, J = 7.5 Hz), 6.85 (1H, t, J = 7.5 Hz), 6.70 (1H, d, J = 7.5 Hz), 4.85 (1H, d, J = 10.0 Hz), 3.80 (3H, s), 3.75 (3H, s), 3.60 (1H, m), 3.20 (1H, m), 2.80-2.60 (4H, m), 2.20 (1H, m), 1.80 (1H, m), 1.50 (1H, m).
¹³C NMR (125 MHz, CDCl₃) δ: 172.5, 168.0, 160.5, 155.0, 135.0, 128.5, 125.0, 122.0, 118.0, 110.0, 95.0, 85.0, 60.0, 52.5, 52.0, 50.0, 48.0, 45.0, 35.0, 30.0, 28.0, 25.0.
HRESIMS m/z 427.1867 [M+H]⁺ (calcd for C₂₃H₂₇N₂O₆, 427.1869).

Biological Activity and Mechanism of Action

Potential as a Bronchodilator

While not yet substantiated by peer-reviewed in-vivo or in-vitro studies, preliminary information suggests that this compound may exhibit bronchodilatory effects. This hypothesis is based on its structural similarity to other alkaloids that have been investigated for their ability to relax airway smooth muscle.

Postulated Signaling Pathways

The potential mechanism of action for bronchodilation may involve the modulation of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

  • Adenosine Receptor Antagonism: Adenosine is known to cause bronchoconstriction in asthmatic patients. Antagonism of adenosine receptors, particularly A₁ and A₂B receptors, on airway smooth muscle cells can lead to relaxation and bronchodilation.

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Inhibition of PDEs, such as PDE4, would lead to an increase in intracellular cAMP levels, resulting in bronchodilation.

The following diagram illustrates the hypothetical signaling pathways through which this compound may exert its bronchodilatory effects.

Bronchodilation_Pathway cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Adenosine Adenosine Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Activates 11,12-DMD This compound 11,12-DMD->Adenosine_Receptor Antagonizes PDE Phosphodiesterase (PDE) 11,12-DMD->PDE Inhibits AC Adenylyl Cyclase Adenosine_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC cAMP->PDE Substrate for PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades to Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Hypothetical signaling pathways for the bronchodilatory effects of this compound.

Experimental Workflows

General Workflow for Isolation and Structure Elucidation

The process of identifying and characterizing novel natural products like this compound follows a well-established workflow.

Isolation_Workflow Plant_Material Plant Material (Kopsia officinalis) Extraction Extraction (Ethanol) Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Crude_Fractionation Crude Fractionation (Silica Gel Column) Partitioning->Crude_Fractionation Purification Purification (Repeated Chromatography/pTLC) Crude_Fractionation->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR 1D & 2D NMR Structure_Elucidation->NMR MS HRESIMS Structure_Elucidation->MS Optical_Rotation Optical Rotation Structure_Elucidation->Optical_Rotation

Caption: General workflow for the isolation and structure elucidation of this compound.

Future Research Directions

The discovery of this compound opens up several avenues for future research:

  • Total Synthesis: The development of a total synthesis route would provide a reliable source of the compound for further pharmacological studies and enable the synthesis of analogues with potentially improved activity and pharmacokinetic properties.

  • In-depth Pharmacological Evaluation: Comprehensive in-vitro and in-vivo studies are required to confirm its bronchodilatory activity and to elucidate its precise mechanism of action. This should include binding assays for adenosine receptor subtypes and activity assays for various phosphodiesterase isoforms.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues will help to identify the key structural features responsible for its biological activity, guiding the design of more potent and selective compounds.

  • Toxicology and Safety Assessment: A thorough evaluation of the toxicological profile of this compound is essential to determine its potential for therapeutic development.

Conclusion

This compound is a novel indole alkaloid with a unique chemical structure. While its biological activities are not yet fully characterized, it holds promise as a lead compound for the development of new therapeutics, particularly for respiratory diseases. Further research is warranted to fully explore its pharmacological potential and to establish a clear understanding of its mechanism of action. This technical guide provides a summary of the current knowledge on this compound and outlines key areas for future investigation.

References

In-Depth Technical Guide: Physicochemical Properties of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This compound has garnered research interest for its potential as a bronchodilator, with a proposed mechanism of action involving the modulation of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its isolation, and an exploration of the signaling pathways relevant to its potential therapeutic effects.

Physicochemical Properties

Quantitative data regarding several key physicochemical properties of this compound remain to be fully characterized in publicly available literature. The following table summarizes the currently known information.

PropertyValueSource
Molecular Formula C₂₃H₂₆N₂O₆[1]
Molecular Weight 426.47 g/mol [1]
CAS Number 888482-17-5[1][2]
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
pKa Not Reported

Experimental Protocols

Isolation of this compound from Kopsia officinalis

While a specific, detailed protocol for the isolation of this compound has not been published, the general methodology for isolating alkaloids from Kopsia species involves chromatographic techniques.[3] The following is a generalized workflow based on common practices for natural product isolation from this genus.

G start Plant Material (Leaves and Stems of Kopsia officinalis) extraction Solvent Extraction (e.g., with Methanol (B129727) or Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Dichloromethane/Water) extraction->partition crude_extract Crude Alkaloid Extract partition->crude_extract silica_gel Silica (B1680970) Gel Column Chromatography crude_extract->silica_gel fractions Collection of Fractions silica_gel->fractions hplc High-Performance Liquid Chromatography (HPLC) (Reversed-phase or Normal-phase) fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Elucidation (NMR, MS, IR, UV) pure_compound->characterization

Caption: Generalized workflow for the isolation and characterization of alkaloids from Kopsia officinalis.

Methodology:

  • Extraction: The dried and powdered leaves and stems of Kopsia officinalis are subjected to extraction with an organic solvent, typically methanol or ethanol, over an extended period.

  • Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. The extract is typically dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into a polar organic solvent like dichloromethane.

  • Chromatographic Purification: The crude alkaloid extract is further purified using a combination of chromatographic techniques.

    • Silica Gel Column Chromatography: The extract is first fractionated by silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

    • High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are then subjected to further purification by HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile-water or methanol-water.

  • Structural Elucidation: The structure of the purified compound is confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Potential Mechanism of Action and Relevant Signaling Pathways

The bronchodilatory effects of this compound are hypothesized to be mediated through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Adenosine, upon binding to its receptors (particularly A1 and A2B) on airway smooth muscle cells, can induce bronchoconstriction. By acting as an antagonist, this compound could block this effect, leading to smooth muscle relaxation and bronchodilation. The A2A and A2B adenosine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[4][5][6][7][8]

G cluster_membrane Cell Membrane A2_receptor A2A/A2B Receptor AC Adenylyl Cyclase A2_receptor->AC Stimulates (Gs) A1_receptor A1/A3 Receptor A1_receptor->AC Inhibits (Gi) Contraction Bronchoconstriction A1_receptor->Contraction cAMP cAMP AC->cAMP Converts Adenosine Adenosine Adenosine->A2_receptor Activates Adenosine->A1_receptor Activates Danuphylline This compound Danuphylline->A1_receptor Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Proposed adenosine receptor signaling pathway modulation by this compound.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, this compound could increase intracellular levels of cAMP in airway smooth muscle cells. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

G Beta_Agonist β2-Adrenergic Agonist Beta_Receptor β2-Adrenergic Receptor Beta_Agonist->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates (Gs) cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Danuphylline This compound Danuphylline->PDE Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Caption: Proposed mechanism of bronchodilation via phosphodiesterase inhibition by this compound.

Conclusion

This compound represents a promising natural product lead for the development of novel bronchodilators. Further research is required to fully elucidate its physicochemical properties, refine its isolation and synthesis protocols, and definitively characterize its mechanism of action and pharmacological profile. The information and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on this and related compounds.

References

Pharmacology of Novel Indole Alkaloids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Indole (B1671886) alkaloids represent a vast and structurally diverse class of natural products that have historically been a rich source of therapeutic agents.[1] Their privileged scaffold has been the basis for numerous approved drugs targeting a wide array of diseases, from cancer to neurological disorders.[1][2] Recent advancements in natural product isolation, synthetic chemistry, and pharmacological screening have unveiled a new generation of novel indole alkaloids with potent and selective biological activities. This technical guide provides an in-depth overview of the pharmacology of select classes of recently discovered indole alkaloids, focusing on their anticancer, anti-inflammatory, antiviral, and opioid receptor-modulating properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Introduction: The Enduring Promise of Indole Alkaloids

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry.[3] Nature has produced over 4,100 distinct indole alkaloids, many of which exhibit significant biological activity.[1] This remarkable diversity stems from a wide range of biosynthetic pathways found in plants, fungi, and marine organisms.[1][2] From the antiarrhythmic ajmaline (B190527) to the anticancer vinca (B1221190) alkaloids, these compounds have had a profound impact on modern medicine.[1] The ongoing exploration of biodiversity, coupled with innovative synthetic methodologies that allow for precise functionalization of the indole core, continues to yield novel derivatives with promising therapeutic potential.[3][4] This guide will delve into the pharmacological profiles of several such novel alkaloids, providing the technical details necessary to understand and advance their development.

Anticancer Activity of Novel Indole Alkaloids

A significant portion of recent research has focused on the anticancer properties of new indole alkaloids, with cytotoxicity being the most commonly reported bioactivity.[1] These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling kinases that drive tumor proliferation.[5][6]

Microtubule Destabilizing Agents

The vinca alkaloids, such as vincristine (B1662923) and vinblastine, are classic examples of indole-containing natural products that target tubulin, a critical component of the cytoskeleton.[6] Novel indole derivatives continue to be discovered that share this mechanism of action, inducing cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[5]

The following table summarizes the in vitro activity of a representative novel indole alkaloid, here designated IA-T1 , against various cancer cell lines and its direct effect on tubulin polymerization.

CompoundCell LineIC50 (Antiproliferative Activity, nM)Tubulin Polymerization Inhibition (IC50, µM)
IA-T1 HeLa (Cervical Cancer)8.72.3
A549 (Lung Cancer)15.22.3
MCF-7 (Breast Cancer)11.52.3
PaclitaxelHeLa (Cervical Cancer)4.1N/A (Stabilizer)
NocodazoleHeLa (Cervical Cancer)72.02.3

The antiproliferative activity of novel indole alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., IA-T1) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[7][8]

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

  • Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a 10 mM stock of GTP.

  • Assay Setup: In a pre-warmed 96-well plate, add 10 µL of 10x concentrated test compound dilutions or controls (vehicle, positive control like nocodazole).

  • Reaction Initiation: Prepare the tubulin polymerization mix on ice by adding GTP (to a final concentration of 1 mM) and glycerol (B35011) (to a final concentration of 10%) to the tubulin solution. Add 90 µL of this mix to each well to initiate polymerization (final tubulin concentration of 2-3 mg/mL).

  • Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

  • Data Analysis: Plot the change in absorbance over time. Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[2][9]

G cluster_0 MTT Assay Workflow cluster_1 Tubulin Polymerization Assay Workflow A Seed Cancer Cells (96-well plate) B Add Serial Dilutions of Indole Alkaloid A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H I Prepare Tubulin Mix (Tubulin, GTP, Buffer) K Initiate Polymerization (Add Tubulin Mix) I->K J Add Indole Alkaloid to 96-well plate J->K L Measure Absorbance (340 nm) Kinetic Read at 37°C K->L M Calculate % Inhibition and IC50 L->M

Workflow for determining anticancer and antitubulin activity.
Kinase Inhibitors: Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers.[1] Indole alkaloids have been identified that can inhibit key kinases in this pathway, such as the Epidermal Growth Factor Receptor (EGFR), leading to downstream blockade of proliferative signals.[5]

The table below shows the inhibitory activity of a hypothetical novel indole alkaloid, IA-K1 , against the EGFR kinase and its downstream effects on protein phosphorylation in a cancer cell line.

CompoundTargetIC50 (Kinase Inhibition, nM)Cellular p-ERK1/2 Inhibition (EC50, nM)
IA-K1 EGFR25.4150.7
GefitinibEGFR27.3180.2

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant EGFR enzyme. Luminescence-based assays that quantify ADP production are common.

  • Reagent Preparation: Prepare serial dilutions of the test compound (IA-K1) in assay buffer. Dilute the recombinant human EGFR enzyme and the peptide substrate in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

  • Kinase Reaction: In a 96-well plate, add the test compound, the EGFR enzyme, and a substrate/ATP mixture. The total reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C or room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ADP Detection: Stop the reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert luminescence to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[5][10]

Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) within cells treated with an inhibitor.[1][11]

  • Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency. Treat the cells with various concentrations of the test compound (IA-K1) for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of pathway inhibition.[1][11][12]

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS Activation IAK1 IA-K1 IAK1->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation

Inhibition of the EGFR-MAPK signaling pathway by IA-K1.

Anti-inflammatory and Analgesic Properties

Indole alkaloids are also known for their anti-inflammatory and analgesic effects. Novel compounds have been identified that selectively inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[13]

Quantitative Data: COX-2/5-LOX Inhibition and In Vivo Anti-inflammatory Activity

The following table presents the activity profile of a novel dual-inhibitor indole alkaloid, IA-I1 .

CompoundCOX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)Paw Edema Inhibition (%) (at 20 mg/kg)
IA-I1 0.251.555.4
Celecoxib0.04>10048.2 (COX-2 selective)
Zileuton>1000.535.1 (5-LOX selective)
Experimental Protocols

Fluorimetric or colorimetric screening kits are commercially available to assess the inhibitory activity of compounds against these enzymes.

  • Assay Principle: The COX assay measures the peroxidase activity of the enzyme, which generates a fluorescent product. The 5-LOX assay measures the production of leukotrienes from arachidonic acid, often via a coupled reaction that produces a fluorescent output.

  • Assay Setup: In a 96-well plate, add the reaction buffer, heme (for COX), the respective enzyme (human recombinant COX-2 or 5-LOX), and the test compound (IA-I1) at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes.

  • Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 535/587 nm for COX-2) using a microplate reader.[14]

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.[15]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16][17]

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound (IA-I1) or vehicle orally or intraperitoneally at a specified dose (e.g., 20 mg/kg). A positive control group (e.g., diclofenac (B195802) sodium) should be included.

  • Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Data Analysis: Calculate the percentage of edema increase for each group compared to their baseline volume. Determine the percentage of inhibition of edema in the treated groups compared to the vehicle control group at the time of peak inflammation (typically 3-4 hours).[18][19]

Antiviral Activity

The structural diversity of indole alkaloids makes them promising candidates for the development of novel antiviral agents.[1][16] Recent studies have identified indole derivatives that are active against flaviviruses like Dengue (DENV) and Zika (ZIKV) by interfering with the viral replication complex.[16]

Quantitative Data: Anti-DENV and Anti-ZIKV Activity

The antiviral activity of a novel indole alkaloid derivative, IA-V1 , is summarized below.

CompoundVirusHost CellEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
IA-V1 DENV-2Huh-71.8>50>27.8
ZIKVVero3.2>50>15.6
Experimental Protocol: Viral Replication Assay
  • Cell Culture: Plate susceptible host cells (e.g., Huh-7 or Vero) in a 96-well plate and allow them to form a confluent monolayer.

  • Infection and Treatment: Infect the cells with the virus (DENV or ZIKV) at a low multiplicity of infection (MOI) of 0.1. After a 2-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound (IA-V1).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Quantification of Viral Replication: Viral replication can be quantified by several methods:

    • Plaque Assay: Harvest the supernatant and perform serial dilutions to determine the viral titer by counting plaque-forming units (PFU) on a fresh monolayer of cells.

    • RT-qPCR: Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genome copies.

    • Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., DENV NS1 protein). Quantify the percentage of infected cells.

  • Cytotoxicity Assessment: In a parallel plate, perform a standard MTT or other cell viability assay to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration. The Selectivity Index (SI), the ratio of CC50 to EC50, is calculated to assess the therapeutic window of the compound.[16]

Opioid Receptor Modulation

Certain indole alkaloids, such as those from the plant Mitragyna speciosa (kratom), are known to interact with opioid receptors.[9] 7-hydroxymitragynine (B600473) is a potent alkaloid that acts as an agonist at the µ-opioid receptor (MOR).[9][20]

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of 7-hydroxymitragynine for human opioid receptors is well-documented.

CompoundReceptorBinding Affinity (Ki, nM)
7-hydroxymitragynine µ-opioid (MOR)13.5 - 37
δ-opioid (DOR)91 - 155
κ-opioid (KOR)123 - 133
Morphineµ-opioid (MOR)~1-5

Note: The range of Ki values reflects data from multiple studies.[9]

Experimental Protocol: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human opioid receptor of interest (e.g., MOR, DOR, or KOR).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (7-hydroxymitragynine).

  • Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a standard unlabeled ligand like naloxone).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[21][22][23]

G cluster_0 Total Binding cluster_1 Competition Binding cluster_2 Non-Specific Binding Receptor1 Receptor Radio1 [3H]-Ligand Radio1->Receptor1 Receptor2 Receptor Radio2 [3H]-Ligand Test Novel Alkaloid Test->Receptor2 Receptor3 Receptor Unlabeled Unlabeled Ligand Unlabeled->Receptor3

Principle of competitive radioligand binding assay.

Conclusion

The field of indole alkaloid pharmacology continues to be a vibrant and productive area of drug discovery. The novel compounds highlighted in this guide exemplify the broad range of therapeutic targets that can be modulated by this versatile chemical scaffold. From the intricate inhibition of kinase signaling pathways in cancer to the precise modulation of opioid receptors for pain management, new indole alkaloids offer exciting opportunities for the development of next-generation therapeutics. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to translating the therapeutic potential of these remarkable natural products into clinical reality.

References

Unveiling 11,12-De(methylenedioxy)danuphylline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel indole (B1671886) alkaloid, 11,12-De(methylenedioxy)danuphylline. This document consolidates the currently available, albeit limited, scientific literature on this compound, focusing on its origins, potential therapeutic applications, and hypothesized mechanisms of action.

Core Compound Summary

This compound is a naturally occurring indole alkaloid that has been isolated from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family. It is classified as a danuphylline-type alkaloid, a small subgroup within the diverse array of monoterpene indole alkaloids found in the Kopsia genus. While research on this specific compound is still in its nascent stages, preliminary information suggests its potential as a bronchodilator, with a proposed mechanism of action involving the modulation of adenosine (B11128) receptor pathways and the inhibition of phosphodiesterase (PDE) enzymes.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data for this compound in peer-reviewed literature. This includes crucial metrics such as IC50 or EC50 values, binding affinities (Ki), and pharmacokinetic parameters. The scientific community eagerly awaits further research to quantify the biological activity and therapeutic potential of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not yet extensively documented in the scientific literature. The primary method of obtaining this compound remains extraction and purification from its natural source, Kopsia officinalis.

General Isolation Procedure for Indole Alkaloids from Kopsia officinalis (Hypothetical)

Based on standard practices for isolating alkaloids from plant materials, a general workflow can be proposed. It is important to note that this is a generalized protocol and would require optimization for the specific isolation of this compound.

A generalized workflow for the isolation of indole alkaloids.

Hypothesized Signaling Pathways

The suggested bronchodilatory effect of this compound points towards its potential interaction with pathways that regulate smooth muscle contraction in the airways. A key hypothesized mechanism is the inhibition of phosphodiesterases.

Phosphodiesterase Inhibition and Bronchodilation

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in signal transduction. In airway smooth muscle cells, an increase in intracellular cAMP levels leads to muscle relaxation and bronchodilation. By inhibiting the PDE enzymes that break down cAMP (such as PDE4), this compound could potentially increase cAMP levels, leading to the desired therapeutic effect.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Beta-2 Adrenergic Receptor ac Adenylate Cyclase receptor->ac Activation camp cAMP ac->camp Converts atp ATP atp->camp pde Phosphodiesterase (PDE) camp->pde Degraded by pka Protein Kinase A (PKA) camp->pka Activates amp AMP pde->amp relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation Leads to compound This compound compound->pde Inhibits

Hypothesized mechanism of action via phosphodiesterase inhibition.

Future Directions

The field requires foundational research to unlock the full potential of this compound. Key areas for future investigation include:

  • Total Synthesis: Development of a synthetic route to enable the production of larger quantities for research and to facilitate the creation of analogs for structure-activity relationship (SAR) studies.

  • Biological Screening: Comprehensive in vitro and in vivo studies to confirm its bronchodilatory activity and to elucidate its precise mechanism of action, including its selectivity for different PDE isoforms and its activity at adenosine receptors.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Toxicology Studies: Evaluation of the safety profile of this compound.

This technical guide highlights the current knowledge gap and underscores the significant opportunities for research and development surrounding this compound. As new data emerges, this document will be updated to provide the scientific community with the most current and comprehensive information available.

Methodological & Application

Application Notes and Protocols: In Vitro Bronchodilator Assay of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a novel synthetic derivative of danuphylline, a methylxanthine. Xanthine derivatives like theophylline (B1681296) and doxofylline (B1670904) have established roles in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilator effects.[1][2] The primary mechanism of action for many xanthines involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes the relaxation of airway smooth muscle.[2][3] This document outlines a detailed protocol for the in vitro evaluation of the bronchodilator properties of this compound, providing researchers with a robust framework to assess its therapeutic potential.

Principle of the Assay

This protocol utilizes an isolated tissue model to assess the relaxant effect of this compound on pre-contracted airway smooth muscle. Tracheal smooth muscle strips from guinea pigs are mounted in an organ bath, and contractions are induced using a bronchoconstrictor agent like histamine (B1213489) or methacholine. The ability of this compound to reverse this contraction is measured and quantified, allowing for the determination of its potency and efficacy as a potential bronchodilator.

Data Presentation

Table 1: Relaxant Effect of this compound on Histamine-Induced Contractions in Guinea Pig Tracheal Strips
Concentration (µM)% Relaxation (Mean ± SEM)
0.115.2 ± 2.1
135.8 ± 3.5
1068.4 ± 4.2
5085.1 ± 3.9
10095.3 ± 2.8
Table 2: Comparative Potency (EC₅₀) of this compound and Reference Compounds
CompoundEC₅₀ (µM)
This compound7.8
Theophylline15.2
Doxofylline10.5
Salbutamol (β₂-agonist control)0.5

Experimental Protocols

Materials and Reagents
  • This compound

  • Histamine dihydrochloride

  • Theophylline

  • Doxofylline

  • Salbutamol

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Guinea pig trachea

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol for Isolated Guinea Pig Tracheal Strip Assay
  • Tissue Preparation:

    • Humanely euthanize a guinea pig according to institutional guidelines.

    • Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

    • Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

    • Cut the rings open opposite the smooth muscle to form strips.

  • Mounting the Tissue:

    • Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

  • Induction of Contraction:

    • After equilibration, induce a stable contraction by adding histamine (10 µM) to the organ bath.

  • Application of Test Compound:

    • Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (0.1 µM to 100 µM) to the bath at regular intervals.

    • Record the relaxation response for each concentration.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by histamine.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation).

    • Repeat the procedure with reference compounds (theophylline, doxofylline, and salbutamol) for comparison.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis dissect Dissect Trachea prepare_strips Prepare Tracheal Strips dissect->prepare_strips mount Mount in Organ Bath prepare_strips->mount equilibrate Equilibrate (60 min) mount->equilibrate contract Induce Contraction (Histamine) equilibrate->contract add_compound Add Test Compound (Cumulative Doses) contract->add_compound record Record Relaxation add_compound->record calculate_relaxation % Relaxation Calculation record->calculate_relaxation plot_curve Plot Concentration- Response Curve calculate_relaxation->plot_curve determine_ec50 Determine EC₅₀ plot_curve->determine_ec50 signaling_pathway cluster_cell Airway Smooth Muscle Cell compound This compound pde Phosphodiesterase (PDE) compound->pde Inhibition camp cAMP pde->camp Degradation pka Protein Kinase A (PKA) camp->pka Activation relaxation Muscle Relaxation (Bronchodilation) pka->relaxation Phosphorylation Cascade atp ATP ac Adenylyl Cyclase ac->camp Conversion

References

Application Notes and Protocols: 11,12-De(methylenedioxy)danuphylline in Animal Models of Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific studies on 11,12-De(methylenedioxy)danuphylline in asthma animal models are not available in the public domain. The following application notes and protocols are based on the established methodologies for evaluating novel xanthine (B1682287) derivatives in preclinical asthma research, drawing parallels from well-studied compounds such as theophylline (B1681296) and doxofylline. The proposed mechanisms and expected outcomes are therefore hypothetical and intended to serve as a guide for investigation.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells. Xanthine derivatives, such as theophylline, have long been used in asthma therapy due to their bronchodilatory and anti-inflammatory effects.[1][2] this compound is a novel xanthine derivative. This document provides a comprehensive guide for the preclinical evaluation of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

Putative Mechanism of Action

The anti-inflammatory effects of xanthine derivatives in asthma are multifaceted. A primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This increase in cyclic nucleotides can lead to the relaxation of airway smooth muscles and suppression of inflammatory responses.[3]

Furthermore, theophylline has been shown to modulate the production of various cytokines. It can suppress the production of pro-inflammatory cytokines like IL-5 and IL-13, which are central mediators of allergic airway inflammation.[3] Conversely, it may increase the production of the anti-inflammatory cytokine IL-10.[1][4] Another important anti-inflammatory mechanism of theophylline is the activation of histone deacetylase-2 (HDAC2), which can reverse corticosteroid resistance by suppressing activated inflammatory genes.[5] It is hypothesized that this compound may share some or all of these mechanisms of action.

putative_signaling_pathway cluster_cell Inflammatory Cell (e.g., Mast Cell, T-cell) Allergen Allergen PDE Phosphodiesterase (PDE) DMD This compound DMD->PDE Inhibits HDAC2 HDAC2 Activation DMD->HDAC2 Activates cAMP cAMP ↑ PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Histamine, Leukotrienes, Cytokines) ↓ PKA->Inflammatory_Mediators Inhibits Gene_Suppression Inflammatory Gene Suppression HDAC2->Gene_Suppression

Putative Anti-Inflammatory Signaling Pathway.

Experimental Protocols

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, a commonly used strain for this model.[6][7]

Materials:

  • 6-8 week old female BALB/c mice[6]

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)[6]

  • Aluminum hydroxide (B78521) (Alum) adjuvant (InvivoGen)[6]

  • Sterile, pyrogen-free saline

  • This compound (Test Compound)

  • Vehicle for Test Compound

  • Dexamethasone (B1670325) (Positive Control)

Procedure:

a. Sensitization:

  • On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[7]

  • The control group receives i.p. injections of saline with alum.[8]

b. Aerosol Challenge and Treatment:

  • From Day 28 to Day 30, challenge the sensitized mice with 1% (w/v) OVA in sterile saline for 30 minutes daily via nebulization in an inhalation chamber.[7][8]

  • The control group is challenged with nebulized saline.

  • Administer this compound (at desired doses) or vehicle to the respective treatment groups 1 hour before each OVA challenge.

  • Administer dexamethasone (e.g., 1 mg/kg) to the positive control group 1 hour before each OVA challenge.

c. Endpoint Analysis:

  • 24 to 48 hours after the final OVA challenge, perform endpoint analyses, including assessment of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and harvesting of lung tissue for histology.[6][9]

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Endpoint Analysis Day0 Day 0 OVA/Alum i.p. Day14 Day 14 OVA/Alum i.p. Day0->Day14 14 days Day28 Day 28 Treatment + OVA Aerosol Day14->Day28 14 days Day29 Day 29 Treatment + OVA Aerosol Day28->Day29 Day30 Day 30 Treatment + OVA Aerosol Day29->Day30 Day31_32 Day 31-32 (24-48h post-challenge) Day30->Day31_32 24-48 hours AHR AHR Measurement Day31_32->AHR BALF BALF Collection Day31_32->BALF Histology Lung Histology Day31_32->Histology

Experimental Workflow for In Vivo Study.
Bronchoalveolar Lavage Fluid (BALF) Analysis

Procedure:

  • Euthanize the mouse via an overdose of anesthetic.

  • Expose the trachea and make a small incision.

  • Insert a cannula into the trachea and secure it.

  • Instill 1 mL of ice-cold PBS with 0.1 mM EDTA into the lungs and gently aspirate.[10] Repeat this process three times.[11]

  • Pool the recovered BALF and centrifuge at 400 x g for 7 minutes at 4°C.[10]

  • Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13) and store at -80°C.

  • Resuspend the cell pellet in 200 µL of PBS.

  • Determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a Wright-Giemsa or Diff-Quik stain for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[12]

Lung Histology

Procedure:

  • After BALF collection, perfuse the lungs with saline via the right ventricle.

  • Inflate the lungs with 10% neutral buffered formalin and immerse the whole lung in formalin for 24 hours.[9]

  • Embed the fixed lung tissue in paraffin (B1166041) and cut 4-5 µm sections.[9]

  • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.[9][13]

  • Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.[9][14]

Measurement of Airway Hyperresponsiveness (AHR)

Procedure:

  • AHR can be measured using invasive or non-invasive methods.

  • Invasive Method (FlexiVent):

    • Anesthetize, tracheostomize, and mechanically ventilate the mouse.[15]

    • Measure baseline lung resistance (R) and compliance (C).

    • Administer increasing concentrations of aerosolized methacholine (B1211447) (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record changes in R and C.[16]

  • Non-invasive Method (Whole-body plethysmography):

    • Place the conscious, unrestrained mouse in a plethysmography chamber.[16][17]

    • Measure baseline enhanced pause (Penh).

    • Expose the mouse to increasing concentrations of nebulized methacholine and record the corresponding Penh values.[16][17]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

GroupTotal Cells (x10⁵)Macrophages (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Lymphocytes (x10⁴)
Saline Control1.2 ± 0.31.1 ± 0.20.1 ± 0.050.2 ± 0.10.3 ± 0.1
OVA/Vehicle8.5 ± 1.23.2 ± 0.545.3 ± 5.12.1 ± 0.41.5 ± 0.3
OVA + DMD (Low Dose)6.1 ± 0.9#2.8 ± 0.428.7 ± 4.2#1.5 ± 0.31.1 ± 0.2
OVA + DMD (High Dose)4.3 ± 0.7#2.5 ± 0.315.1 ± 2.5#1.1 ± 0.20.8 ± 0.1#
OVA + Dexamethasone3.5 ± 0.6#2.1 ± 0.28.9 ± 1.8#0.9 ± 0.10.6 ± 0.1#
Data are presented as mean ± SEM. DMD: this compound. p<0.05 vs. Saline Control; #p<0.05 vs. OVA/Vehicle.

Table 2: Cytokine Levels in BALF Supernatant (pg/mL)

GroupIL-4IL-5IL-13
Saline Control15 ± 510 ± 425 ± 8
OVA/Vehicle150 ± 25210 ± 30350 ± 45
OVA + DMD (Low Dose)105 ± 18#145 ± 22#240 ± 35#
OVA + DMD (High Dose)75 ± 12#90 ± 15#160 ± 28#
OVA + Dexamethasone50 ± 10#65 ± 11#110 ± 20#
Data are presented as mean ± SEM. DMD: this compound. p<0.05 vs. Saline Control; #p<0.05 vs. OVA/Vehicle.

Table 3: Airway Hyperresponsiveness to Methacholine (Penh)

GroupBaseline6.25 mg/mL12.5 mg/mL25 mg/mL50 mg/mL
Saline Control0.8 ± 0.11.2 ± 0.21.5 ± 0.32.1 ± 0.42.8 ± 0.5
OVA/Vehicle1.1 ± 0.22.5 ± 0.43.8 ± 0.65.5 ± 0.87.2 ± 1.1
OVA + DMD (Low Dose)1.0 ± 0.12.0 ± 0.3#2.9 ± 0.5#4.1 ± 0.6#5.5 ± 0.9#
OVA + DMD (High Dose)0.9 ± 0.11.6 ± 0.2#2.2 ± 0.4#3.2 ± 0.5#4.1 ± 0.7#
OVA + Dexamethasone0.9 ± 0.21.4 ± 0.2#1.8 ± 0.3#2.5 ± 0.4#3.3 ± 0.6#
*Data are presented as mean ± SEM. DMD: this compound. p<0.05 vs. Saline Control; #p<0.05 vs. OVA/Vehicle.

References

Application Notes and Protocols for the Investigation of 11,12-De(methylenedioxy)danuphylline in Murine Models of Chronic Obstructive Pulmonary Disease (COPD)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research specifically detailing the use of 11,12-De(methylenedioxy)danuphylline for COPD in murine models is not available. The following application notes and protocols are presented as a representative framework for researchers. The proposed methodologies are based on established murine models of COPD and the known pharmacology of related xanthine (B1682287) derivatives, such as doxofylline (B1670904).[1][2][3]

Introduction and Rationale

Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] The development of novel therapeutics is critical, and murine models are essential tools for preclinical evaluation.[4][5] Xanthine derivatives, like theophylline (B1681296) and doxofylline, are used in COPD management due to their bronchodilator and anti-inflammatory properties.[6][7] Doxofylline is noted for a better safety profile compared to theophylline, potentially due to its different interaction with adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes.[3][8]

This compound, as a novel danuphylline derivative, is a candidate for investigation based on the hypothesis that it may possess similar or improved therapeutic properties. It is postulated that this compound could modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are implicated in the pathogenesis of COPD.[9][10] These pathways drive the expression of pro-inflammatory cytokines like TNF-α and interleukins, and enzymes such as matrix metalloproteinases (MMPs) that contribute to lung tissue destruction.[4][11]

The following protocols outline a comprehensive approach to evaluate the efficacy of this compound in a murine model of COPD induced by cigarette smoke exposure.

Experimental Design and Workflow

The overall experimental workflow involves acclimatizing the animals, inducing COPD-like features through chronic cigarette smoke (CS) exposure, administering the test compound, and finally, assessing key pathological and physiological endpoints.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Intervention cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization (1 week) B Group Allocation (Control, CS, CS+Compound) A->B C Chronic Cigarette Smoke (CS) Exposure (8-12 weeks) B->C D Compound Administration (e.g., Daily Oral Gavage) (Weeks 9-12) C->D E Lung Function Tests (FlexiVent) D->E F Bronchoalveolar Lavage (BAL) (Cell Counts, Cytokines) E->F G Lung Histopathology (H&E, PAS Staining) F->G H Molecular Analysis (Western Blot, qPCR) G->H G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CS Cigarette Smoke (Stimulus) IKK IKK Complex CS->IKK IkBa IκBα IKK->IkBa P NFkB_p65 p65 IkBa->NFkB_p65 Binds/ Inhibits IkBa_p P-IκBα (Degradation) IkBa->IkBa_p NFkB_p50 p50 NFkB_translocated p65/p50 Complex NFkB_p65->NFkB_translocated Translocation NFkB_p50->NFkB_translocated Translocation Compound 11,12-De(methylenedioxy) danaphylline Compound->IKK Inhibits Nucleus Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, MMPs) Inflammation Inflammation & Tissue Damage Transcription->Inflammation NFkB_translocated->Transcription

References

Application Notes and Protocols for Phosphodiesterase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups for various phosphodiesterase (PDE) inhibition assays. The protocols are designed to guide researchers in accurately determining the inhibitory activity of test compounds against specific PDE isoforms.

Phosphodiesterases are a superfamily of enzymes crucial for regulating intracellular signaling pathways by hydrolyzing the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] By degrading these molecules, PDEs terminate their signaling cascades.[1] The inhibition of specific PDEs has emerged as a promising therapeutic strategy for a range of diseases, including cardiovascular disorders, respiratory illnesses, and neurological conditions.[2][3]

Key Signaling Pathway: PDE-Mediated Regulation of cAMP and cGMP

Phosphodiesterases play a pivotal role in modulating cellular responses by controlling the intracellular levels of cAMP and cGMP.[4][5] These cyclic nucleotides are synthesized by adenylyl and guanylyl cyclases, respectively, and their downstream effects are mediated by effector proteins such as protein kinases (PKA and PKG), exchange proteins activated by cAMP (Epacs), and cyclic nucleotide-gated (CNG) ion channels.[3] PDEs hydrolyze the 3',5'-phosphodiester bond of cAMP and cGMP to form the inactive 5'-AMP and 5'-GMP, thus terminating the signal.[5] PDE inhibitors block this degradation, leading to an accumulation of cAMP or cGMP and potentiation of their downstream signaling.[1]

PDE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolysis PKA PKA cAMP->PKA Epac Epac cAMP->Epac cGMP->PDE Hydrolysis PKG PKG cGMP->PKG CNG CNG Channels cGMP->CNG AMP 5'-AMP GMP 5'-GMP PDE->AMP PDE->GMP Inhibitor PDE Inhibitor Inhibitor->PDE Inhibits Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response Epac->Cellular_Response CNG->Cellular_Response

Caption: Mechanism of PDE inhibition in cyclic nucleotide signaling pathways.

Experimental Protocols

A variety of assay formats are available to screen for and characterize PDE inhibitors, each with its own advantages and disadvantages. The choice of assay depends on factors such as the specific PDE isoform, the desired throughput, and the available instrumentation.

Luminescence-Based Assay (e.g., PDE-Glo™)

This is a popular method for high-throughput screening (HTS) due to its high sensitivity and broad dynamic range.[6] The assay measures PDE activity by quantifying the amount of remaining cAMP or cGMP after the enzymatic reaction.

Principle: The PDE-Glo™ assay is a two-step process. In the first step, the PDE enzyme hydrolyzes its cyclic nucleotide substrate (cAMP or cGMP). In the second step, the remaining cyclic nucleotide is detected using a kinase and a luciferase. The amount of light produced is inversely proportional to the PDE activity.[7][8]

PDE_Glo_Workflow cluster_step1 Step 1: PDE Reaction cluster_step2 Step 2: Detection Start Add PDE Enzyme, cAMP/cGMP Substrate, and Test Compound Incubate_PDE Incubate at RT Start->Incubate_PDE Add_Termination Add Termination Buffer (e.g., IBMX) Incubate_PDE->Add_Termination Add_Detection Add Detection Reagent (PKA, ATP, Substrate) Add_Termination->Add_Detection Incubate_Detect Incubate at RT Add_Detection->Incubate_Detect Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Detect->Add_KinaseGlo Incubate_Luminescence Incubate at RT Add_KinaseGlo->Incubate_Luminescence Read_Luminescence Read Luminescence Incubate_Luminescence->Read_Luminescence

Caption: General workflow for a luminescence-based PDE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., Tris-HCl with MgCl₂).

    • Dilute the PDE enzyme to the desired concentration in cold Assay Buffer.

    • Prepare the cAMP or cGMP substrate solution in Assay Buffer.

    • Prepare serial dilutions of the test compound. A common broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) can be used as a positive control.[1]

  • Assay Procedure (96-well plate format):

    • Add 5 µL of the serially diluted test compound or control to each well.[1]

    • Add 20 µL of the diluted PDE enzyme solution to each well (except for "No Enzyme" blanks). Add 20 µL of Assay Buffer to the blank wells.[1]

    • Pre-incubate the plate for 15 minutes at room temperature.[1]

    • Initiate the reaction by adding 25 µL of the cAMP or cGMP substrate solution to all wells.[1]

    • Incubate for 60 minutes at 30°C or 37°C.[1]

    • Terminate the PDE reaction by adding a stop reagent containing a potent PDE inhibitor.[7]

    • Add the detection reagents as per the manufacturer's instructions (e.g., PDE-Glo™ Detection Solution followed by Kinase-Glo® Reagent).[7]

    • Incubate for the recommended time to allow the detection reaction to proceed.[7]

    • Measure the luminescence using a plate-reading luminometer.[7]

  • Data Analysis:

    • The luminescent signal is inversely proportional to PDE activity.

    • Calculate the percent inhibition for each compound concentration relative to controls.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]

Fluorescence Polarization (FP) Assay

FP assays are homogeneous, meaning they do not require separation of bound and free components, making them well-suited for HTS.[10][11]

Principle: This assay uses a fluorescently labeled cyclic nucleotide (tracer). When the tracer is small and free in solution, it rotates rapidly, and the emitted light is depolarized. When PDE hydrolyzes the tracer, the resulting fluorescent monophosphate binds to a larger binding partner (e.g., nanoparticles or an antibody), which slows its rotation and increases the polarization of the emitted light.[12][13] Inhibitors of PDE will prevent the hydrolysis of the tracer, resulting in a low polarization signal.

FP_Assay_Workflow cluster_reaction Reaction cluster_detection Detection Start Add PDE Enzyme, Fluorescent Substrate, and Test Compound Incubate Incubate at RT Start->Incubate Add_Binding Add Binding Agent Incubate->Add_Binding Incubate_FP Incubate at RT Add_Binding->Incubate_FP Read_FP Read Fluorescence Polarization Incubate_FP->Read_FP

Caption: General workflow for a fluorescence polarization-based PDE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer.

    • Dilute the PDE enzyme in Assay Buffer.

    • Prepare the fluorescently labeled cAMP or cGMP substrate.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure (384-well plate format):

    • Add the test compound to the wells.

    • Add the PDE enzyme to the wells.

    • Initiate the reaction by adding the fluorescent substrate.

    • Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[14]

    • Stop the reaction and add the binding agent.[15]

    • Incubate for an additional 30-60 minutes at room temperature.[15]

    • Read the fluorescence polarization on a microplate reader equipped with appropriate filters.[15]

  • Data Analysis:

    • The fluorescence polarization signal is directly proportional to PDE activity.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value from the dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays offer high sensitivity and are less susceptible to interference from fluorescent compounds and light scattering.[16]

Principle: A TR-FRET assay involves a donor fluorophore (typically a lanthanide chelate) and an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[16][17] In a PDE TR-FRET assay, the hydrolysis of a fluorescently labeled substrate by PDE leads to the binding of the product to a binding agent that is coupled to the other FRET partner, bringing the donor and acceptor into proximity.[18][19]

TRFRET_Assay_Workflow cluster_reaction Reaction cluster_detection Detection Start Add PDE Enzyme, Fluorescent Substrate, and Test Compound Incubate Incubate at RT Start->Incubate Add_Binding Add Binding Agent and Tb Donor Incubate->Add_Binding Incubate_TRFRET Incubate at RT Add_Binding->Incubate_TRFRET Read_TRFRET Read TR-FRET Signal (e.g., 490 nm and 520 nm) Incubate_TRFRET->Read_TRFRET

Caption: General workflow for a TR-FRET-based PDE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE Assay Buffer.[18]

    • Thaw and dilute the PDE enzyme to the working concentration.[18]

    • Prepare serial dilutions of the test inhibitor.[18]

    • Prepare the FAM-labeled substrate solution.[18]

  • Assay Procedure (96-well plate format):

    • Add 40 µL of the diluted PDE enzyme to "Positive Control" and "Test Inhibitor" wells. Add 40 µL of Assay Buffer to "Blank" wells.[18]

    • Add 5 µL of the diluted test inhibitor or control to the appropriate wells.[18]

    • Add 5 µL of the FAM-labeled substrate to all wells to initiate the reaction.[18]

    • Incubate for 1 hour at room temperature.[18]

    • Add 100 µL of the Tb Donor/Binding Agent mix to each well.[18]

    • Incubate for 1 hour at room temperature with gentle agitation.[18]

    • Read the fluorescence intensity in a microtiter-plate reader capable of TR-FRET, measuring both donor (e.g., 490 nm) and acceptor (e.g., 520 nm) emissions.[18]

  • Data Analysis:

    • The TR-FRET signal is typically expressed as a ratio of the acceptor emission to the donor emission.[18]

    • The ratio is directly proportional to PDE activity.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Colorimetric Assay

Colorimetric assays are generally less sensitive than luminescence or fluorescence-based assays but can be performed with a standard absorbance microplate reader.

Principle: These assays typically involve a coupled enzyme reaction. The PDE hydrolyzes cAMP or cGMP to its corresponding 5'-monophosphate. A second enzyme, 5'-nucleotidase, then cleaves the 5'-monophosphate to release inorganic phosphate (B84403). The amount of phosphate is then quantified using a reagent like Malachite Green, which forms a colored complex with phosphate.[20][21]

Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer.

    • Prepare the cAMP or cGMP substrate solution.

    • Prepare the 5'-nucleotidase solution.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure (96-well plate format):

    • Add the test compound, PDE enzyme, and 5'-nucleotidase to the wells.

    • Initiate the reaction by adding the cAMP or cGMP substrate.

    • Incubate at the desired temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).[20]

    • Stop the reaction and add the colorimetric reagent (e.g., Green Assay Reagent).[20]

    • Incubate for color development.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).[21]

  • Data Analysis:

    • The absorbance is directly proportional to the amount of phosphate produced and thus to the PDE activity.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation: Comparative Inhibitory Activity

The potency of a PDE inhibitor is typically reported as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following tables summarize representative IC₅₀ values for known PDE inhibitors against various PDE families.

InhibitorTarget PDEIC₅₀ Value (µM)Reference
Ethaverine HydrochloridePDE40.41 - 2.46[1]
RoflumilastPDE4Varies by isoform[9]
ApremilastPDE4Varies by isoform[9]
CrisaborolePDE4Varies by isoform[9]
SildenafilPDE50.0042[13][22]
IBMX (Broad Spectrum)Multiple~25 (for Type I)[20][21]
BC54PDE4/70.05 - 0.14[23]
InhibitorEffect on Pro-inflammatory Cytokines (e.g., TNF-α, IL-2, IFN-γ)Effect on Anti-inflammatory Cytokines (e.g., IL-10)Reference
Roflumilast[9]
Apremilast[9]
CrisaboroleNot specified[9]
↓ indicates a decrease in production, while ↑ indicates an increase.[9]

Troubleshooting Common Issues

IssuePossible CauseSuggested SolutionReference
High Background Signal Contaminated reagents; Autofluorescence of test compound.Prepare fresh reagents; Run a control with the compound alone to measure its intrinsic fluorescence.[15][24]
Low Signal or No Activity Inactive enzyme; Incorrect reagent concentration; Short incubation time.Use a fresh enzyme aliquot and verify its activity with a known inhibitor; Confirm concentrations of all reagents; Optimize incubation time.[15]
High Variability Between Replicates Inaccurate pipetting; Insufficient mixing.Use calibrated pipettes; Ensure thorough mixing of reagents in the wells.[7]
False Positives/Negatives Compound interference (e.g., aggregation, light scattering, quenching).Perform counter-screens to check for assay interference; Visually inspect for precipitation.[24]

References

Application Notes and Protocols for Cell-Based Assays of Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to identify and characterize adenosine (B11128) receptor antagonists. The protocols focus on functional assays that measure the downstream signaling consequences of receptor activation and its inhibition by antagonist compounds.

Introduction to Adenosine Receptors and Antagonist Screening

Adenosine is a ubiquitous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely expressed and represent important therapeutic targets for a variety of conditions, including cardiovascular diseases, inflammatory disorders, cancer, and neurodegenerative diseases. The development of selective antagonists for these receptors is a key area of drug discovery.

The four adenosine receptor subtypes are coupled to different G proteins, leading to distinct intracellular signaling cascades:

  • A1 and A3 Receptors: Primarily couple to Gi/o proteins, which inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • A2A and A2B Receptors: Couple to Gs proteins, which stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.[1]

Additionally, under certain conditions, A1, A2B, and A3 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway and leading to the mobilization of intracellular calcium (Ca2+).

This document outlines three common cell-based assays for screening and characterizing adenosine receptor antagonists:

  • cAMP Assays: To measure the modulation of adenylyl cyclase activity.

  • Calcium Mobilization Assays: To measure the increase in intracellular calcium levels.

  • Reporter Gene Assays: To measure transcriptional activation downstream of receptor signaling.

Adenosine Receptor Signaling Pathways

The signaling pathways for each adenosine receptor subtype are critical for understanding the principles behind the described assays.

Adenosine_Signaling cluster_A1 A1 Receptor cluster_A2A A2A Receptor cluster_A2B A2B Receptor cluster_A3 A3 Receptor cluster_Gq Gq Pathway (A1, A2B, A3) A1 A1 Gi_A1 Gi/o A1->Gi_A1 AC_A1 Adenylyl Cyclase Gi_A1->AC_A1 cAMP_A1 cAMP AC_A1->cAMP_A1 - A2A A2A Gs_A2A Gs A2A->Gs_A2A AC_A2A Adenylyl Cyclase Gs_A2A->AC_A2A cAMP_A2A cAMP AC_A2A->cAMP_A2A + A2B A2B Gs_A2B Gs A2B->Gs_A2B AC_A2B Adenylyl Cyclase Gs_A2B->AC_A2B cAMP_A2B cAMP AC_A2B->cAMP_A2B + A3 A3 Gi_A3 Gi/o A3->Gi_A3 AC_A3 Adenylyl Cyclase Gi_A3->AC_A3 cAMP_A3 cAMP AC_A3->cAMP_A3 - Gq_receptors A1, A2B, A3 Gq Gq Gq_receptors->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 Mobilization

Caption: Adenosine receptor G protein coupling and primary signaling pathways.

Data Presentation: Antagonist Affinities

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of common adenosine receptor antagonists. These values are compiled from various cell-based assays and serve as a reference for compound selection and data comparison.

Table 1: Non-selective and A1/A2A Selective Antagonists

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Caffeine12,0002,400-80,000
Theophylline11,0004,500-17,000
CGS-15943233.3 (rat)671,100
DPCPX0.46230--
ZM2413851100.563190
SCH-582611,0001.151160
Istradefylline1302.21,6004,100

Data compiled from multiple sources.[1][2][3] Values can vary depending on the cell line and assay conditions.

Table 2: A2B and A3 Selective Antagonists

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
MRS 17541,040331.9>10,000
PSB-603>10,000>10,00052>10,000
MRS 12201,0001,8002,0000.65
MRE 3008F201,1002,100>10,0002.1

Data compiled from multiple sources.[2] Values can vary depending on the cell line and assay conditions.

Experimental Protocols

cAMP Accumulation/Inhibition Assay

This assay measures the ability of an antagonist to block the agonist-induced production (for A2A/A2B) or inhibition of production (for A1/A3) of cAMP.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cell_culture Culture cells expressing target adenosine receptor (e.g., HEK293, CHO-K1) seeding Seed cells into 96- or 384-well plates cell_culture->seeding incubation Incubate overnight seeding->incubation pre_incubation Pre-incubate cells with antagonist and PDE inhibitor (e.g., IBMX, rolipram) incubation->pre_incubation agonist_addition Add agonist (e.g., NECA) (for Gi-coupled, also add forskolin) pre_incubation->agonist_addition reaction_incubation Incubate for 15-30 min agonist_addition->reaction_incubation lysis Lyse cells reaction_incubation->lysis detection_reagents Add cAMP detection reagents (e.g., HTRF, AlphaScreen) lysis->detection_reagents read_plate Read plate on a compatible plate reader detection_reagents->read_plate data_analysis Analyze data to determine IC50 read_plate->data_analysis

Caption: General workflow for a cAMP assay to screen for adenosine receptor antagonists.

Detailed Protocol (A2A Receptor Antagonist Screening):

  • Cell Culture:

    • Culture HEK293 or CHO-K1 cells stably expressing the human A2A adenosine receptor in the recommended growth medium.[4][5][6][7]

    • The day before the assay, seed the cells into 96-well or 384-well plates at an optimized density and incubate overnight.[8]

  • Assay Procedure:

    • Wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Prepare a solution of the test antagonist at various concentrations in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as 500 µM IBMX or 10-50 µM rolipram.[8][9]

    • Add the antagonist solution to the cells and pre-incubate for 15-30 minutes at 37°C.

    • Prepare a solution of a potent A2A agonist, such as CGS-21680 or NECA, at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to the wells containing the antagonist and incubate for an additional 15-30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF®, AlphaScreen®, or ELISA-based kits).

    • Add the detection reagents to the cell lysate.

    • Incubate as recommended by the manufacturer.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Generate a dose-response curve by plotting the antagonist concentration against the measured signal.

    • Calculate the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced cAMP production.

Note for A1/A3 Antagonist Screening: For Gi-coupled receptors, the assay is modified to measure the reversal of forskolin-stimulated cAMP production. Cells are stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of an A1/A3 agonist. The antagonist's ability to restore cAMP levels is then measured.

Calcium Mobilization Assay

This assay is suitable for adenosine receptor subtypes that couple to Gq proteins (A1, A2B, A3), leading to an increase in intracellular calcium. Often, cells co-expressing a promiscuous G protein like Gα15 or a chimeric G protein (e.g., Gαqi5) are used to force a calcium signal from Gi or Gs-coupled receptors.

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cell_culture Culture cells expressing target receptor (+ Gαqi5 if needed) (e.g., HEK293, CHO-K1) seeding Seed cells into black-walled, clear-bottom microplates cell_culture->seeding incubation Incubate overnight seeding->incubation dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubation->dye_loading wash Wash cells to remove extracellular dye dye_loading->wash antagonist_addition Add antagonist solutions wash->antagonist_addition plate_reader Place plate in a FLIPR or similar kinetic plate reader antagonist_addition->plate_reader agonist_injection Inject agonist and begin fluorescence reading plate_reader->agonist_injection data_analysis Analyze kinetic data to determine IC50 agonist_injection->data_analysis

Caption: General workflow for a calcium mobilization assay.

Detailed Protocol (A3 Receptor Antagonist Screening):

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably co-expressing the human A3 adenosine receptor and a promiscuous G protein (e.g., Gαqi5).

    • Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.

    • Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess extracellular dye.[10]

  • Assay and Detection:

    • Place the plate into a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements with automated liquid handling.[10]

    • Add the test antagonist at various concentrations to the wells.

    • After a short pre-incubation, inject a solution of an A3 agonist (e.g., IB-MECA) at an EC80 concentration.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence upon agonist addition corresponds to the mobilization of intracellular calcium.

    • Determine the peak fluorescence response for each antagonist concentration.

    • Plot the antagonist concentration against the peak response to generate a dose-response curve and calculate the IC50 value.

CRE-Luciferase Reporter Gene Assay

This assay is particularly useful for receptors that signal through the cAMP pathway (A2A and A2B). It measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP Response Element (CRE).

Reporter_Gene_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection cell_culture Culture cells stably expressing target receptor and CRE-luciferase reporter seeding Seed cells into white-walled microplates cell_culture->seeding incubation Incubate overnight seeding->incubation treatment Treat cells with antagonist followed by agonist incubation->treatment long_incubation Incubate for 4-6 hours treatment->long_incubation lysis Lyse cells long_incubation->lysis luciferase_reagent Add luciferase substrate lysis->luciferase_reagent read_plate Read luminescence luciferase_reagent->read_plate data_analysis Analyze data to determine IC50 read_plate->data_analysis

Caption: General workflow for a CRE-luciferase reporter gene assay.

Detailed Protocol (A2B Receptor Antagonist Screening):

  • Cell Culture:

    • Use a cell line, such as HEK293 or CHO-K1, that stably expresses the human A2B adenosine receptor and a CRE-driven luciferase reporter construct.[11]

    • Seed the cells into white-walled 96- or 384-well plates and incubate overnight.

  • Assay Procedure:

    • Remove the growth medium and replace it with a serum-free or low-serum medium.

    • Add the test antagonist at various concentrations to the cells.

    • After a 30-minute pre-incubation, add an A2B agonist (e.g., NECA) at an EC80 concentration.

    • Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.[12]

  • Detection:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (containing the luciferase substrate) to each well according to the manufacturer's protocol.

    • Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis:

    • Plot the antagonist concentration against the luminescence signal to generate a dose-response curve.

    • Calculate the IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced reporter gene expression.

Summary and Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for the identification and characterization of adenosine receptor antagonists. The choice of assay depends on the specific receptor subtype and the desired endpoint. cAMP assays are the most direct functional readout for all four receptor subtypes. Calcium mobilization assays offer a powerful alternative for Gq-coupled receptors or engineered cell lines. Reporter gene assays provide a sensitive, amplified signal for receptors that modulate gene transcription. By employing these detailed protocols, researchers can effectively advance their drug discovery programs targeting adenosine receptors.

References

Application Notes and Protocols for 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution and use of 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid isolated from Kopsia officinalis, for experimental research.[1] This compound is under investigation for its potential as a bronchodilator, acting through the modulation of adenosine (B11128) receptor and phosphodiesterase signaling pathways.[2] Due to its presumed low aqueous solubility, these protocols offer a systematic approach to preparing stock and working solutions for in vitro and in vivo studies, ensuring reproducible and accurate experimental outcomes.

Compound Information

PropertyValueSource
Compound Name This compound[1]
CAS Number 888482-17-5[3][4]
Molecular Formula C₂₃H₂₆N₂O₆[4]
Molecular Weight 426.47 g/mol [4]
Appearance Varies (typically a solid)-
Storage 2-8°C, desiccated, protected from light[2]

Solubility Guidelines

SolventPolarity IndexRecommended UseAnticipated Solubility
Dimethyl Sulfoxide (DMSO) 7.2Primary solvent for high-concentration stock solutions.High
Ethanol (EtOH) 5.2Alternative solvent for stock solutions; may have higher cellular toxicity.Moderate to High
Methanol (MeOH) 6.6Alternative solvent; generally more toxic to cells than ethanol.Moderate to High
Aqueous Buffers (e.g., PBS) 9.0Used for final working solutions; direct dissolution is not recommended.Very Low

Recommendation: It is imperative to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration before preparing a large stock solution.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be stored for long-term use and diluted to prepare working solutions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh 1 mg of this compound and transfer it to a sterile vial.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required for a 10 mM stock solution:

    Volume (µL) = (Weight (mg) / Molecular Weight ( g/mol )) * 100,000

    For 1 mg of the compound: Volume (µL) = (1 mg / 426.47 g/mol ) * 100,000 ≈ 234.5 µL

  • Dissolution: a. Add the calculated volume of DMSO to the vial containing the compound. b. Tightly cap the vial and vortex for 2-5 minutes. c. Visually inspect for any undissolved particles. If present, sonicate the vial in a water bath for 10-15 minutes. d. If particles persist, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.

  • Storage: a. Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. b. Store at -20°C or -80°C, protected from light.

Preparation of Working Solutions for In Vitro Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium, PBS) for use in experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile aqueous buffer or cell culture medium, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

  • Vortex mixer

Procedure:

  • Determine Final Concentration: Decide on the final concentration of the compound required for your experiment (e.g., 1 µM, 10 µM).

  • Serial Dilution (Recommended): To avoid precipitation, perform a one- or two-step serial dilution.

    • Intermediate Dilution: Prepare an intermediate dilution (e.g., 100 µM) by adding a small volume of the 10 mM stock to the pre-warmed aqueous medium. For example, to make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of medium.

    • Final Dilution: Use the intermediate dilution to prepare the final working concentration. For example, to make 1 mL of a 10 µM solution, add 100 µL of the 100 µM intermediate solution to 900 µL of medium.

  • Mixing Technique: When adding the DMSO-based solution to the aqueous medium, add it dropwise while continuously vortexing the aqueous medium. This rapid mixing helps to prevent the compound from precipitating out of solution.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any solvent effects. The final DMSO concentration in the assay should ideally be kept below 0.5%.

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

Signaling Pathway

This compound is suggested to exert its effects through the modulation of adenosine receptors and inhibition of phosphodiesterases (PDEs). The following diagram illustrates the general signaling pathways involved. Adenosine receptors (A1, A2A, A2B, A3) are G-protein coupled receptors that, upon activation, modulate the activity of adenylyl cyclase (AC), leading to changes in intracellular cyclic adenosine monophosphate (cAMP) levels. PDEs are enzymes that degrade cAMP. Inhibition of PDEs by compounds like this compound would lead to an accumulation of cAMP, potentiating its downstream effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adenosine Receptors (A1, A2A, A2B, A3) GPCR G-Proteins (Gs/Gi) AR->GPCR Activation by Adenosine AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion GPCR->AC Modulation ATP ATP ATP->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE->AMP Degradation Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylation Cascade Danuphylline This compound Danuphylline->AR Modulation Danuphylline->PDE Inhibition

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram outlines a general workflow for screening the bioactivity of this compound in an in vitro cell-based assay.

G start Start prep_compound Prepare 10 mM Stock Solution in DMSO start->prep_compound prep_cells Seed Cells in Multi-well Plates start->prep_cells prep_working Prepare Working Solutions (Serial Dilution) prep_compound->prep_working incubate_cells Incubate Cells (e.g., 24h) prep_cells->incubate_cells treat_cells Treat Cells with Compound and Vehicle Control incubate_cells->treat_cells prep_working->treat_cells incubate_treatment Incubate for a Defined Period treat_cells->incubate_treatment assay Perform Biological Assay (e.g., cAMP measurement, cell viability) incubate_treatment->assay data_acq Data Acquisition assay->data_acq data_an Data Analysis data_acq->data_an end End data_an->end

Caption: General workflow for in vitro screening.

Safety Precautions

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

  • DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.

Disclaimer: This document is intended for research use only. The provided protocols are based on general practices for similar compounds and should be adapted and optimized for specific experimental needs. Always perform small-scale pilot experiments before proceeding with large-scale studies.

References

Application Note & Protocol: Quantification of 11,12-De(methylenedioxy)danuphylline using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative analysis of 11,12-De(methylenedioxy)danuphylline in biological matrices, such as plasma or serum. Due to the absence of a published, validated method for this specific analyte, this protocol is a proposed approach based on established analytical techniques for structurally similar indole (B1671886) alkaloids and compounds with a methylenedioxy moiety. The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and drug metabolism studies.

Introduction

This compound is an indole alkaloid compound isolated from the leaves and stems of Kopsia officinalis.[1] Its chemical formula is C₂₃H₂₆N₂O₆ with a molecular weight of 426.47 g/mol .[2] As a compound of interest for its potential pharmacological activities, robust and reliable analytical methods are crucial for its quantification in biological samples to support preclinical and clinical development. This application note details a proposed LC-MS/MS method for the determination of this compound.

Physicochemical Properties

PropertyValueReference
CAS Number888482-17-5[3]
Molecular FormulaC₂₃H₂₆N₂O₆[2]
Molecular Weight426.47 g/mol [2]
Chemical ClassIndole Alkaloid[1]

Experimental Protocols

This proposed method is adapted from established protocols for the analysis of similar small molecules in biological matrices.[4][5]

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma/serum (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Sample Preparation: Solid Phase Extraction (SPE)

Sample cleanup is a critical step for removing matrix components that can interfere with the analysis.[5]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: To 200 µL of plasma/serum, add 20 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 2% formic acid in water and vortex again. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and may require optimization.

Liquid Chromatography (LC) System:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 10% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

Mass Spectrometer (MS) System:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 400°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions

The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.

Hypothetical MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound427.2To be determinedTo be determined
Internal Standard (IS)To be determinedTo be determinedTo be determined

Method Validation Parameters

A full method validation should be conducted according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix samples.

  • Linearity and Range: A calibration curve should be prepared over the expected concentration range. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on different days.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte and IS.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Data Presentation

Table 1: Calibration Curve Parameters (Example)

AnalyteLinear Range (ng/mL)Regression EquationCorrelation Coefficient (r²)Weighting
This compound1 - 1000y = mx + c> 0.991/x²

Table 2: Accuracy and Precision Data (Example)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1< 20± 20< 20± 20
Low3< 15± 15< 15± 15
Medium100< 15± 15< 15± 15
High800< 15± 15< 15± 15

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (200 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Precipitate Add 2% Formic Acid (200 µL) Add_IS->Precipitate Load_SPE Load onto Conditioned SPE Cartridge Precipitate->Load_SPE Wash_SPE Wash (5% Methanol) Load_SPE->Wash_SPE Elute_SPE Elute (Acetonitrile) Wash_SPE->Elute_SPE Evaporate Evaporate to Dryness Elute_SPE->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Quantify Quantification Detect->Quantify G Analyte This compound Precursor Precursor Ion [M+H]⁺ (m/z 427.2) Analyte->Precursor Ionization Fragment Collision-Induced Dissociation (CID) Precursor->Fragment Product1 Product Ion 1 (Quantifier) Fragment->Product1 Product2 Product Ion 2 (Qualifier) Fragment->Product2

References

Application Notes and Protocols for 11,12-De(methylenedioxy)danuphylline in Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 11,12-De(methylenedioxy)danuphylline is a research compound with limited publicly available data. The following application notes and protocols are hypothetical and illustrative, based on the purported mechanisms of action of similar xanthine (B1682287) derivatives. These are intended to serve as a guide for designing and conducting experiments to evaluate the efficacy of this compound in preclinical respiratory disease models.

Introduction

This compound is a derivative of danuphylline, a xanthine alkaloid. It is suggested to possess potential as a bronchodilator and anti-inflammatory agent, making it a candidate for investigation in chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action is hypothesized to involve the modulation of adenosine (B11128) receptors and the inhibition of phosphodiesterase (PDE) enzymes. This document provides detailed protocols for evaluating the therapeutic potential of this compound in established murine models of asthma and COPD.

Hypothesized Mechanism of Action

The therapeutic effects of this compound in respiratory diseases are thought to be mediated through a dual mechanism:

  • Phosphodiesterase (PDE) Inhibition: By inhibiting PDE enzymes, particularly PDE4, the compound may increase intracellular levels of cyclic adenosine monophosphate (cAMP) in airway smooth muscle and inflammatory cells. Elevated cAMP leads to smooth muscle relaxation (bronchodilation) and suppression of inflammatory cell activation and mediator release.

  • Adenosine Receptor Antagonism: In inflammatory conditions of the airways, elevated extracellular adenosine can trigger bronchoconstriction and pro-inflammatory responses, primarily through the A2B adenosine receptor on mast cells. By acting as an antagonist at these receptors, this compound may block these pathological effects.

Data Presentation: Hypothetical Efficacy Data

The following tables present hypothetical data to illustrate the potential therapeutic effects of this compound in preclinical models.

Table 1: Effect of this compound on Airway Hyperresponsiveness in a Murine Model of Ovalbumin-Induced Asthma

Treatment GroupDose (mg/kg, i.p.)Penh (Baseline)Penh (Post-Methacholine Challenge)% Inhibition of AHR
Vehicle Control-0.8 ± 0.14.2 ± 0.5-
Dexamethasone (B1670325)10.9 ± 0.21.5 ± 0.364.3%
Compound10.8 ± 0.13.1 ± 0.426.2%
Compound50.7 ± 0.22.2 ± 0.347.6%
Compound100.8 ± 0.11.8 ± 0.257.1%

Table 2: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) of Asthmatic Mice

Treatment GroupDose (mg/kg, i.p.)Total Cells (x10⁵)Eosinophils (x10⁴)Neutrophils (x10⁴)Macrophages (x10⁴)
Vehicle Control-15.2 ± 2.18.5 ± 1.21.1 ± 0.35.6 ± 0.8
Dexamethasone14.8 ± 0.91.2 ± 0.40.5 ± 0.23.1 ± 0.5
Compound112.1 ± 1.86.8 ± 1.00.9 ± 0.34.4 ± 0.7
Compound58.5 ± 1.33.5 ± 0.70.7 ± 0.24.3 ± 0.6
Compound106.2 ± 1.12.1 ± 0.50.6 ± 0.23.5 ± 0.5

Table 3: Effect of this compound on Inflammatory Markers in a Murine Model of Cigarette Smoke-Induced COPD

Treatment GroupDose (mg/kg, oral)BALF Neutrophils (x10⁵)Lung MPO Activity (U/g tissue)IL-6 in BALF (pg/mL)TNF-α in BALF (pg/mL)
Sham Air-0.5 ± 0.10.2 ± 0.0515 ± 310 ± 2
CS + Vehicle-8.9 ± 1.21.5 ± 0.3150 ± 2585 ± 12
CS + Roflumilast (B1684550)14.2 ± 0.80.7 ± 0.275 ± 1540 ± 8
CS + Compound56.8 ± 1.01.1 ± 0.2110 ± 2065 ± 10
CS + Compound105.1 ± 0.90.8 ± 0.285 ± 1848 ± 9
CS + Compound204.5 ± 0.70.7 ± 0.178 ± 1642 ± 7

Experimental Protocols

Protocol 1: Evaluation in an Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model

This model mimics the key features of allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile phosphate-buffered saline (PBS)

  • Methacholine (B1211447)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Dexamethasone (positive control)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[1][2]

    • The control group receives i.p. injections of PBS with alum.

  • Drug Administration:

    • From day 21 to 23, administer this compound or vehicle i.p. or orally, 1 hour before the OVA challenge.

    • The positive control group receives dexamethasone (1 mg/kg, i.p.).

  • Airway Challenge:

    • On days 21, 22, and 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.[1]

    • The control group is challenged with nebulized PBS.

  • Measurement of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge (day 24), assess AHR using a whole-body plethysmograph.

    • Record baseline Penh (enhanced pause) values.

    • Expose mice to increasing concentrations of nebulized methacholine (0, 6.25, 12.5, 25, 50 mg/mL) and record Penh for 3 minutes at each concentration.

  • Sample Collection and Analysis:

    • Immediately after AHR measurement, euthanize the mice.

    • Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of ice-cold PBS into the lungs three times.

    • Determine the total and differential cell counts in the BAL fluid (BALF) using a hemocytometer and cytospin preparations stained with Wright-Giemsa.

    • Centrifuge the BALF and store the supernatant at -80°C for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.

    • Fix the lungs in 10% formalin for histological analysis (H&E for inflammation, PAS for mucus production).

Protocol 2: Evaluation in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is useful for studying the acute anti-inflammatory effects of the compound.

Materials:

  • 6-8 week old C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • This compound

  • Vehicle

  • Dexamethasone (positive control)

Procedure:

  • Drug Administration:

    • Administer this compound or vehicle i.p. or orally, 1 hour before LPS challenge.

    • The positive control group receives dexamethasone (1 mg/kg, i.p.).

  • Induction of Lung Injury:

    • Anesthetize the mice and intratracheally instill 5 mg/kg of LPS in 50 µL of sterile saline.[3]

    • The control group receives 50 µL of sterile saline.

  • Sample Collection and Analysis (6-24 hours post-LPS):

    • Euthanize the mice at a predetermined time point (e.g., 6 or 24 hours).

    • Collect BALF as described in Protocol 1.

    • Determine total and differential cell counts in BALF, focusing on neutrophils.

    • Measure total protein concentration in the BALF supernatant (e.g., using a BCA assay) as an indicator of vascular permeability.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BALF supernatant by ELISA.

    • Homogenize a portion of the lung tissue to measure myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Protocol 3: Evaluation in a Cigarette Smoke (CS)-Induced COPD Model

This model is relevant for assessing the efficacy of the compound in a chronic inflammatory setting that mimics human COPD.

Materials:

  • 6-8 week old C57BL/6 mice

  • Standard research cigarettes

  • Whole-body smoke exposure chamber

  • This compound

  • Vehicle

  • Roflumilast (positive control)

Procedure:

  • Induction of COPD:

    • Expose mice to the smoke of 4-6 cigarettes per day, 5 days a week, for 4-12 weeks in a whole-body exposure chamber.[4][5]

    • The control group is exposed to filtered air (Sham Air).

  • Drug Administration:

    • During the last 2-4 weeks of the smoke exposure period, administer this compound or vehicle orally, once daily.

    • The positive control group receives roflumilast (1-5 mg/kg, oral).

  • Sample Collection and Analysis:

    • 24 hours after the final smoke exposure and drug administration, euthanize the mice.

    • Collect BALF and lung tissue as described previously.

    • Analyze BALF for inflammatory cell infiltrates (neutrophils and macrophages).

    • Measure pro-inflammatory cytokines (TNF-α, IL-6) and chemokines (KC/CXCL1) in BALF.

    • Perform lung histology to assess for emphysema (mean linear intercept) and chronic inflammation.

    • Optionally, assess lung function (compliance and resistance) using a forced oscillation technique.

Visualizations

Signaling Pathways

Signaling_Pathway cluster_membrane Cell Membrane Adenosine_Receptor A2B Receptor AC Adenylyl Cyclase Adenosine_Receptor->AC Activates cAMP cAMP AC->cAMP Adenosine Adenosine Adenosine->Adenosine_Receptor Activates Compound This compound Compound->Adenosine_Receptor Antagonizes PDE4 PDE4 Compound->PDE4 Inhibits ATP ATP ATP->AC AMP 5'-AMP cAMP->AMP Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4->AMP Catalyzes Inflammation ↓ Inflammation (e.g., Cytokine Release) PKA->Inflammation Bronchodilation ↑ Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation

Caption: Hypothesized dual mechanism of this compound.

Experimental Workflows

Asthma_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. OVA/Alum Day14 Day 14: i.p. OVA/Alum Day21_23_Treat Days 21-23: Administer Compound Day14->Day21_23_Treat Day21_23_Challenge Days 21-23: Nebulized OVA Challenge Day21_23_Treat->Day21_23_Challenge Day24_AHR Day 24: Measure AHR Day21_23_Challenge->Day24_AHR Day24_Sample Day 24: Collect BALF & Lungs Day24_AHR->Day24_Sample

Caption: Experimental workflow for the OVA-induced asthma model.

COPD_Model_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Week1_12 Weeks 1-12: Cigarette Smoke Exposure (5 days/week) Week10_12 Weeks 10-12: Daily Oral Administration of Compound Post_Exposure 24h Post-Final Exposure: Euthanasia & Sample Collection Week1_12->Post_Exposure Analysis BALF Cell Counts, Cytokines, Lung Histology Post_Exposure->Analysis

References

Application Notes and Protocols: 11,12-De(methylenedioxy)danuphylline as a Pharmacological Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a monoterpene indole (B1671886) alkaloid isolated from plants of the Kopsia genus, notably Kopsia officinalis. Alkaloids from this genus are known for a wide array of pharmacological activities, including vasorelaxant, anti-inflammatory, and cytotoxic effects. Preliminary investigations suggest that this compound may possess significant bronchodilator properties, potentially mediated through the modulation of adenosine (B11128) receptor signaling pathways and the inhibition of phosphodiesterase (PDE) enzymes. These characteristics make it a valuable pharmacological tool for research in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

These application notes provide an overview of the potential pharmacological activities of this compound and present detailed, generalized protocols for its characterization.

Pharmacological Profile

While specific quantitative data for this compound is not extensively available in published literature, its purported mechanism of action suggests it may be a valuable tool for studying bronchoconstriction and airway inflammation. The following table presents hypothetical data to illustrate the expected pharmacological profile of this compound.

Table 1: Hypothetical Pharmacological Data for this compound

Assay TypeTargetParameterHypothetical Value (M)
Functional AssayBronchodilator Activity (Isolated Guinea Pig Trachea)EC₅₀5.2 x 10⁻⁷
Binding AssayAdenosine A₁ ReceptorKᵢ1.8 x 10⁻⁶
Binding AssayAdenosine A₂ₐ ReceptorKᵢ> 1 x 10⁻⁵
Enzyme Inhibition AssayPhosphodiesterase 4 (PDE4)IC₅₀8.5 x 10⁻⁷
Enzyme Inhibition AssayPhosphodiesterase 5 (PDE5)IC₅₀2.1 x 10⁻⁶

Disclaimer: The data presented in Table 1 is hypothetical and for illustrative purposes only. Experimental determination is required to establish the actual pharmacological profile of this compound.

Postulated Signaling Pathways

The bronchodilator and anti-inflammatory effects of this compound are likely mediated through two primary signaling pathways: antagonism of the adenosine A₁ receptor and inhibition of phosphodiesterase (PDE), particularly PDE4.

G cluster_adenosine Adenosine A1 Receptor Pathway cluster_pde Phosphodiesterase Inhibition Pathway adenosine Adenosine a1r Adenosine A1 Receptor adenosine->a1r gi Gi Protein a1r->gi ac Adenylate Cyclase gi->ac camp ↓ cAMP ac->camp pka ↓ PKA camp->pka contraction Bronchoconstriction pka->contraction compound_a1 This compound compound_a1->a1r Antagonism ac_pde Adenylate Cyclase camp_pde cAMP ac_pde->camp_pde atp ATP atp->ac_pde pde4 PDE4 camp_pde->pde4 pka_pde ↑ PKA camp_pde->pka_pde amp 5'-AMP pde4->amp relaxation Bronchodilation pka_pde->relaxation compound_pde This compound compound_pde->pde4 Inhibition

Caption: Postulated signaling pathways for this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for the pharmacological characterization of this compound.

Protocol 1: Evaluation of Bronchodilator Activity in Isolated Guinea Pig Tracheal Rings

This protocol assesses the relaxant effect of the compound on pre-contracted airway smooth muscle.

G start Isolate Guinea Pig Trachea rings Prepare Tracheal Rings (2-3 mm width) start->rings mount Mount Rings in Organ Bath (Krebs-Henseleit solution, 37°C, gassed with 95% O2 / 5% CO2) rings->mount equilibrate Equilibrate under Tension (1g, 60 min) mount->equilibrate contract Induce Contraction (e.g., with histamine (B1213489) or methacholine) equilibrate->contract add_compound Cumulative Addition of This compound contract->add_compound record Record Isotonic Contractions add_compound->record analyze Analyze Data (Calculate EC50) record->analyze end End analyze->end

Caption: Experimental workflow for assessing bronchodilator activity.

Methodology:

  • Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea. Place the trachea in cold Krebs-Henseleit solution. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the tracheal rings in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply an initial tension of 1 g to the rings and allow them to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction: Induce a stable contraction with a contractile agent such as histamine (1 µM) or methacholine (B1211447) (1 µM).

  • Compound Addition: Once a stable plateau of contraction is reached, add this compound in a cumulative manner (e.g., from 1 nM to 100 µM).

  • Data Recording and Analysis: Record the relaxation responses as a percentage of the pre-contraction. Plot the concentration-response curve and calculate the EC₅₀ value.

Protocol 2: Adenosine A₁ Receptor Binding Assay

This protocol determines the binding affinity of the compound for the adenosine A₁ receptor using a competitive radioligand binding assay.

G start Prepare Membranes (Expressing Adenosine A1 Receptor) incubate Incubate Membranes with: - Radioligand (e.g., [3H]DPCPX) - Varying concentrations of this compound start->incubate separate Separate Bound and Free Ligand (Rapid filtration) incubate->separate quantify Quantify Radioactivity (Liquid scintillation counting) separate->quantify analyze Analyze Data (Calculate Ki) quantify->analyze end End analyze->end

Caption: Workflow for adenosine A₁ receptor binding assay.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human adenosine A₁ receptor.

  • Incubation: In a 96-well plate, incubate the cell membranes (10-20 µg of protein) with a fixed concentration of a suitable radioligand (e.g., [³H]DPCPX for the A₁ receptor) and varying concentrations of this compound (e.g., from 1 pM to 100 µM).

  • Nonspecific Binding: Determine nonspecific binding in the presence of a high concentration of a known non-radioactive ligand (e.g., 10 µM DPCPX).

  • Separation: After incubation (e.g., 60 minutes at room temperature), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Perform a nonlinear regression analysis to determine the IC₅₀ value and subsequently calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: Phosphodiesterase (PDE) Inhibition Assay

This protocol measures the ability of the compound to inhibit the activity of a specific PDE isozyme (e.g., PDE4).

G start Prepare Reaction Mixture (Buffer, PDE enzyme, cAMP/cGMP substrate) add_compound Add Varying Concentrations of This compound start->add_compound incubate Incubate at 37°C add_compound->incubate terminate Terminate Reaction incubate->terminate detect Detect Product Formation (e.g., colorimetric, fluorescent, or luminescent method) terminate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: Workflow for phosphodiesterase inhibition assay.

Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, the purified PDE enzyme (e.g., recombinant human PDE4), and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding the substrate (cAMP or cGMP).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

  • Termination and Detection: Terminate the reaction and detect the amount of product (5'-AMP or 5'-GMP) formed. This can be done using various methods, including commercially available kits that employ colorimetric, fluorescent, or luminescent readouts.

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the test compound relative to a control without inhibitor. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound represents a promising pharmacological tool for investigating the mechanisms of airway smooth muscle relaxation and inflammation. Its potential dual action on adenosine receptors and phosphodiesterases makes it a compound of interest for the development of novel therapeutics for respiratory diseases. The protocols outlined above provide a framework for the systematic evaluation of its pharmacological properties. Further research is warranted to fully elucidate its mechanism of action and therapeutic potential.

Troubleshooting & Optimization

Technical Support Center: 11,12-De(methylenedioxy)danuphylline Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 11,12-De(methylenedioxy)danuphylline in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is an indole (B1671886) alkaloid compound that has been isolated from plant sources.[1] As with many novel alkaloids, it is of interest to researchers for its potential biological activities, which may be explored in various cellular and molecular biology assays.

Q2: What is the recommended solvent for this compound?

For many organic compounds of similar complexity that are intended for use in biological assays, high-purity, anhydrous DMSO is the recommended solvent for creating concentrated stock solutions.[2][3] This is due to DMSO's ability to dissolve a wide range of polar and nonpolar compounds.[4][5]

Q3: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?

If you are encountering solubility issues, it is important to systematically address potential contributing factors. Begin by ensuring the quality of your DMSO is high-purity and anhydrous, as absorbed moisture can reduce its solvating power.[6][7][8] Initial mechanical agitation through vigorous vortexing is a good first step, followed by sonication to break down any compound aggregates.[2][3] Gentle warming can also be employed to increase the kinetic energy of the system and facilitate dissolution.[2][6]

Q4: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer or cell culture medium. What can I do?

This is a common issue known as "crashing out" and occurs due to the significant change in solvent polarity.[2] To mitigate this, consider the following strategies:

  • Rapid Mixing: Add the DMSO stock solution to the aqueous medium while vortexing or stirring to promote rapid and even dispersion.[2]

  • Lower Concentration Stock: Preparing a more dilute initial stock in DMSO may help, as a larger volume can be added to the aqueous medium, sometimes aiding in dispersion.[2]

  • Increase Final DMSO Concentration: A slightly higher, yet non-toxic, final concentration of DMSO (typically below 0.5%) in your aqueous medium may improve solubility.[2][9]

  • Use of Surfactants: For certain assays, the inclusion of a small amount of a non-ionic surfactant, such as Pluronic F-68 (0.01% - 0.1%), in the final aqueous medium can help maintain compound solubility.[2]

Troubleshooting Guide

Issue: this compound is not dissolving in DMSO, resulting in a cloudy solution or visible particles.

This troubleshooting guide provides a step-by-step approach to address solubility challenges with this compound in DMSO.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Verify Reagents cluster_2 Step 2: Mechanical Agitation cluster_3 Step 3: Gentle Heating cluster_4 Step 4: Concentration Adjustment cluster_5 Resolution start Cloudy Solution or Visible Particles reagent_check Check DMSO Quality: - High-purity? - Anhydrous? - Fresh Bottle? start->reagent_check vortex Vortex vigorously for 2-5 minutes reagent_check->vortex sonicate Sonicate in a water bath for 10-15 minutes vortex->sonicate end Clear Solution vortex->end Issue Resolved heat Warm solution to 37°C for 5-10 minutes sonicate->heat sonicate->end Issue Resolved dilute Prepare a more dilute stock solution (e.g., 1 mM) heat->dilute heat->end Issue Resolved dilute->end

Caption: A workflow diagram for troubleshooting solubility issues of this compound in DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Preparation: Allow the vial of this compound and the bottle of DMSO to equilibrate to room temperature before opening to minimize water absorption.[3]

  • Weighing: Accurately weigh the desired amount of this compound in a sterile, dry microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration of 10 mM.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes.[2]

  • Sonication: If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.[6][8] This will help break up any aggregates.

  • Gentle Heating: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2][6] Avoid excessive heat, which could degrade the compound.

  • Visual Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Storage: Once fully dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles and should be stored as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Data Presentation

The following tables provide a hypothetical summary of solubility data for this compound in various solvents at different temperatures. This data is for illustrative purposes to guide experimental design.

Table 1: Solubility of this compound in Common Solvents at Room Temperature (25°C)

SolventConcentration (mM)Observation
DMSO> 20Clear solution
Ethanol5Suspension forms at higher concentrations
Methanol2Incomplete dissolution
Water< 0.1Insoluble

Table 2: Effect of Temperature on Solubility of this compound in DMSO

Temperature (°C)Concentration (mM)Observation
2520Clear solution
37> 30Enhanced solubility with gentle warming

Hypothetical Signaling Pathway

For researchers investigating the effects of this compound on cellular processes, a potential area of study could be its interaction with kinase signaling pathways, which are often implicated in cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription compound This compound compound->raf Inhibition? proliferation Cell Proliferation transcription->proliferation

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

References

Technical Support Center: Synthesis of 11,12-De(methylenedioxy)danuphylline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of 11,12-De(methylenedioxy)danuphylline analogs. The primary focus is on the critical step of selectively cleaving the 11,12-methylenedioxy group to yield the corresponding catechol, a common challenge in the synthesis of complex natural product analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for cleaving an aromatic methylenedioxy group?

A1: The most frequently employed reagents for the demethylenation of aromatic methylenedioxy ethers are strong Lewis acids, particularly boron trihalides such as boron tribromide (BBr₃) and boron trichloride (B1173362) (BCl₃). Other reagents include aluminum halides in the presence of a soft nucleophile (e.g., AlCl₃/ethanethiol), and strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI).

Q2: My starting material, a complex alkaloid, is not soluble in the recommended solvent for BBr₃ cleavage (dichloromethane). What are my options?

A2: If solubility in dichloromethane (B109758) (DCM) is an issue, you can explore other solvents such as 1,2-dichloroethane (B1671644) (DCE), which has a higher boiling point and can sometimes improve solubility. Alternatively, using a co-solvent system might be effective. For highly polar substrates, you may need to consider alternative reagents that can be used in more polar, aprotic solvents, though this may require significant optimization.

Q3: The cleavage of the methylenedioxy group is successful, but I am observing significant decomposition of my product. What could be the cause?

A3: Decomposition is often due to the harshness of the reaction conditions or the instability of the resulting catechol product. Catechols are susceptible to air oxidation, especially under basic or neutral conditions. Ensure that your reaction and workup are performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are degassed. The use of antioxidants, such as ascorbic acid or sodium dithionite, during the workup can also help prevent oxidation of the catechol. Additionally, consider if other sensitive functional groups in your molecule are being affected by the strong Lewis acid.

Q4: How can I monitor the progress of the demethylenation reaction?

A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. The product, a di-phenol (catechol), will be significantly more polar than the starting material (methylenedioxy ether) and should have a much lower Rf value. Staining the TLC plate with a reagent like ceric ammonium (B1175870) molybdate (B1676688) (CAM) or potassium permanganate (B83412) can help visualize both the starting material and the product. For more quantitative analysis, you can take aliquots from the reaction mixture, quench them, and analyze by LC-MS or ¹H NMR.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound analogs, focusing on the critical demethylenation step.

Problem Possible Cause(s) Suggested Solution(s)
No reaction or incomplete conversion 1. Inactive reagent (e.g., BBr₃ has hydrolyzed).2. Insufficient equivalents of the reagent.3. Reaction temperature is too low.4. Steric hindrance around the methylenedioxy group.1. Use a fresh bottle of the reagent or a recently purchased solution.2. Increase the number of equivalents of the Lewis acid (e.g., from 3 to 5 equivalents).3. Gradually increase the reaction temperature, for example, from -78°C to 0°C or room temperature, while carefully monitoring for side product formation.4. Consider using a smaller, more reactive Lewis acid like BCl₃, or switch to a different cleavage method.
Formation of multiple side products 1. Cleavage of other sensitive functional groups (e.g., esters, ethers, carbamates).2. Epimerization of stereocenters.3. Oxidation of the product catechol.1. If your molecule contains other Lewis acid-sensitive groups, consider using milder conditions or a more selective reagent. Protecting sensitive functional groups prior to the cleavage step may be necessary.2. Run the reaction at a lower temperature to minimize the risk of epimerization. If the problem persists, a different synthetic route may be needed.3. Perform the reaction and workup under an inert atmosphere. Add an antioxidant during the aqueous workup.
Low yield of the desired catechol 1. Incomplete reaction.2. Product decomposition during reaction or workup.3. Difficulty in separating the product from the reaction mixture.1. See "No reaction or incomplete conversion" above.2. See "Formation of multiple side products" above.3. The catechol product can sometimes chelate to boron or aluminum salts, making extraction difficult. A workup procedure involving the addition of a mild acid (e.g., dilute HCl) can help break up these complexes. Ensure thorough extraction with an appropriate organic solvent.
Product is unstable during purification 1. The catechol is air-sensitive.2. The silica (B1680970) gel used for chromatography is too acidic, causing decomposition.1. Use degassed solvents for chromatography and consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the eluent.2. Neutralize the silica gel by washing it with a dilute solution of triethylamine (B128534) in the solvent system before use, or use a different stationary phase like alumina.

Data Presentation: Comparison of Methylenedioxy Cleavage Reagents

The following table summarizes common reagents for the cleavage of aromatic methylenedioxy groups, with considerations for their use in the context of complex molecules.

ReagentTypical ConditionsAdvantagesDisadvantages & Incompatibilities
BBr₃ DCM, -78°C to rt, 1-12 hHighly effective for methyl and methylene (B1212753) ethers.Reacts with esters, lactones, carbamates, and some ethers. Very moisture-sensitive.
BCl₃ DCM, -78°C to rt, 1-12 hMore reactive than BBr₃, can be effective at lower temperatures.Similar incompatibilities to BBr₃.
AlCl₃ / Ethanethiol (EtSH) DCM, 0°C to rt, 2-24 hMilder than BBr₃, can be more selective.The thiol has a strong odor. May affect sulfur-containing functional groups.
HBr (48% aq.) Reflux, 2-24 hInexpensive and readily available.Very harsh conditions, not suitable for molecules with acid-sensitive functional groups or stereocenters.
HI (57% aq.) Reflux, 2-24 hSimilar to HBr.Extremely harsh conditions, limited substrate scope for complex molecules.

Experimental Protocols

Detailed Methodology for Methylenedioxy Cleavage using BBr₃

This protocol is a general guideline and should be adapted based on the specific substrate and laboratory safety protocols.

Materials:

  • Substrate (danuphylline analog)

  • Anhydrous Dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1.0 M solution in DCM

  • Methanol (B129727) (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of argon or nitrogen.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the danuphylline analog (1.0 eq). Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.0-5.0 eq) dropwise to the stirred solution over 15-20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow the mixture to slowly warm to 0°C or room temperature.

  • Quenching: Once the reaction is complete, cool the mixture back to -78°C and slowly add anhydrous methanol to quench the excess BBr₃. A gas evolution may be observed.

  • Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ solution carefully to neutralize the acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) or DCM/methanol).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Synthetic Workflow for this compound Analogs cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting start Danuphylline or Precursor functional_group_manipulation Functional Group Interconversion / Protection start->functional_group_manipulation demethylenation Cleavage of 11,12-Methylenedioxy Group functional_group_manipulation->demethylenation analog_synthesis Analog Derivatization demethylenation->analog_synthesis check_reaction Analyze Reaction Outcome demethylenation->check_reaction Low Yield / Side Products final_product This compound Analog analog_synthesis->final_product incomplete_reaction Optimize Conditions: - Increase Reagent Equivalents - Increase Temperature - Change Solvent check_reaction->incomplete_reaction Incomplete Reaction side_products Modify Strategy: - Use Milder Reagents - Protect Sensitive Groups - Lower Temperature check_reaction->side_products Side Products success Proceed to Next Step check_reaction->success High Yield incomplete_reaction->demethylenation side_products->functional_group_manipulation Add Protection Step

Caption: Synthetic and troubleshooting workflow for preparing danuphylline analogs.

decision_tree Decision Tree for Demethylenation Reagent Selection start Start: Select Demethylenation Reagent ester_present Ester or Lactone Present? start->ester_present ether_present Other Sensitive Ethers Present? ester_present->ether_present No protect_ester Protect Ester/Lactone Group First ester_present->protect_ester Yes acid_sensitive Acid-Sensitive Stereocenters? ether_present->acid_sensitive No use_alcl3_etsh Consider AlCl3/EtSH ether_present->use_alcl3_etsh Yes use_bbr3 Use BBr3 at low temperature acid_sensitive->use_bbr3 No harsh_conditions Avoid HBr/HI acid_sensitive->harsh_conditions Yes protect_ester->ether_present use_alcl3_etsh->acid_sensitive harsh_conditions->use_bbr3

Caption: Decision tree for selecting a suitable demethylenation reagent.

Technical Support Center: Optimizing In Vivo Dosage of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As 11,12-De(methylenedioxy)danuphylline is a novel compound with no publicly available data, this guide is based on the established principles of in vivo dose optimization for related methylxanthine compounds. The provided protocols and data are illustrative and should be adapted based on emerging in vitro and in vivo data for your specific molecule.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this compound?

A1: Based on its structural similarity to other methylxanthines, this compound is likely a competitive nonselective phosphodiesterase (PDE) inhibitor and a nonselective adenosine (B11128) receptor antagonist.[1] PDE inhibition increases intracellular cyclic AMP (cAMP), while adenosine receptor antagonism blocks the effects of adenosine. These actions can lead to a variety of physiological effects, including bronchodilation and central nervous system stimulation.[1]

Q2: How do I determine a starting dose for my first in vivo study?

A2: A starting dose can be estimated by considering in vitro potency (e.g., IC50 or EC50 values), the pharmacokinetic properties of similar compounds, and allometric scaling from studies in different species. It is crucial to begin with a dose that is anticipated to be well below any potential toxic level and escalate from there. A thorough literature review of related methylxanthines can provide guidance on typical dose ranges used in preclinical models.

Q3: What are the common routes of administration for methylxanthine-like compounds in vivo?

A3: Common routes of administration for preclinical in vivo studies include intravenous (IV), intraperitoneal (IP), oral gavage (PO), and subcutaneous (SQ). The choice of route will depend on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.

Q4: What are the expected pharmacokinetic properties of a novel methylxanthine?

A4: Methylxanthines like caffeine (B1668208) and theophylline (B1681296) are generally well-absorbed orally and distribute throughout the body's fluids.[2][3] They are primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[2][4] The metabolites are then excreted in the urine.[2] It is important to experimentally determine the pharmacokinetic profile of this compound, as its specific substitutions may alter its absorption, distribution, metabolism, and excretion (ADME) properties.

Q5: What are potential signs of toxicity to monitor for in animal studies?

A5: Methylxanthines can have a narrow therapeutic range, and toxicity is a concern.[1] Signs of toxicity in animals can include increased motor activity, tremors, seizures, and cardiac arrhythmias.[1][5] It is essential to closely monitor animals for any adverse effects, including changes in weight, behavior, and food/water intake.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between animals in the same dose group.

  • Question: I am observing significant inter-animal variability in the plasma concentrations of my compound. What could be the cause?

  • Answer:

    • Formulation Issues: The compound may not be fully solubilized or may be precipitating out of the vehicle. Ensure the formulation is homogenous and stable.

    • Dosing Inaccuracy: Inconsistent administration technique (e.g., incomplete oral gavage, leakage from injection site) can lead to variable dosing. Refine your dosing technique and ensure all personnel are properly trained.

    • Biological Variability: Differences in metabolism (e.g., due to genetic variations in metabolic enzymes like CYP1A2) can contribute to variability.[2] Ensure you are using a well-characterized and genetically homogenous animal strain.

    • Food Effects: The presence or absence of food in the stomach can affect the absorption of orally administered compounds. Standardize the fasting/feeding schedule for your animals.

Issue 2: Poor oral bioavailability.

  • Question: My compound shows low bioavailability after oral administration. What are the potential reasons and how can I improve it?

  • Answer:

    • Poor Solubility: The compound may have low aqueous solubility, limiting its dissolution in the gastrointestinal tract. Consider reformulating with solubilizing agents or using a different salt form.

    • Low Permeability: The compound may not efficiently cross the intestinal epithelium. In vitro permeability assays (e.g., Caco-2) can help assess this.

    • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. Investigating the metabolic stability of the compound in liver microsomes can provide insights.

    • Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein in the gut, which pump it back into the intestinal lumen. Co-administration with an inhibitor of these transporters in an experimental setting can help identify this issue.

Issue 3: Unexpectedly short or long half-life in vivo.

  • Question: The observed half-life of my compound is significantly different from what I predicted. What could be the reason?

  • Answer:

    • Rapid Metabolism: A shorter-than-expected half-life may indicate rapid clearance by metabolic enzymes. In vitro metabolism studies can help identify the responsible enzymes.

    • Rapid Excretion: The compound may be quickly eliminated by the kidneys.

    • Slow Metabolism: A longer-than-expected half-life could be due to slow metabolism or high protein binding.

    • Species Differences: The metabolic pathways and rates can vary significantly between species.[2] What is observed in one species may not be directly translatable to another.

Experimental Protocols

Protocol 1: Formulation and Vehicle Selection
  • Objective: To develop a suitable vehicle for the in vivo administration of this compound.

  • Materials:

    • This compound

    • Solvents and vehicles (e.g., saline, PBS, DMSO, polyethylene (B3416737) glycol, Tween 80)

    • Vortex mixer, sonicator, pH meter

  • Methodology:

    • Assess the solubility of the compound in various individual and co-solvent systems.

    • Prepare a small batch of the most promising formulation at the highest desired concentration.

    • Visually inspect for complete dissolution and absence of precipitation.

    • Check the pH of the final formulation to ensure it is within a physiologically acceptable range.

    • Assess the stability of the formulation over the expected duration of the experiment.

Protocol 2: Single Ascending Dose (SAD) Pharmacokinetic Study
  • Objective: To determine the pharmacokinetic profile of this compound after a single dose and to assess dose proportionality.

  • Materials:

    • Test animals (e.g., Sprague-Dawley rats)

    • Dosing formulation

    • Blood collection supplies (e.g., capillaries, EDTA tubes)

    • Centrifuge, freezer (-80°C)

  • Methodology:

    • Acclimatize animals for at least 3 days before the study.

    • Divide animals into dose groups (e.g., 1, 5, 20 mg/kg) and a vehicle control group.

    • Administer a single dose of the compound via the chosen route (e.g., oral gavage).

    • Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to separate plasma and store at -80°C until analysis.

    • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (hr)
1150 ± 250.5450 ± 602.5 ± 0.4
5780 ± 1100.52400 ± 3502.8 ± 0.5
203200 ± 4501.011500 ± 18003.1 ± 0.6

Data are presented as mean ± standard deviation.

Visualizations

Signaling Pathway

Methylxanthine_Signaling cluster_membrane Cell Membrane Adenosine_Receptor Adenosine Receptor Danuphylline This compound Danuphylline->Adenosine_Receptor Antagonism PDE Phosphodiesterase (PDE) Danuphylline->PDE Inhibition Adenosine Adenosine Adenosine->Adenosine_Receptor Agonism cAMP cAMP PDE->cAMP Hydrolysis ATP ATP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Physiological Response (e.g., Bronchodilation) PKA->Cellular_Response Dosage_Optimization_Workflow Start Start: In Vitro Characterization Formulation Formulation Development Start->Formulation SAD_PK Single Ascending Dose Pharmacokinetic Study Formulation->SAD_PK MAD_Tox Multiple Ascending Dose Toxicity Study SAD_PK->MAD_Tox Inform dose selection Efficacy_Study Efficacy Study in Disease Model SAD_PK->Efficacy_Study Inform dose selection MAD_Tox->Efficacy_Study Determine safe dose range Dose_Selection Optimal Dose Selection for Further Development Efficacy_Study->Dose_Selection Troubleshooting_Bioavailability Problem Poor Oral Bioavailability Solubility Is solubility low? Problem->Solubility Permeability Is permeability low? Problem->Permeability Metabolism Is first-pass metabolism high? Problem->Metabolism Reformulate Action: Reformulate (e.g., co-solvents, salt form) Solubility->Reformulate Yes Prodrug Action: Prodrug approach Permeability->Prodrug Yes Inhibitors Action: Co-dose with metabolic inhibitors (experimental) Metabolism->Inhibitors Yes

References

preventing degradation of 11,12-De(methylenedioxy)danuphylline in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11,12-De(methylenedioxy)danuphylline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation in solution. The following information is based on general principles of chemical stability for indole (B1671886) alkaloids and compounds containing a methylenedioxy functional group, as specific degradation data for this compound is not extensively available.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Proper storage is crucial to maintain the integrity of the compound.

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture. Use a desiccator to minimize exposure to humidity.

  • Stock Solutions (in DMSO): For short-term storage (days to weeks), solutions can be kept at 4°C. For long-term storage (months), aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1]

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous solutions for each experiment from a stock solution.[1] Due to the potential for hydrolysis and oxidation, storing the compound in aqueous buffers for extended periods is not advised.

Q2: What are the best solvents for preparing stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of many organic compounds, including alkaloids.[2] For less polar alkaloids, solvents like ethanol, methanol, or ethyl acetate (B1210297) may also be suitable.[3] Always use high-purity, anhydrous solvents to prevent introducing water, which can lead to hydrolysis.[4]

Q3: How can I tell if my solution of this compound has degraded?

A3: Visual and analytical inspection can indicate degradation.

  • Visual Cues: A noticeable color change (e.g., yellowing or browning) can be a sign of oxidation or photodegradation. The appearance of precipitate or cloudiness may indicate that the compound is falling out of solution or that a degradant is insoluble.

  • Analytical Confirmation: The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC).[5] A decrease in the area of the main compound peak and the appearance of new peaks are clear indicators of degradation.

Q4: What are the primary factors that can cause degradation of this compound in solution?

A4: Based on its structure as an indole alkaloid with a methylenedioxy group, the primary degradation factors are likely to be pH, light, oxygen, and temperature.[1][4] The indole ring is susceptible to oxidation, while the methylenedioxy bridge can be sensitive to acidic conditions.[6][7]

Summary of Potential Degradation Factors

The following table summarizes key environmental factors and their potential impact on the stability of this compound in solution.

FactorPotential EffectMitigation Strategy
pH The indole ring and methylenedioxy group can be susceptible to acid- or base-catalyzed hydrolysis.[1][7] Extreme pH values can accelerate decomposition.[8]Maintain solutions at a neutral or slightly acidic pH (e.g., pH 4-7). Use appropriate buffer systems.
Light (Photodegradation) Indole alkaloids can be sensitive to UV and visible light, leading to photodegradation.[1][9]Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[1]
Oxygen (Oxidation) The electron-rich indole nucleus is prone to oxidation, which can be accelerated by air and certain metal ions.[6][10]Degas solvents before use. Overlay solutions with an inert gas (e.g., argon or nitrogen) before sealing and storing.
Temperature Elevated temperatures increase the rate of most chemical degradation reactions, including hydrolysis and oxidation.[8]Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
Solvent Protic solvents (especially water) can participate in hydrolysis. The purity of the solvent is also critical.[4]Use high-purity, anhydrous solvents like DMSO for stock solutions. Prepare aqueous working solutions fresh before use.

Troubleshooting Guides

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium.

  • Question: I dissolved this compound in DMSO, but it crashes out when added to my aqueous experimental solution. Why is this happening and how can I fix it?

  • Answer: This is a common issue for hydrophobic compounds when the solvent environment rapidly changes from organic (DMSO) to aqueous.[2][11] The compound's solubility in the final aqueous solution is much lower than in the concentrated DMSO stock.

    Solutions:

    • Reduce Final Concentration: Your target concentration may exceed the compound's aqueous solubility limit. Try lowering the final concentration.

    • Use Pre-Warmed Media: Warming the aqueous buffer or cell culture medium to 37°C can increase the solubility of the compound.[11]

    • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, make an intermediate dilution of the DMSO stock into your aqueous buffer, then add this intermediate solution to the final volume. This gradual change in solvent polarity can help keep the compound dissolved.[2][11]

    • Increase Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid dispersion and prevent localized high concentrations that lead to precipitation.[12]

    • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.5% for cell-based assays) to avoid solvent-induced toxicity, but sufficient to help maintain solubility.[8]

Issue 2: The color of my compound solution has changed from colorless to yellow/brown.

  • Question: My stock solution of this compound was initially clear but has now turned yellow. Is it still usable?

  • Answer: A color change often indicates oxidative degradation, a common pathway for indole alkaloids.[6] The formation of oxidized species can alter the compound's biological activity and potentially introduce toxic effects. It is not recommended to use a solution that has visibly changed color without first verifying its purity.

    Solutions:

    • Confirm Purity: Analyze the discolored solution using HPLC to quantify the amount of intact compound remaining and identify any major degradation products.

    • Prevent Future Oxidation: Prepare new stock solutions using deoxygenated solvents. After preparation, flush the headspace of the vial with an inert gas like argon or nitrogen before capping and storing.

    • Protect from Light: Ensure the solution is stored in light-blocking containers (e.g., amber vials), as photodegradation can sometimes lead to colored byproducts.[1]

Issue 3: I am observing a loss of biological activity or inconsistent results in my experiments.

  • Question: My experiments are giving inconsistent results, and I suspect my compound is degrading. How can I confirm this and prevent it?

  • Answer: Inconsistent results are a classic sign of compound instability. The effective concentration of your active compound may be decreasing over time.

    Solutions:

    • Perform a Stability Check: Use an analytical method like HPLC-UV to compare the concentration of a freshly prepared solution with that of the solution you have been using.[5] This will confirm if the concentration has decreased.

    • Prepare Fresh Solutions: The most reliable practice is to prepare fresh working solutions from a frozen, single-use aliquot of a concentrated DMSO stock immediately before each experiment.[1]

    • Control Experimental Conditions: Be mindful of the conditions of your assay. If your experiment involves long incubation times at 37°C in an aqueous buffer, the compound may be degrading during the experiment itself. Consider running a time-course stability test under your specific assay conditions.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the intrinsic stability of the compound under various stress conditions, as recommended by ICH guidelines. It helps identify potential degradation pathways and establish a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO, acetonitrile (B52724), and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter, water bath, photostability chamber

2. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in DMSO.

3. Application of Stress Conditions:

  • For each condition, dilute the stock solution in the respective stress solution to a final concentration of ~50 µg/mL. Incubate samples for a defined period (e.g., 24 hours) and collect aliquots at various time points (e.g., 0, 4, 8, 24 hours).

    • Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Use 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Dilute in a neutral buffer (e.g., phosphate (B84403) buffer, pH 7.4). Incubate at 60°C in the dark.

    • Photodegradation: Expose the solution in a quartz cuvette or clear vial to a light source as specified in ICH Q1B guidelines (e.g., option 2: artificial light). Run a dark control in parallel.

4. Sample Analysis:

  • At each time point, take an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

  • Quench the reaction by diluting the sample in the initial mobile phase to stop further degradation.

  • Analyze all samples by a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for indole alkaloids.[5][13]

    • Example Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Detection: Monitor at a UV wavelength where the parent compound has maximum absorbance (e.g., ~280 nm for indoles).[5]

5. Data Interpretation:

  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

  • Examine the chromatograms for the appearance of new peaks, which represent degradation products.

  • The conditions that show the most significant decrease in the parent peak identify the primary degradation liabilities of the molecule.

Visualizations

cluster_legend Legend l1 Potential Degradation Site l2 Reaction Type compound This compound (Core Structure) indole Indole Ring compound->indole Susceptible to mdo Methylenedioxy Bridge compound->mdo Susceptible to ox Oxidation indole->ox photo Photodegradation indole->photo hydrolysis Acid Hydrolysis mdo->hydrolysis deg1 Oxidized Indole Products ox->deg1 photo->deg1 deg2 Catechol Derivative (Cleaved Bridge) hydrolysis->deg2

Caption: Hypothetical degradation pathways for this compound.

start Start: Obtain Compound prep_stock 1. Prepare Concentrated Stock Solution (e.g., in DMSO) start->prep_stock stress 2. Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) prep_stock->stress sampling 3. Collect Samples at Timed Intervals (T=0, T=x, T=y...) stress->sampling quench 4. Quench Reaction & Prepare for Analysis sampling->quench hplc 5. Analyze by Stability-Indicating HPLC-UV Method quench->hplc data 6. Analyze Data: - Calculate % Remaining - Identify Degradant Peaks hplc->data end End: Determine Stability Profile data->end start Problem: Inconsistent Experimental Results or Visible Solution Change q1 Is there visible precipitate? start->q1 q2 Has the solution changed color? q1->q2 No sol1 Troubleshoot Solubility: - Use serial dilution - Warm aqueous media - Reduce final concentration q1->sol1 Yes q3 Is biological activity reduced or variable? q2->q3 No sol2 Suspect Oxidation/Photodegradation: - Prepare fresh solution - Use inert gas (Ar/N2) - Store in amber vials q2->sol2 Yes sol3 Suspect Chemical Degradation: - Prepare fresh solutions daily - Aliquot stock to avoid freeze-thaw - Confirm purity with HPLC q3->sol3 Yes check_purity Verify Purity with HPLC sol1->check_purity sol2->check_purity sol3->check_purity

References

Technical Support Center: Troubleshooting Inconsistent Results in Bronchodilator Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bronchodilator assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that lead to inconsistent experimental results. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in bronchodilator assays?

Inconsistent results in bronchodilator assays can stem from a variety of factors, broadly categorized as biological, technical, and procedural. Biological variability can arise from differences in cell lines, primary cell donor characteristics, and tissue heterogeneity. Technical issues often relate to reagent stability, preparation, and storage, as well as equipment calibration and performance. Procedural inconsistencies, such as variations in incubation times, washing steps, and cell seeding densities, are also a major contributor to a lack of reproducibility.

Q2: How can I ensure the health and consistency of my cell cultures for these assays?

Maintaining healthy and consistent cell cultures is critical for reproducible results. Key practices include:

  • Consistent Subculture Routine: Adhere to a strict subculturing schedule to ensure cells are always in the logarithmic growth phase when used for experiments.

  • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.

  • Cell Viability Assessment: Always perform a viability check (e.g., trypan blue exclusion) before seeding cells for an assay.

  • Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

Q3: My positive control bronchodilator (e.g., isoproterenol) is showing a weaker response than expected. What could be the cause?

A diminished response from a positive control can be due to several factors:

  • Reagent Degradation: Ensure your stock solutions of agonists are fresh and have been stored correctly (e.g., protected from light, appropriate temperature). Repeated freeze-thaw cycles can degrade the compound.

  • Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization. Ensure that cells are not pre-exposed to stimulating compounds.

  • Cell Health: Poor cell health can lead to a blunted physiological response. Verify cell viability and morphology.

  • Incorrect Concentration: Double-check all dilution calculations to ensure the final concentration of the agonist is accurate.

Troubleshooting Guides

Issue 1: High Variability in cAMP Assay Results

Cyclic AMP (cAMP) is a key second messenger in the signaling pathway of many bronchodilators. High variability in cAMP measurements can obscure the true effect of your test compounds.

Troubleshooting Steps:

  • Phosphodiesterase (PDE) Inhibition: Ensure you are using a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer. PDEs rapidly degrade cAMP, and incomplete inhibition will lead to inconsistent results.

  • Cell Seeding Density: Inconsistent cell numbers per well is a major source of variability. Optimize and strictly control your cell seeding density.

  • Agonist Incubation Time: The kinetics of cAMP production can be rapid. Perform a time-course experiment to determine the optimal incubation time for your specific agonist and cell type.

  • Assay Kit and Reagents: Check the expiration dates of your cAMP assay kit and ensure all reagents are prepared according to the manufacturer's instructions.

Quantitative Data Summary: Impact of PDE Inhibition on cAMP Signal

ConditionMean cAMP Level (pmol/well)Standard Deviation
Isoproterenol (1 µM) without IBMX2515
Isoproterenol (1 µM) with IBMX (0.5 mM)15010

This table illustrates the critical role of PDE inhibition in achieving a robust and consistent cAMP signal.

Issue 2: Inconsistent Contraction or Relaxation in Isolated Tracheal Ring Assays

Organ bath assays using isolated tracheal rings are a valuable ex vivo model for studying bronchodilator effects. However, these assays are prone to variability if not performed with care.

Troubleshooting Steps:

  • Tissue Dissection and Preparation: Handle the tracheal tissue gently to avoid damaging the smooth muscle or epithelium. Ensure the rings are of a consistent size.

  • Equilibration Period: Allow the tracheal rings to equilibrate in the organ bath for a sufficient period (typically 60-90 minutes) under a stable baseline tension before adding any contractile agents.

  • Contractile Agent Concentration: Use a concentration of contractile agent (e.g., methacholine, histamine) that produces a submaximal, stable contraction (around 80% of the maximum). This will allow for a sufficient window to observe relaxation.

  • Viability Check: At the end of each experiment, you can add a high concentration of a relaxing agent (e.g., forskolin) to ensure the tissue is still viable and capable of maximal relaxation.

Troubleshooting Decision Tree: Unresponsive Tracheal Ring

Start Tracheal ring unresponsive to contractile agent CheckTension Is baseline tension stable and appropriate? Start->CheckTension CheckViability Was tissue dissection and handling gentle? CheckTension->CheckViability Yes AdjustTension Adjust tension and re-equilibrate CheckTension->AdjustTension No CheckReagents Are contractile agent stocks fresh and correctly prepared? CheckViability->CheckReagents Yes ReviewProtocol Review dissection protocol and handling technique CheckViability->ReviewProtocol No RethawReagent Prepare fresh contractile agent solution CheckReagents->RethawReagent No Result Problem likely resolved CheckReagents->Result Yes RethawReagent->Start ReviewProtocol->Start AdjustTension->Start

Troubleshooting unresponsive tracheal rings.
Issue 3: High Background or Inconsistent Signals in Calcium Imaging Assays

Calcium imaging is a powerful technique to measure intracellular calcium fluxes, a key event in smooth muscle contraction. However, it can be susceptible to technical artifacts.

Troubleshooting Steps:

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 (B149405) AM) and the loading time and temperature. Incomplete de-esterification of the AM ester can lead to compartmentalization of the dye and inconsistent signals.

  • Washing Steps: Thoroughly wash the cells after dye loading to remove any extracellular dye, which can contribute to high background fluorescence.

  • Autofluorescence: Check for cellular autofluorescence before dye loading. If it is high, you may need to use a different dye with a longer emission wavelength.

  • Photobleaching: Minimize exposure of the dye to excitation light to prevent photobleaching, which can lead to a decreasing signal over time. Use the lowest possible excitation intensity and a neutral density filter if necessary.[1]

Key Experimental Protocols

Protocol 1: cAMP Measurement in Human Airway Smooth Muscle (HASM) Cells
  • Cell Seeding: Seed HASM cells in a 96-well plate at a density of 2 x 104 cells/well and grow to confluence.

  • Serum Starvation: The day before the assay, replace the growth medium with a serum-free medium.

  • Pre-incubation: On the day of the assay, wash the cells with Hanks' Balanced Salt Solution (HBSS) and pre-incubate with 0.5 mM IBMX in HBSS for 30 minutes at 37°C.

  • Agonist Stimulation: Add your test bronchodilator or control (e.g., 1 µM isoproterenol) and incubate for 15 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit.

  • cAMP Quantification: Quantify the intracellular cAMP levels using a competitive ELISA-based or other detection method as per the kit protocol.

Experimental Workflow: cAMP Assay

cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis Seed Seed HASM cells in 96-well plate Starve Serum starve overnight Seed->Starve Preincubate Pre-incubate with IBMX Starve->Preincubate Stimulate Add bronchodilator/control Preincubate->Stimulate Lyse Lyse cells Stimulate->Lyse Quantify Quantify cAMP levels Lyse->Quantify Analyze Analyze and plot data Quantify->Analyze

Workflow for a typical cAMP assay.
Protocol 2: Isolated Guinea Pig Tracheal Ring Relaxation Assay

  • Tissue Preparation: Humanely euthanize a guinea pig and carefully dissect the trachea. Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

  • Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a baseline tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Contraction: Induce a stable, submaximal contraction with an appropriate concentration of a contractile agent (e.g., 1 µM methacholine).

  • Relaxation: Once the contraction is stable, add your test bronchodilator in a cumulative or non-cumulative manner and record the relaxation response.

  • Data Analysis: Express the relaxation as a percentage of the pre-contracted tone.

Signaling Pathways

β2-Adrenergic Receptor Signaling Pathway in Airway Smooth Muscle

The primary mechanism of action for the most common class of bronchodilators, β2-agonists, is the activation of the β2-adrenergic receptor on airway smooth muscle cells. This initiates a signaling cascade that leads to muscle relaxation.

B2Agonist β2-Agonist B2AR β2-Adrenergic Receptor B2Agonist->B2AR binds & activates Gs Gs Protein B2AR->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Relaxation Smooth Muscle Relaxation PKA->Relaxation phosphorylates targets leading to

References

11,12-De(methylenedioxy)danuphylline stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid isolated from Kopsia officinalis.[1] Due to the limited specific stability data for this compound, this guide focuses on the general stability characteristics of indole alkaloids and provides protocols to help you determine the stability of your specific compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: As an indole alkaloid, this compound should be stored with care to prevent degradation. While one supplier suggests room temperature for short-term storage in the continental US, long-term stability is not guaranteed under these conditions.[1] For optimal long-term stability, the following conditions are recommended for alkaloids:

  • Temperature: Freezer storage at -20°C or lower is preferable.[2] Some studies on other alkaloids, such as ergot alkaloids, have shown that storage at -20°C minimizes concentration changes over several months.[3][4] Storage at +4°C or room temperature can lead to significant variations in concentration over time.[4]

  • Light: Protect the compound from light, especially UV light, which can cause photodegradation.[2] Use amber vials or store in a dark location.

  • Atmosphere: Store in a tightly sealed container to protect from air and humidity.[5] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) may be considered to prevent oxidation.

  • Form: Storing the compound as a dry powder is generally preferred over solutions, as solvents can participate in degradation reactions.[2] If stored in solution, ensure the solvent is of high purity and degassed.

Q2: What are the likely degradation pathways for this compound?

A2: Indole alkaloids are susceptible to several degradation mechanisms. Forced degradation studies are typically performed to identify these pathways.[6][7] Potential degradation pathways include:

  • Hydrolysis: Degradation in the presence of water, which can be accelerated by acidic or basic conditions. The ester functional group in the parent danuphylline structure could be susceptible to hydrolysis.

  • Oxidation: The indole ring and other electron-rich parts of the molecule can be susceptible to oxidation.[8] This can be initiated by atmospheric oxygen, peroxides, or light.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can lead to the formation of degradation products.[2] Photostability testing is a standard part of forced degradation studies.[9]

Q3: How long can I expect this compound to be stable?

A3: The shelf life is highly dependent on the storage conditions.[5] Without specific stability data, it is impossible to provide an exact shelf life. For some indole alkaloids in a chloroform (B151607) extract, instability was observed after just one day at ambient conditions, highlighting the need for prompt analysis after preparation.[4] It is strongly recommended to perform your own stability assessment, especially for long-term experiments or when using the compound as a reference standard. A forced degradation study can provide insights into the intrinsic stability of the molecule.[6]

Q4: What solvent should I use to prepare stock solutions?

A4: The choice of solvent is critical. For analytical purposes, HPLC-grade solvents like methanol (B129727) or acetonitrile (B52724) are commonly used for preparing stock solutions of indole alkaloids.[4] It is advisable to prepare fresh solutions for each experiment or to conduct a short-term stability study of the solution under your intended storage conditions (e.g., 24 hours at 4°C). Avoid reactive solvents and ensure the solvent is compatible with your downstream applications.

Troubleshooting Guides

HPLC Analysis Issues

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the stability of pharmaceutical compounds.[9] Below are common issues encountered during stability-indicating HPLC method development and analysis.

SymptomPossible Cause(s)Suggested Solution(s)
Shifting Retention Times 1. Change in mobile phase composition.[2] 2. Fluctuation in column temperature.[6] 3. Column degradation or contamination.1. Prepare fresh mobile phase. Ensure components are accurately measured and mixed.[2] 2. Use a column oven to maintain a constant temperature.[2] 3. Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[6]
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Inappropriate mobile phase pH. 3. Presence of active sites on the stationary phase (silanol interactions).[10]1. Reduce the injection volume or sample concentration.[10] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Use a mobile phase additive (e.g., triethylamine) or switch to a different column with better end-capping.[10]
Ghost Peaks (Peaks in Blank Injection) 1. Carryover from a previous injection. 2. Contamination in the mobile phase or system.1. Implement a needle wash step in your injection sequence. Inject a strong solvent blank to clean the injector. 2. Prepare fresh mobile phase. Flush the entire HPLC system.
Loss of Resolution 1. Column contamination or aging. 2. Change in mobile phase composition.1. Replace the guard column or the analytical column.[2] 2. Prepare fresh mobile phase and ensure it is properly degassed.[2]
Poor Mass Balance in Degradation Studies 1. Co-elution of degradation products with the main peak. 2. Degradants are not UV-active at the chosen wavelength. 3. Formation of volatile or insoluble degradation products.1. Optimize the HPLC method (e.g., change gradient, mobile phase) to improve separation. Use a peak purity analysis tool if available (e.g., PDA detector). 2. Use a Photodiode Array (PDA) detector to screen across multiple wavelengths or use a universal detector like a mass spectrometer (MS). 3. Use LC-MS to identify potential non-UV active or volatile products.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[6][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Withdraw aliquots at specified time points and dilute for analysis.

    • Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Also, expose a solution of the compound to 60°C. At specified time points, dissolve the solid or dilute the solution for HPLC analysis.

    • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9] A control sample should be kept in the dark under the same temperature conditions.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or λmax). A PDA detector is highly recommended to detect degradation products with different chromophores.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the percentage of degradation for the parent compound.

    • Determine the relative retention time (RRT) for each degradation product.

    • Assess the peak purity of the parent compound peak in the stressed samples.

    • Calculate the mass balance to ensure all degradation products are accounted for.[11]

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (Solid & Solution, 60-80°C) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC-PDA/UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Chromatograms pathways Identify Degradation Pathways data->pathways method Confirm Stability-Indicating Method data->method

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways for Indole Alkaloids

G cluster_products Potential Degradation Products Indole Indole Alkaloid Core (e.g., this compound) Oxidized Oxidized Products (e.g., N-oxides, hydroxylated indoles) Indole->Oxidized Oxidation (H₂O₂, Air, Light) Hydrolyzed Hydrolyzed Products (cleavage of ester/amide groups) Indole->Hydrolyzed Hydrolysis (Acid/Base) Photodegraded Photodegradation Products (dimers, ring-opened products) Indole->Photodegraded Photolysis (UV/Vis Light)

Caption: General degradation pathways for indole alkaloids.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table summarizes findings from a study on ergot alkaloids, illustrating the impact of storage temperature over time. This highlights the importance of proper storage conditions.

Table 1: Impact of Storage Temperature on Total Ergot Alkaloid Concentration Over Time (Data summarized from studies on naturally contaminated wheat)[3][4]

Storage TimeRoom Temperature+4 °C-20 °C
Initial BaselineBaselineBaseline
1 Month VariableVariableStable
2 Months Increased ConcentrationIncreased ConcentrationIncreased Concentration
4 Months Decreased ConcentrationDecreased ConcentrationDecreased Concentration

Note: The study showed that even at -20°C, total ergot concentration can change over several months, emphasizing the need for periodic re-analysis of critical samples.[3][4] The R-epimers of the alkaloids appeared less stable over time than the S-epimers.[4]

References

Technical Support Center: Synthesis of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 11,12-De(methylenedioxy)danuphylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this multi-step synthesis, particularly in addressing low yields.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound. The proposed synthetic pathway involves three key stages:

  • Pictet-Spengler Reaction: Condensation of tryptamine (B22526) with a suitable aldehyde to form the tetrahydro-β-carboline core.

  • N-Alkylation: Introduction of the side chain onto the piperidine (B6355638) nitrogen of the tetrahydro-β-carboline.

  • Aromatization: Dehydrogenation of the tetrahydro-β-carboline to the final β-carboline product.

Stage 1: Pictet-Spengler Reaction

Question 1: The Pictet-Spengler reaction is not proceeding to completion, and I observe a significant amount of unreacted tryptamine. What are the possible causes and solutions?

Answer:

Incomplete conversion in a Pictet-Spengler reaction is a common issue. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

  • Inadequate Acid Catalysis: The reaction relies on an acid catalyst to activate the aldehyde and facilitate the cyclization.[1]

    • Solution: Ensure the appropriate concentration and type of acid are used. Protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[1] If substrate decomposition is a concern, milder Lewis acids such as BF₃·OEt₂ can be trialed.

  • Reaction Temperature and Time: The reaction kinetics may be slow under the current conditions.

    • Solution: Gradually increase the reaction temperature while monitoring for any signs of product or starting material decomposition. Extending the reaction time can also drive the reaction to completion.

  • Purity of Reagents and Solvents: Impurities, especially water, can interfere with the reaction.

    • Solution: Use freshly distilled solvents and ensure the tryptamine and aldehyde are of high purity. Flame-drying glassware before use is also a good practice to eliminate moisture.[2]

Question 2: I am observing the formation of multiple side products, leading to a complex reaction mixture and low yield of the desired tetrahydro-β-carboline. How can I minimize these side reactions?

Answer:

Side product formation is often a result of the reaction conditions being too harsh or an imbalance in stoichiometry.

  • Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.

    • Solution: Use a slight excess of the aldehyde to ensure the complete consumption of the tryptamine.[1] Slow, dropwise addition of the aldehyde to the reaction mixture can also help to control the reaction rate and minimize side product formation.

  • Decomposition of Starting Materials or Product: The indole (B1671886) nucleus or the aldehyde can be sensitive to strongly acidic conditions and elevated temperatures.

    • Solution: Employ milder reaction conditions. This could involve using a weaker acid catalyst, lowering the reaction temperature, or using a less polar solvent.[1] Protecting sensitive functional groups on the aldehyde prior to the reaction may also be a viable strategy.

Stage 2: N-Alkylation

Question 3: The N-alkylation of the tetrahydro-β-carboline is resulting in a low yield of the desired product. What factors should I investigate?

Answer:

Low yields in N-alkylation reactions can often be attributed to the choice of base, solvent, and alkylating agent, as well as steric hindrance.

  • Insufficient Basicity: The chosen base may not be strong enough to deprotonate the secondary amine of the tetrahydro-β-carboline effectively.

    • Solution: Stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used. Ensure the reaction is performed under anhydrous conditions as these bases are highly reactive with water.

  • Poor Solubility: The tetrahydro-β-carboline or the alkylating agent may have limited solubility in the chosen solvent.

    • Solution: Screen a variety of anhydrous polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile.

  • Steric Hindrance: The alkylating agent may be too bulky, hindering its approach to the nitrogen atom.

    • Solution: If possible, consider using a less sterically hindered alkylating agent. Alternatively, increasing the reaction temperature may provide the necessary energy to overcome the steric barrier, though this should be done cautiously to avoid decomposition.

Stage 3: Aromatization

Question 4: The final aromatization step to yield this compound is inefficient. How can I improve the yield?

Answer:

The choice of oxidizing agent and the reaction conditions are critical for a successful aromatization.

  • Ineffective Oxidizing Agent: The oxidizing agent may not be potent enough to effect the dehydrogenation.

    • Solution: Common and effective oxidizing agents for this transformation include manganese dioxide (MnO₂), palladium on carbon (Pd/C) with a hydrogen acceptor, or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The choice of oxidant may need to be optimized for your specific substrate.

  • Product Degradation: The fully aromatic β-carboline product may be susceptible to degradation under the oxidation conditions.

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time and prevent over-oxidation or decomposition. Performing the reaction at a lower temperature may also be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound for maximizing overall yield?

A1: The Pictet-Spengler reaction is often the most crucial step. A successful and high-yielding synthesis of the tetrahydro-β-carboline core will significantly impact the overall yield of the final product. Optimizing the conditions for this initial cyclization is paramount.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Standard laboratory safety practices should always be followed. Specifically, when working with strong bases like NaH, it is crucial to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture and air. Alkylating agents can be toxic and should be handled in a fume hood with appropriate personal protective equipment.

Q3: How can I effectively purify the intermediate compounds and the final product?

A3: Column chromatography on silica (B1680970) gel is a common method for purifying the intermediates and the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane (B109758)/methanol), is typically effective. Recrystallization can also be a powerful purification technique for solid products.

Quantitative Data Summary

The following tables summarize typical yield ranges for each synthetic step, based on literature for analogous β-carboline syntheses. Actual yields may vary depending on the specific substrates and optimized conditions.

Table 1: Pictet-Spengler Reaction Yields

CatalystSolventTemperature (°C)Typical Yield (%)
TFADichloromethaneReflux60-85
HClMethanolRoom Temperature55-75
BF₃·OEt₂Dichloromethane0 to RT65-90

Table 2: N-Alkylation Reaction Yields

BaseAlkylating AgentSolventTypical Yield (%)
NaHAlkyl HalideDMF70-95
K₂CO₃Alkyl HalideAcetonitrile50-80
LDAAlkyl TosylateTHF60-85

Table 3: Aromatization Reaction Yields

Oxidizing AgentSolventTemperature (°C)Typical Yield (%)
MnO₂DichloromethaneReflux75-90
10% Pd/CTolueneReflux80-95
DDQDioxaneRoom Temperature70-85

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, add tryptamine (1.0 eq) and the appropriate aldehyde (1.1 eq).

  • Dissolve the starting materials in an anhydrous solvent (e.g., dichloromethane or methanol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., TFA, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for N-Alkylation
  • To a flame-dried round-bottom flask under an inert atmosphere, add the tetrahydro-β-carboline (1.0 eq) and dissolve it in an anhydrous polar aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C.

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Aromatization
  • To a round-bottom flask, add the N-alkylated tetrahydro-β-carboline (1.0 eq) and a suitable solvent (e.g., dichloromethane, toluene, or dioxane).

  • Add the oxidizing agent (e.g., MnO₂, 5-10 eq).

  • Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for 2-8 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

  • Wash the celite pad with additional solvent.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthetic_Workflow Tryptamine Tryptamine PictetSpengler Pictet-Spengler Reaction Tryptamine->PictetSpengler Aldehyde Aldehyde Aldehyde->PictetSpengler THBC Tetrahydro-β-carboline Intermediate PictetSpengler->THBC NAlkylation N-Alkylation THBC->NAlkylation NAlkylTHBC N-Alkylated Tetrahydro-β-carboline NAlkylation->NAlkylTHBC Aromatization Aromatization NAlkylTHBC->Aromatization FinalProduct This compound Aromatization->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Pictet_Spengler LowYield Low Yield in Pictet-Spengler IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Products LowYield->SideProducts Catalyst Optimize Acid Catalyst IncompleteReaction->Catalyst TempTime Adjust Temperature and Time IncompleteReaction->TempTime Purity Ensure Reagent Purity IncompleteReaction->Purity Stoichiometry Control Stoichiometry SideProducts->Stoichiometry Conditions Use Milder Conditions SideProducts->Conditions

Caption: Troubleshooting logic for low yield in the Pictet-Spengler reaction.

References

Technical Support Center: Airway Smooth Muscle Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental protocols for airway smooth muscle (ASM) studies.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments in a question-and-answer format.

Organ Bath & Tissue Viability

  • Question: My airway smooth muscle tissue is not responding, or the response is very weak, to contractile agonists like methacholine (B1211447). What could be the problem?

    • Answer: There are several potential reasons for a lack of tissue responsiveness. Firstly, check the viability of the tissue. Ensure that the dissection was performed carefully to minimize tissue damage and that the tissue was immediately placed in cold, oxygenated Krebs-Henseleit buffer. Secondly, verify the composition and freshness of your Krebs-Henseleit buffer. Ensure it is continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH (around 7.4).[1] Lastly, confirm the integrity of your experimental setup, including the calibration of the force transducer and proper mounting of the tissue in the organ bath.

  • Question: I'm observing a high degree of variability in the contractile responses between different tissue preparations from the same animal. How can I reduce this variability?

    • Answer: Consistency in tissue preparation is key. Strive to dissect tissue rings or strips of uniform size and from the same anatomical location of the trachea or bronchi. Ensure that the resting tension applied to the tissue is consistent across all experiments, as this can significantly impact the contractile response. A common resting tension for murine trachea is around 5 mN.[2] Additionally, a sufficient equilibration period (typically 60 minutes) before starting the experiment is crucial for the tissue to stabilize.[1]

  • Question: My tissue shows a strong initial contraction but then the response fades quickly (tachyphylaxis), even with a continuous presence of the agonist. What is happening?

    • Answer: Tachyphylaxis can occur due to receptor desensitization or depletion of intracellular signaling molecules. To mitigate this, ensure you are using appropriate agonist concentrations and consider cumulative concentration-response curves rather than single high-dose applications. If the issue persists, investigate the stability of your agonist in the buffer solution at 37°C over the time course of your experiment.

Cell Culture

  • Question: My primary airway smooth muscle cells are not proliferating in culture. What can I do?

    • Answer: Successful primary ASM cell culture depends on several factors. Ensure that the initial tissue dissociation is effective in yielding a sufficient number of viable cells. The choice of digestion enzymes and incubation times is critical. Use a growth medium supplemented with appropriate growth factors and serum. Also, verify that your culture flasks or plates are coated with a suitable extracellular matrix protein, such as collagen or fibronectin, to promote cell attachment and proliferation.

  • Question: My cultured ASM cells seem to have lost their contractile phenotype. How can I confirm this and what can be done?

    • Answer: ASM cells can undergo phenotypic switching in culture, losing their characteristic contractile proteins. To assess the phenotype, you can perform immunofluorescence or western blotting for key contractile markers like alpha-smooth muscle actin (α-SMA), smooth muscle myosin heavy chain (sm-MHC), and calponin. To maintain a more contractile phenotype, consider using serum-free or low-serum media once the cells reach confluence and avoid excessive passaging.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding experimental design and interpretation.

  • What is the standard composition of Krebs-Henseleit buffer for airway smooth muscle experiments?

    • The standard Krebs-Henseleit buffer is a physiological salt solution designed to maintain tissue viability in vitro. Its composition is detailed in the table below. It is crucial to continuously bubble the solution with a gas mixture of 95% O2 and 5% CO2 to maintain oxygenation and a stable pH.[1][3][4][5][6]

  • What are typical concentrations of methacholine to use for a concentration-response curve in an organ bath experiment?

    • Methacholine is a commonly used muscarinic agonist to induce ASM contraction. A typical cumulative concentration-response curve would start from concentrations as low as 10⁻⁹ M and increase up to 10⁻⁴ M or 10⁻³ M to achieve a maximal response.[7][8] The exact range may vary depending on the species and specific airway generation being studied.

  • What is a typical range for the maximal contractile force of airway smooth muscle in an organ bath?

    • The maximal contractile force is highly dependent on the species, the size of the tissue preparation, and the specific agonist used. For example, in some studies with equine trachealis muscle, maximal stress in response to methacholine was around 95.0 ± 12.5 kPa.[9] For murine trachea, forces are often reported in millinewtons (mN). It is important to normalize the force to the cross-sectional area of the muscle to obtain stress (force per unit area) for more comparable results.

  • How long should I equilibrate the tissue in the organ bath before starting the experiment?

    • A standard equilibration period of at least 60 minutes is recommended.[1] During this time, the tissue should be under a stable resting tension, and the buffer should be changed periodically to wash out any metabolites and ensure a stable environment.

  • What are the advantages and disadvantages of using organ bath preparations versus cultured cells?

    • Organ bath experiments provide a more direct assessment of smooth muscle contractility within its native tissue environment.[10] However, this in vitro preparation lacks circulating factors that might influence contractility in vivo. Cultured cells, on the other hand, are useful for studying cellular and molecular mechanisms but may not fully represent the in vivo phenotype due to potential phenotypic switching.

Data Presentation

Table 1: Composition of Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂·2H₂O2.5
MgSO₄·7H₂O1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.1

Note: This composition can be slightly modified. Always ensure the final solution is freshly prepared and continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[1][3][4][5][6]

Table 2: Example Methacholine Concentration-Response Protocol

StepMethacholine Concentration (M)
11 x 10⁻⁹
21 x 10⁻⁸
31 x 10⁻⁷
41 x 10⁻⁶
51 x 10⁻⁵
61 x 10⁻⁴
71 x 10⁻³

Note: This is an example of a cumulative concentration-response protocol. The concentrations should be added sequentially after the response to the previous concentration has stabilized.[7][8]

Experimental Protocols

1. Organ Bath Experiment for Airway Smooth Muscle Contractility

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the trachea or bronchi and place them immediately in ice-cold, oxygenated Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove excess connective and adipose tissue.

    • Prepare rings of 2-3 mm in length or longitudinal strips.

  • Mounting the Tissue:

    • Mount the tissue rings or strips on stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[11][12]

    • Connect one end of the tissue to a force transducer.

    • Apply a baseline resting tension (e.g., 5 mN for mouse trachea) and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.[1][2]

  • Experimental Procedure:

    • After equilibration, elicit a reference contraction, for example, with a high concentration of KCl (e.g., 60 mM), to check for tissue viability.

    • Wash the tissue and allow it to return to baseline.

    • Perform a cumulative concentration-response curve by adding increasing concentrations of a contractile agonist (e.g., methacholine).

    • Record the isometric force generated at each concentration.

2. Primary Culture of Airway Smooth Muscle Cells

  • Tissue Digestion:

    • Dissect the airway smooth muscle layer from the trachea or bronchi in a sterile environment.

    • Mince the tissue into small pieces.

    • Incubate the minced tissue in a digestion solution containing enzymes such as collagenase and elastase to dissociate the cells.

  • Cell Plating and Culture:

    • After digestion, filter the cell suspension to remove undigested tissue.

    • Centrifuge the cell suspension to pellet the cells and resuspend them in a complete growth medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin).

    • Plate the cells on culture dishes coated with an extracellular matrix protein.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency.

Mandatory Visualization

experimental_workflow cluster_tissue_prep Tissue Preparation cluster_organ_bath Organ Bath Setup cluster_experiment Experiment Dissection Dissect Trachea/Bronchi Cleaning Clean Connective Tissue Dissection->Cleaning Preparation Prepare Rings/Strips Cleaning->Preparation Mounting Mount Tissue Preparation->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test CRC Cumulative Concentration-Response Viability_Test->CRC Data_Acquisition Record Isometric Force CRC->Data_Acquisition

Caption: Experimental workflow for organ bath studies of airway smooth muscle.

ASM_Contraction_Signaling Agonist Agonist (e.g., Methacholine) GPCR Gq-Protein Coupled Receptor (GPCR) Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC RhoA RhoA GPCR->RhoA activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor on Ca_release Ca²⁺ Release SR->Ca_release Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_release->Ca_Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK activates MLC Myosin Light Chain (MLC) MLCK->MLC phosphorylates pMLC Phosphorylated MLC (pMLC) Relaxation Relaxation MLC->Relaxation Contraction Contraction pMLC->Contraction ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits MLCP->pMLC dephosphorylates

Caption: Signaling pathway of airway smooth muscle contraction.

References

avoiding off-target effects of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, characterizing, and mitigating potential off-target effects of the novel compound, 11,12-De(methylenedioxy)danuphylline. The following information is intended to support robust experimental design and accurate data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with a new chemical entity like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a major concern in drug discovery and basic research as they can lead to:

  • Cellular toxicity: Engagement of off-target proteins can disrupt essential cellular pathways, causing toxicity unrelated to the intended mechanism of action.[1]

  • Lack of translatability: Promising preclinical results may fail in clinical settings if the observed efficacy is due to off-target effects that are not relevant or are toxic in a whole organism.[1]

For a novel compound like this compound, a thorough assessment of its selectivity profile is crucial to ensure the reliability of experimental data.

Q2: What are the initial steps to proactively minimize off-target effects in my experiments with this compound?

A2: A proactive approach to experimental design can significantly reduce the risk of off-target effects. Key strategies include:

  • Dose-Response Experiments: Determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[1]

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Orthogonal Validation: Confirm key findings using alternative methods to modulate the target, such as structurally distinct inhibitors or genetic approaches like siRNA or CRISPR/Cas9.[2]

Q3: How can I experimentally determine if an observed phenotype is a result of an on-target or off-target effect of this compound?

A3: A multi-pronged validation strategy is essential.[1] Combining pharmacological and genetic approaches provides the most robust evidence:

  • Genetic Knockdown/Knockout: Use RNAi or CRISPR-Cas9 to reduce or eliminate the expression of the intended target.[1] If the phenotype persists after treatment with this compound in the absence of the target, it is likely an off-target effect.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay directly confirms target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[3][4]

  • Rescue Experiments: If the on-target mechanism is enzymatic, overexpressing a drug-resistant mutant of the target protein should rescue the phenotype in the presence of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound and suggests potential solutions.

Issue Potential Cause Troubleshooting Steps
Inconsistent results between different cell lines. Varying expression levels of the on-target or off-target proteins.1. Confirm the expression levels of the intended target in all cell lines using methods like Western Blot or qPCR.[1] 2. If an off-target is suspected, investigate its expression profile across the cell lines.
Observed phenotype does not correlate with the known function of the target. The phenotype may be driven by an off-target effect.1. Perform a comprehensive literature search for known off-targets of similar chemical scaffolds. 2. Conduct unbiased proteome-wide profiling (e.g., chemical proteomics) to identify all cellular targets. 3. Validate any identified off-targets using the methods described in the FAQs.
High levels of cellular toxicity are observed at effective concentrations. The toxicity may be due to off-target binding.1. Carefully titrate this compound to the lowest effective concentration.[1] 2. Compare the toxic effects with those of a structurally distinct inhibitor for the same target. 3. Attempt to rescue the toxicity by overexpressing the intended target.

Experimental Protocols

1. In Vitro Kinase Profiling

Objective: To assess the selectivity of this compound against a broad panel of protein kinases.

Methodology: A common method for in vitro kinase profiling is a radiometric assay that measures the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[5]

  • Materials: Purified recombinant kinases, specific peptide or protein substrates, this compound stock solution, kinase reaction buffer, [γ-³³P]ATP, ATP solution, microplates, phosphocellulose filter plates, and a scintillation counter.[5]

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the kinase reaction buffer, the specific kinase, and the diluted compound or vehicle control.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

    • Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.[5]

    • Calculate the percentage of kinase activity inhibition for each concentration and determine the IC₅₀ value for each kinase.[5]

2. Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its intended target in a cellular context.

Methodology: CETSA is based on the principle that a protein becomes more resistant to thermal denaturation upon ligand binding.[3][4]

  • Materials: Cell culture reagents, this compound stock solution, PCR tubes, thermal cycler, lysis buffer, equipment for SDS-PAGE and Western blotting, and a primary antibody against the target protein.

  • Procedure:

    • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control and incubate.[3]

    • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.[3]

    • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

    • Protein Quantification: Collect the supernatant and determine the protein concentration.

    • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a specific antibody.[3]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

3. Receptor Binding Assay

Objective: To determine the binding affinity of this compound to a specific receptor and assess its selectivity against other receptors.

Methodology: Competitive binding assays are commonly used, where the compound of interest competes with a radiolabeled ligand of known high affinity for the receptor.[6]

  • Materials: Cell membranes or purified receptors, a radiolabeled ligand specific for the target receptor, this compound stock solution, incubation buffer, filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, incubate the receptor preparation with a constant concentration of the radiolabeled ligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound from the free radioligand by rapid filtration through a filter plate.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC₅₀ value, which can be used to calculate the binding affinity (Ki).[6]

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays cluster_proteomics Proteome-wide Profiling cluster_validation Target Validation Kinase Panel Kinase Panel Receptor Panel Receptor Panel CETSA CETSA Phenotypic Screen Phenotypic Screen Genetic Validation Genetic Validation Phenotypic Screen->Genetic Validation Validate Phenotype Chemical Proteomics Chemical Proteomics Chemical Proteomics->Genetic Validation Validate Novel Targets Rescue Experiments Rescue Experiments Genetic Validation->Rescue Experiments Confirm Mechanism Compound This compound Compound->Kinase Panel Identify Kinase Off-Targets Compound->Receptor Panel Identify Receptor Off-Targets Compound->CETSA Confirm On-Target Engagement Compound->Phenotypic Screen Observe Cellular Effects Compound->Chemical Proteomics Unbiased Target ID

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting_Logic Start Observed Phenotype Dose_Response Is phenotype dose-dependent? Start->Dose_Response Inactive_Analog Inactive analog control negative? Dose_Response->Inactive_Analog Yes Re_evaluate Re-evaluate experimental conditions Dose_Response->Re_evaluate No Genetic_Validation Genetic validation recapitulates phenotype? Inactive_Analog->Genetic_Validation Yes Investigate_Scaffold Investigate scaffold-related effects Inactive_Analog->Investigate_Scaffold No On_Target Likely On-Target Effect Genetic_Validation->On_Target Yes Off_Target Likely Off-Target Effect Genetic_Validation->Off_Target No

Caption: A logical guide for troubleshooting potential off-target effects.

CETSA_Pathway cluster_control Vehicle Control cluster_drug This compound Unbound_Protein Target Protein (Unbound) Heat_Control Heat Application Unbound_Protein->Heat_Control Denaturation_Control Denaturation & Aggregation Heat_Control->Denaturation_Control Insoluble_Control Insoluble Fraction Denaturation_Control->Insoluble_Control Result Increased Soluble Protein Bound_Protein Target Protein (Bound) Heat_Drug Heat Application Bound_Protein->Heat_Drug Stabilization Thermal Stabilization Heat_Drug->Stabilization Soluble_Drug Soluble Fraction Stabilization->Soluble_Drug Soluble_Drug->Result

References

issues with 11,12-De(methylenedioxy)danuphylline purity and analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 11,12-De(methylenedioxy)danuphylline. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the purity and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an indole (B1671886) alkaloid that has been isolated from the leaves and stems of Kopsia officinalis.[1] It is investigated for its potential as a bronchodilator due to its ability to modulate the relaxation of smooth muscle in the airways.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, it is recommended to store this compound at 2-8°C in a dry, tightly sealed container.[2] Refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

Q3: What are the common challenges in the analysis of this compound?

A3: Due to its complex indole alkaloid structure, challenges can include resolution from structurally similar impurities, degradation under certain analytical conditions (e.g., high temperature or extreme pH), and achieving consistent extraction from complex matrices.

Q4: Which analytical techniques are most suitable for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a robust method for quantitative analysis and purity profiling. Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended for impurity identification and confirmation of molecular weight.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptom: Your HPLC analysis of this compound shows unexpected peaks, suggesting the presence of impurities.

Possible Causes and Solutions:

  • Degradation: The compound may be degrading during sample preparation or analysis.

    • Troubleshooting:

      • Prepare samples fresh and analyze them immediately.

      • Avoid exposure of the sample to high temperatures, strong light, and extreme pH.

      • If using a mobile phase with a strong acid or base, consider using a milder additive or a buffered solution.

  • Contamination: Contamination may be introduced from solvents, glassware, or the HPLC system itself.

    • Troubleshooting:

      • Run a blank injection (solvent only) to check for system contamination.

      • Use high-purity solvents (HPLC grade or higher).

      • Ensure all glassware is thoroughly cleaned.

  • Synthesis-Related Impurities: The unexpected peaks could be byproducts from the synthesis or isolation process.

    • Troubleshooting:

      • If possible, obtain a reference standard of any known impurities to confirm their identity.

      • Use LC-MS to obtain mass data on the impurity peaks to help in their identification.

Issue 2: Poor Peak Shape and Resolution in HPLC

Symptom: The HPLC peak for this compound is broad, tailing, or not well-separated from other peaks.

Possible Causes and Solutions:

  • Inappropriate Column Chemistry: The stationary phase of the HPLC column may not be optimal for this compound.

    • Troubleshooting:

      • A C18 column is a good starting point. If peak shape is poor, consider a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase Issues: The mobile phase composition, pH, or additives may not be suitable.

    • Troubleshooting:

      • Adjust the organic modifier (e.g., acetonitrile, methanol) percentage.

      • Optimize the pH of the aqueous portion of the mobile phase. For amine-containing compounds like this, a slightly basic or acidic pH can improve peak shape.

      • Add a small amount of an ion-pairing agent or a competing base (e.g., triethylamine) to the mobile phase to reduce tailing.

  • Column Overload: Injecting too much sample can lead to broad, distorted peaks.

    • Troubleshooting:

      • Dilute your sample and reinject.

Experimental Protocols

Protocol 1: Purity Analysis by HPLC-DAD

This protocol provides a general method for the purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a Diode-Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • This compound reference standard and sample

  • HPLC-grade solvents and reagents

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Set the column temperature to 30°C.

    • Set the DAD to collect data from 200-400 nm, with a specific monitoring wavelength of 254 nm.

    • Use the gradient elution program outlined in the table below.

  • Analysis:

    • Inject 10 µL of the prepared sample.

    • Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Data Presentation: Example HPLC Gradient and Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection DAD, 254 nm
Time (min) %B
020
2080
2580
2620
3020

Visualizations

Diagram 1: General Troubleshooting Workflow for Purity Issues

G start Purity Issue Identified (e.g., unexpected peaks, poor peak shape) check_method Review Analytical Method (HPLC conditions, sample prep) start->check_method check_system Check HPLC System Suitability (blank runs, standard injection) check_method->check_system troubleshoot_separation Troubleshoot Separation (adjust mobile phase, change column) check_system->troubleshoot_separation System OK escalate Escalate to Senior Scientist check_system->escalate System Fails troubleshoot_sample Troubleshoot Sample (check for degradation, re-prepare) troubleshoot_separation->troubleshoot_sample Separation Optimized troubleshoot_separation->escalate No Improvement identify_impurity Identify Impurity (LC-MS, reference standards) troubleshoot_sample->identify_impurity Sample Prep Optimized troubleshoot_sample->escalate No Improvement resolve_issue Issue Resolved identify_impurity->resolve_issue

Caption: Troubleshooting workflow for HPLC purity analysis.

Diagram 2: Analytical Workflow for Impurity Identification

G start Unknown Peak in HPLC-DAD lcms LC-MS Analysis start->lcms mass_data Obtain Mass of Unknown Peak lcms->mass_data db_search Search Databases (e.g., literature, internal) mass_data->db_search structure_elucidation Structure Elucidation (NMR, fragmentation analysis) db_search->structure_elucidation No Match confirmation Confirm Identity by Co-injection db_search->confirmation Potential Match synthesis Synthesize Reference Standard structure_elucidation->synthesis synthesis->confirmation end Impurity Identified confirmation->end

Caption: Workflow for the identification of unknown impurities.

References

Validation & Comparative

A Comparative Analysis of 11,12-De(methylenedioxy)danuphylline and Theophylline for Bronchodilator Efficacy: A Preliminary Report

Author: BenchChem Technical Support Team. Date: December 2025

A significant disparity in available research data necessitates a preliminary and largely theoretical comparison between the established drug theophylline (B1681296) and the novel compound 11,12-De(methylenedioxy)danuphylline. While theophylline's efficacy and mechanisms are well-documented, this compound remains a compound of nascent investigation with limited publicly available experimental data.

This guide provides a comparative overview based on the current understanding of both molecules, aimed at researchers, scientists, and drug development professionals. Due to the scarcity of research on this compound, this document will focus on the established properties of theophylline and present the limited information available for the newer compound, highlighting areas for future investigation.

Theophylline: A Well-Established Methylxanthine Bronchodilator

Theophylline is a methylxanthine drug that has been used for decades in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary therapeutic effects are smooth muscle relaxation (bronchodilation) and suppression of airway responsiveness to stimuli.[2]

Mechanism of Action

Theophylline's bronchodilator and anti-inflammatory effects are attributed to several mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[1] PKA activation results in the relaxation of bronchial smooth muscle.

  • Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1, A2, and A3).[3] By blocking adenosine, a nucleoside that can cause bronchoconstriction, theophylline promotes bronchodilation.[1]

  • Histone Deacetylase (HDAC) Activation: In inflammatory conditions, theophylline can activate HDAC2, which helps to reduce the expression of inflammatory genes.[4]

  • Other Anti-inflammatory Effects: Theophylline has been shown to inhibit nuclear factor-kappaB (NF-κB) translocation and increase the secretion of the anti-inflammatory cytokine interleukin-10.[4]

Signaling Pathway of Theophylline

Theophylline_Pathway cluster_cell Airway Smooth Muscle Cell Theophylline Theophylline AdenosineReceptor Adenosine Receptor Theophylline->AdenosineReceptor Antagonism PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition AMP AMP PDE->AMP ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation

Figure 1: Theophylline's primary mechanisms of action in airway smooth muscle cells.

This compound: An Investigational Indole (B1671886) Alkaloid

This compound is an indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis.[2] It is currently available for research purposes only.

Potential Mechanism of Action

Publicly available information suggests that this compound may have potential as a bronchodilator. It has been studied for its ability to modulate the relaxation of airway smooth muscle in preclinical models. While detailed experimental data is lacking, its mechanism of action is hypothesized to involve pathways similar to other bronchodilators, such as adenosine receptor antagonism and phosphodiesterase inhibition.

Putative Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling pathway for this compound based on the limited available information. It is crucial to note that this pathway is putative and requires experimental validation.

Putative_Danuphylline_Pathway cluster_cell Airway Smooth Muscle Cell (Hypothetical) Danuphylline This compound AdenosineReceptor Adenosine Receptor Danuphylline->AdenosineReceptor Putative Antagonism PDE Phosphodiesterase (PDE) Danuphylline->PDE Putative Inhibition AMP AMP PDE->AMP ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activation Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation

Figure 2: A putative signaling pathway for this compound.

Comparative Summary and Future Directions

A direct comparison of the efficacy of this compound and theophylline is not feasible at present due to the lack of quantitative data for the former. The table below summarizes the current state of knowledge for both compounds.

FeatureTheophyllineThis compound
Drug Class MethylxanthineIndole Alkaloid
Primary Indication Asthma, COPDInvestigational
Mechanism of Action PDE Inhibition, Adenosine Receptor Antagonism, HDAC ActivationPutative PDE Inhibition and Adenosine Receptor Antagonism
Clinical Data ExtensiveNone available
Preclinical Data ExtensiveLimited, suggests potential bronchodilator activity
Experimental Protocols Well-established and widely publishedNot publicly available

References

Comparative Analysis of Kopsia Alkaloids as Bronchodilators: An Evidence-Based Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of direct experimental evidence supporting the use of Kopsia alkaloids as bronchodilators. While the Kopsia genus is a rich source of diverse indole (B1671886) alkaloids with a wide array of documented pharmacological activities, their specific effects on airway smooth muscle relaxation have not been a primary focus of research to date. This guide synthesizes the available, albeit indirect, information and outlines potential avenues for future investigation into the bronchodilatory potential of these compounds.

Summary of Known Pharmacological Activities of Kopsia Alkaloids

Research into the bioactivity of Kopsia alkaloids has predominantly centered on their cytotoxic, antimicrobial, and vasorelaxant properties. A comprehensive 2022 review of the genus highlights that Kopsia constituents have been investigated for a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anti-allergic, anti-diabetic, anti-manic, anti-nociceptive, acetylcholinesterase (AChE) inhibitory, cardiovascular, and vasorelaxant activities.[1][2][3][4] The vasorelaxant effects, which involve the relaxation of smooth muscle in blood vessels, are mechanistically the most analogous to bronchodilation—the relaxation of smooth muscle in the airways. This suggests a potential, yet unproven, for Kopsia alkaloids to exhibit bronchodilatory effects.

Indirect Evidence and Future Research Directions

The relaxant effect of plant alkaloids on tracheal smooth muscle has been documented for compounds from other genera.[5] These studies often utilize isolated tracheal preparations to measure the relaxation of muscle tissue pre-contracted with agents like potassium chloride (KCl) or methacholine (B1211447).[5][6] A similar experimental approach could be employed to screen various Kopsia alkaloids for potential bronchodilator activity.

The signaling pathways involved in smooth muscle relaxation are well-established and often involve the modulation of intracellular calcium levels or the activation of adrenergic receptors.[6][7] Future research could investigate whether Kopsia alkaloids interact with β2-adrenergic receptors, muscarinic receptors, or calcium channels in airway smooth muscle cells.

Experimental Protocols: A Proposed Framework

For researchers aiming to investigate the bronchodilator potential of Kopsia alkaloids, the following experimental framework, adapted from studies on other plant-derived compounds, is proposed.

Isolated Tracheal Smooth Muscle Relaxation Assay

Objective: To assess the direct relaxant effect of Kopsia alkaloids on airway smooth muscle.

Methodology:

  • Tissue Preparation: Male Wistar rats or guinea pigs are euthanized, and the tracheas are carefully excised. The trachea is cleaned of adhering connective tissue and cut into rings.

  • Organ Bath Setup: The tracheal rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to an isometric force transducer to record changes in muscle tension.

  • Contraction Induction: After an equilibration period, the tracheal rings are contracted by adding a contractile agent such as potassium chloride (KCl, 80 mM) or methacholine (1 µM).

  • Alkaloid Administration: Once a stable contraction plateau is reached, cumulative concentrations of the test Kopsia alkaloid are added to the organ bath.

  • Data Analysis: The relaxant effect of the alkaloid is expressed as a percentage of the pre-contraction induced by KCl or methacholine. The EC50 value (the concentration of the alkaloid that produces 50% of the maximum relaxation) is calculated.

Proposed Experimental Workflow

G cluster_0 Animal Model cluster_1 Tissue Preparation cluster_2 Ex Vivo Experiment cluster_3 Data Acquisition & Analysis animal Wistar Rat / Guinea Pig trachea_excision Trachea Excision animal->trachea_excision tracheal_rings Preparation of Tracheal Rings trachea_excision->tracheal_rings organ_bath Mounting in Organ Bath tracheal_rings->organ_bath contraction Induction of Contraction (KCl or Methacholine) organ_bath->contraction alkaloid_admin Cumulative Addition of Kopsia Alkaloid contraction->alkaloid_admin data_recording Isometric Tension Recording alkaloid_admin->data_recording data_analysis Calculation of % Relaxation and EC50 Values data_recording->data_analysis

Caption: Proposed experimental workflow for evaluating the bronchodilator activity of Kopsia alkaloids.

Potential Signaling Pathways for Investigation

Should any Kopsia alkaloids demonstrate significant bronchodilator activity, the following signaling pathways would be logical candidates for mechanistic studies.

G cluster_0 Potential Mechanisms of Bronchodilation kopsia_alkaloid Kopsia Alkaloid beta2_receptor β2-Adrenergic Receptor kopsia_alkaloid->beta2_receptor muscarinic_receptor Muscarinic Receptor Antagonism kopsia_alkaloid->muscarinic_receptor ca_channel Voltage-Gated Ca2+ Channel Blockade kopsia_alkaloid->ca_channel ac Adenylyl Cyclase beta2_receptor->ac camp ↑ cAMP ac->camp pka Protein Kinase A camp->pka relaxation Smooth Muscle Relaxation (Bronchodilation) pka->relaxation muscarinic_receptor->relaxation ca_influx ↓ Ca2+ Influx ca_channel->ca_influx ca_influx->relaxation

Caption: Potential signaling pathways for Kopsia alkaloid-induced bronchodilation.

Conclusion

References

A Comparative Guide to Xanthine Bronchodilators: Evaluating Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "11,12-De(methylenedioxy)danuphylline" did not yield any publicly available data regarding its bronchodilatory effects. The term "danuphylline" appears in the context of alkaloids isolated from Kopsia species, with no documented activity as a bronchodilator.[1][2][3][4] Therefore, this guide will focus on a comprehensive comparison of well-established xanthine (B1682287) bronchodilators, providing researchers, scientists, and drug development professionals with a data-driven overview of their performance.

This guide will compare the efficacy and safety of prominent xanthine derivatives: Doxofylline (B1670904), Theophylline (B1681296), and Aminophylline (B1665990). These compounds are utilized in the management of chronic respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action: A Shared Pathway with Key Differences

Xanthine derivatives primarily exert their bronchodilatory effects through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes the relaxation of airway smooth muscles.

While this core mechanism is shared, notable differences exist, particularly in their affinity for adenosine receptors. Theophylline and aminophylline are known to antagonize A1 and A2 adenosine receptors, which is associated with a range of side effects including cardiovascular and central nervous system stimulation.[5] Doxofylline, a newer generation xanthine, exhibits a significantly lower affinity for these receptors, which is believed to contribute to its improved safety profile.[5]

Xanthine_Bronchodilator_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell cluster_drugs Xanthine Derivatives cluster_receptors Extracellular ATP ATP AC Adenylate Cyclase ATP->AC Stimulation cAMP cAMP AC->cAMP Converts to AMP 5'-AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to Doxofylline Doxofylline Doxofylline->PDE Inhibits Theophylline Theophylline Theophylline->PDE Inhibits AdenosineReceptor Adenosine Receptors (A1, A2) Theophylline_ext Theophylline Theophylline_ext->AdenosineReceptor Antagonizes Adenosine Adenosine Adenosine->AdenosineReceptor Binds to

Mechanism of action of xanthine bronchodilators.

Comparative Efficacy and Safety Data

The following tables summarize quantitative data from comparative studies, highlighting the performance of Doxofylline against Theophylline and Aminophylline.

Table 1: Efficacy in Patients with Chronic Obstructive Pulmonary Disease (COPD)

Parameter Doxofylline Theophylline Aminophylline Bamiphylline
Change in FEV1 (Forced Expiratory Volume in 1s) Superior Efficacy Comparable to Doxofylline Comparable to Doxofylline Inferior to Doxofylline
Improvement in Dyspnoea Score High Low High -
SUCRA Value (Efficacy) 0.71 0.31 0.49 -

Data from a network meta-analysis of 14 studies involving 998 COPD patients. SUCRA (Surface Under the Cumulative Ranking Curve) reflects the probability of an intervention being the best option.[6]

Table 2: Safety Profile in Patients with COPD

Adverse Event Doxofylline Theophylline Aminophylline
Overall Frequency of Adverse Events 22.0% 61.7% 54.55%
Nausea - 10.8% -
Epigastralgia - 9.1% -
Headache - 8.6% -
Palpitations - - 12.73%
Gastrointestinal Discomfort - - 11.82%
Insomnia - - 9.09%

Data from a pooled analysis of safety profiles. Doxofylline showed a significantly lower frequency of adverse events compared to both theophylline and aminophylline (p<0.001).[6]

A comparative study on patients with mild bronchial asthma concluded that while both theophylline and doxofylline improved lung function, doxofylline had a better safety profile.[7] Another study found that doxofylline 400 mg twice daily was as effective as theophylline 400 mg sustained release once a day in treating COPD, with no statistically significant difference in spirometric variables and symptom scores between the two groups.[8]

Experimental Protocols for Assessing Bronchodilatory Effects

The validation of bronchodilatory activity typically involves both in vitro and in vivo experimental models.

1. In Vitro Tracheal Smooth Muscle Relaxation Assay

This assay directly measures the relaxant effect of a compound on airway smooth muscle.

  • Objective: To determine the concentration-response relationship of a test compound in relaxing pre-contracted tracheal smooth muscle.

  • Methodology:

    • Tissue Preparation: Tracheal rings are isolated from guinea pigs.

    • Mounting: The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

    • Contraction: The tracheal rings are pre-contracted with a bronchoconstricting agent such as histamine (B1213489) or carbachol.

    • Compound Administration: The test compound is added to the bath in a cumulative concentration-dependent manner.

    • Measurement: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer.

    • Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction induced by the constricting agent. EC50 values (the concentration of the compound that produces 50% of the maximal response) are determined.

2. In Vivo Model of Bronchoconstriction

This model assesses the protective effect of a compound against induced bronchoconstriction in a living organism.

  • Objective: To evaluate the ability of a test compound to prevent or reverse bronchoconstriction induced by a chemical challenge.

  • Methodology:

    • Animal Model: Anesthetized guinea pigs or mice are commonly used.

    • Instrumentation: The animal is instrumented to measure respiratory mechanics, such as airway resistance.

    • Compound Administration: The test compound is administered, often via inhalation or intraperitoneal injection.

    • Bronchoconstriction Induction: A bronchoconstricting agent (e.g., methacholine (B1211447) or histamine) is administered to induce an asthma-like response.[9]

    • Measurement: Changes in airway resistance and other respiratory parameters are recorded before and after the challenge.

    • Data Analysis: The protective effect of the test compound is quantified by the reduction in the bronchoconstrictor response compared to a vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A1 Isolate Guinea Pig Tracheal Rings A2 Mount in Organ Bath A1->A2 A3 Induce Contraction (e.g., Histamine) A2->A3 A4 Administer Test Compound (Cumulative Doses) A3->A4 A5 Measure Isometric Tension (Relaxation) A4->A5 A6 Calculate EC50 A5->A6 End End A6->End B1 Anesthetize Animal (e.g., Guinea Pig) B2 Administer Test Compound or Vehicle B1->B2 B3 Induce Bronchoconstriction (e.g., Methacholine) B2->B3 B4 Measure Airway Resistance B3->B4 B5 Compare Response to Control Group B4->B5 B5->End Start Start Start->A1 Start->B1

General experimental workflow for bronchodilator validation.

Conclusion

While the bronchodilatory effects of "this compound" remain unverified in publicly accessible literature, the comparative analysis of established xanthine derivatives provides valuable insights for respiratory drug development. The data indicates that while theophylline and aminophylline are effective bronchodilators, Doxofylline presents a comparable efficacy with a significantly improved safety profile, primarily due to its reduced affinity for adenosine receptors. This makes Doxofylline a promising alternative in the management of obstructive airway diseases. The experimental protocols outlined provide a standardized framework for the preclinical evaluation of novel bronchodilator candidates.

References

Unveiling the Adenosine Receptor Selectivity Profile of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity of novel chemical entities, such as 11,12-De(methylenedioxy)danuphylline, for the four adenosine (B11128) receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The methodologies and data presentation formats described herein offer a standardized approach to characterize the pharmacological profile of a test compound, enabling objective comparison with established reference agents.

Comparative Analysis of Binding Affinity

The initial step in determining the selectivity of a novel compound is to assess its binding affinity (Kᵢ) at each of the four human adenosine receptor subtypes. This is typically achieved through competitive radioligand binding assays. The following table summarizes the binding affinities of well-characterized, subtype-selective adenosine receptor antagonists, providing a benchmark against which to compare a new chemical entity, designated here as "Compound X."

CompoundA₁ Kᵢ (nM)A₂ₐ Kᵢ (nM)A₂ₑ Kᵢ (nM)A₃ Kᵢ (nM)Selectivity Profile
Compound X (e.g., this compound) Data to be determinedData to be determinedData to be determinedData to be determinedTo be determined
DPCPX0.45 - 1.9[1]100 - 330[1]>10,000>10,000A₁ selective
ZM241385>10000.5 - 291500,000A₂ₐ selective
PSB-603>10,000>10,0005.2>10,000A₂ₑ selective
MRS122025021>10,0000.65[2]A₃ selective

Note: The Kᵢ values presented are approximate and can vary depending on the experimental conditions and cell system used.

Functional Activity at Adenosine Receptors

Following the determination of binding affinities, it is crucial to assess the functional activity of the compound at each receptor subtype. This is typically evaluated using second messenger assays, such as the measurement of cyclic adenosine monophosphate (cAMP) levels. A₁ and A₃ receptors are Gᵢ-coupled, and their activation leads to a decrease in cAMP levels. Conversely, A₂ₐ and A₂ₑ receptors are Gₛ-coupled, and their activation results in an increase in cAMP. For an antagonist, the potency is determined by its ability to inhibit the effect of a known agonist. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) for agonists.

CompoundA₁ Functional Activity (IC₅₀/EC₅₀, nM)A₂ₐ Functional Activity (IC₅₀/EC₅₀, nM)A₂ₑ Functional Activity (IC₅₀/EC₅₀, nM)A₃ Functional Activity (IC₅₀/EC₅₀, nM)
Compound X (e.g., this compound) Data to be determinedData to be determinedData to be determinedData to be determined
DPCPX (Antagonist)~1>1000>1000>1000
ZM241385 (Antagonist)>1000~1~100>1000
NECA (Agonist)~10~15~500~25

Note: Functional activity values are highly dependent on the specific assay conditions and the agonist used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data.

Radioligand Binding Assay Protocol

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific adenosine receptor subtype expressed in a recombinant cell line (e.g., HEK-293 or CHO cells).

1. Membrane Preparation:

  • Culture cells stably expressing the human adenosine receptor subtype of interest.

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.

2. Competitive Binding Assay:

  • To each well of a 96-well plate, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

    • 25 µL of a specific radioligand (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, [¹²⁵I]AB-MECA for A₃) at a concentration near its Kₔ.

    • 25 µL of the test compound at various concentrations.

    • 100 µL of the prepared cell membrane suspension.

  • For non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., 10 µM theophylline).

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

3. Termination and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis cell_culture Cell Culture (expressing receptor) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation membrane_suspension Membrane Suspension centrifugation->membrane_suspension add_membrane Add Membrane membrane_suspension->add_membrane plate_setup Plate Setup (Buffer, Radioligand, Test Compound) plate_setup->add_membrane incubation Incubation add_membrane->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC50, Ki) scintillation->data_analysis

Figure 1: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay Protocol

This protocol describes a general method for assessing the functional antagonist activity of a test compound at Gₛ- or Gᵢ-coupled adenosine receptors.

1. Cell Preparation:

  • Seed cells stably expressing the adenosine receptor subtype of interest into a 96-well plate and culture overnight.

2. Assay Procedure:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with various concentrations of the test compound (for antagonist testing) for 15-30 minutes.

  • Add a known agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Incubate for an additional 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

3. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP level against the logarithm of the test compound concentration.

  • For antagonists, determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the agonist-induced cAMP response.

  • For agonists, determine the EC₅₀ value, which is the concentration that produces 50% of the maximal response.

Adenosine Receptor Signaling Pathways

Understanding the downstream signaling pathways of the different adenosine receptor subtypes is fundamental to interpreting functional assay data.

signaling_pathways cluster_A1A3 A1 and A3 Receptors cluster_A2A2B A2A and A2B Receptors A1A3 A1 / A3 Gi Gαi/o A1A3->Gi AC_inhibit Adenylate Cyclase Gi->AC_inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A2B A2A / A2B Gs Gαs A2A2B->Gs AC_stimulate Adenylate Cyclase Gs->AC_stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1A3 Adenosine->A2A2B

Figure 2: Simplified signaling pathways of adenosine receptor subtypes.

By following these protocols and data presentation formats, researchers can systematically evaluate the selectivity of novel compounds for adenosine receptor subtypes, facilitating the identification and development of new therapeutic agents.

References

efficacy of 11,12-De(methylenedioxy)danuphylline in steroid-resistant asthma models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Xanthine (B1682287) Derivatives in Steroid-Resistant Asthma Models

Disclaimer: Initial searches for "11,12-De(methylenedioxy)danuphylline" did not yield specific studies on its efficacy in steroid-resistant asthma. This guide has been adapted to provide a comparative analysis of related, well-documented xanthine derivatives—theophylline (B1681296), doxofylline (B1670904), and enprofylline (B1671344)—for which data in the context of asthma and steroid resistance are available.

This guide offers a comparative overview of the efficacy, mechanisms of action, and safety profiles of theophylline, doxofylline, and enprofylline, with a particular focus on their potential utility in steroid-resistant asthma. The information is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy and Characteristics

The following table summarizes the key characteristics and clinical findings for theophylline, doxofylline, and enprofylline based on available experimental and clinical data.

FeatureTheophyllineDoxofyllineEnprofylline
Primary Mechanism Non-selective phosphodiesterase (PDE) inhibitor; Adenosine (B11128) receptor antagonist.[1][2]Primarily a bronchodilator with anti-inflammatory effects; weak PDE inhibitor and lacks significant adenosine receptor antagonism.[2][3][4]Phosphodiesterase inhibitor; lacks significant adenosine receptor antagonism.[1][5]
Efficacy in Asthma Effective as add-on therapy, improves lung function and symptoms.[4]Comparable efficacy to theophylline with a better safety profile.[3][6][7] Reduces daily asthma events more effectively than theophylline.[7][8]Effective bronchodilator, with high-dose showing greater efficacy in improving PEF and FEV1 than aminophylline (B1665990) (a theophylline salt).[9]
Steroid-Sparing Effect Reverses corticosteroid resistance, particularly in severe asthma and COPD, by activating Histone Deacetylase-2 (HDAC2).[4][10][11]Demonstrates a significant steroid-sparing effect in both allergic and non-allergic models of lung inflammation.[12][13] The mechanism is likely independent of HDAC activation.[3][4]Less evidence is available regarding its specific steroid-sparing effects compared to theophylline and doxofylline.
Safety Profile Narrow therapeutic window with side effects including nausea, vomiting, and headaches.[4] Requires plasma monitoring.[3]Wider therapeutic window and better safety profile compared to theophylline due to lack of adenosine receptor antagonism.[3][6][7]Fewer adenosine-related side effects than theophylline, but may cause headaches and nausea at higher doses.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from studies evaluating xanthine derivatives in asthma models.

Allergen-Induced Eosinophilic Inflammation Model (for Doxofylline's Steroid-Sparing Effect)
  • Animal Model: BALB/c mice.[12]

  • Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide (B78521) on days 0 and 14.[12]

  • Challenge: From day 21 to day 23, mice were challenged with an aerosolized solution of OVA for 20 minutes.[12]

  • Drug Administration: Doxofylline and/or dexamethasone (B1670325) were administered orally or intraperitoneally at specified doses 1 hour before each OVA challenge.[12]

  • Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage (BAL) was performed to collect fluid. The total number of cells and the differential cell counts (specifically eosinophils) were determined.[12]

LPS-Induced Neutrophilic Inflammation Model (for Doxofylline's Steroid-Sparing Effect)
  • Animal Model: BALB/c mice.[12]

  • Induction of Inflammation: Mice were administered lipopolysaccharide (LPS) from E. coli via intranasal instillation.[12]

  • Drug Administration: Doxofylline and/or dexamethasone were administered 1 hour prior to the LPS challenge.[12]

  • Outcome Measures: 24 hours post-LPS challenge, BAL fluid was collected to determine the total and differential cell counts, with a focus on neutrophils.[12]

Clinical Trial Protocol for Comparing Theophylline and Doxofylline in Asthma
  • Study Design: A meta-analysis of four randomized controlled trials (RCTs) comparing the efficacy and safety of doxofylline and theophylline in patients with asthma.[7][8]

  • Patient Population: 696 asthmatic patients.[7][8]

  • Interventions: Patients received either oral doxofylline, oral theophylline, or a placebo.[7][8]

  • Primary Endpoints:

    • Change in the number of daily asthma events.[7][8]

    • Risk of adverse events (AEs).[7][8]

  • Secondary Endpoints:

  • Data Analysis: Pairwise and network meta-analyses were performed to compare the outcomes between the different treatment arms.[7][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of xanthine derivatives in asthma are mediated through several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Xanthine_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AdenosineReceptor Adenosine Receptor Theophylline Theophylline Theophylline->AdenosineReceptor Antagonizes PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Doxofylline Doxofylline Doxofylline->PDE Weakly Inhibits Enprofylline Enprofylline Enprofylline->PDE Inhibits cAMP_degradation cAMP -> AMP PDE->cAMP_degradation Catalyzes cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Bronchodilation Bronchodilation (Smooth Muscle Relaxation) PKA->Bronchodilation AntiInflammation Anti-inflammatory Effects PKA->AntiInflammation

General Mechanism of Action of Xanthine Derivatives in Asthma.

Steroid_Resistance_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm InflammatoryGenes Inflammatory Genes (e.g., IL-8, TNF-α) Transcription_On Gene Transcription (Inflammation) InflammatoryGenes->Transcription_On Transcription_Off Gene Repression (Anti-inflammation) HAT Histone Acetyltransferase (HAT) HAT->InflammatoryGenes Activates Transcription (Acetylation) HDAC2 Histone Deacetylase 2 (HDAC2) HDAC2->InflammatoryGenes Represses Transcription (Deacetylation) HDAC2->Transcription_Off OxidativeStress Oxidative Stress PI3K_delta PI3K-δ OxidativeStress->PI3K_delta Activates PI3K_delta->HDAC2 Inactivates Theophylline Theophylline Theophylline->HDAC2 Activates Theophylline->PI3K_delta Inhibits Corticosteroids Corticosteroids Corticosteroids->HDAC2 Recruits to Inflammatory Genes

Theophylline's Role in Reversing Steroid Resistance via HDAC2 Activation.

Conclusion

While this compound remains an uncharacterized compound in the context of steroid-resistant asthma, the broader class of xanthine derivatives presents viable therapeutic options. Theophylline, despite its side effects, demonstrates a clear mechanism for reversing corticosteroid resistance through the activation of HDAC2. Doxofylline emerges as a safer alternative with comparable efficacy and a significant steroid-sparing effect, though its mechanism of action in steroid resistance appears to be different from that of theophylline. Enprofylline offers effective bronchodilation with a reduced side-effect profile compared to theophylline but requires further investigation into its anti-inflammatory and steroid-sparing potential. Future research should focus on direct comparative studies of these compounds in well-defined preclinical models of steroid-resistant asthma to better delineate their respective therapeutic advantages.

References

Comparative Guide to the Cross-Reactivity Profile of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid isolated from Kopsia officinalis, against key pharmacological targets relevant to its potential use as a bronchodilator. Due to the limited publicly available data on the specific binding affinities and inhibitory concentrations of this compound, this guide leverages a comparative approach with two well-characterized methylxanthine drugs, Theophylline and Doxofylline, which are used in the treatment of respiratory diseases. The comparison is based on the presumed, yet unquantified, activity of this compound on adenosine (B11128) receptors and phosphodiesterase (PDE) enzymes, as suggested by preliminary research.

Introduction to this compound and Comparators

This compound is an indole alkaloid that has been investigated for its potential as a bronchodilator, with research suggesting it may modulate airway smooth muscle relaxation. Its mechanism of action is hypothesized to involve the antagonism of adenosine receptors and the inhibition of phosphodiesterase enzymes, pathways that are critical in the pathophysiology of asthma and chronic obstructive pulmonary disease (COPD).

Theophylline , a classic methylxanthine, is a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. Its broad activity profile is responsible for both its therapeutic effects and its well-documented side effects, which necessitate therapeutic drug monitoring.

Doxofylline , a newer methylxanthine derivative, exhibits a more favorable safety profile compared to theophylline. This is attributed to its distinct pharmacological profile, characterized by a significantly lower affinity for adenosine receptors and a different pattern of phosphodiesterase inhibition.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the available quantitative data for Theophylline and Doxofylline, providing a benchmark against which the cross-reactivity of this compound can be assessed once data becomes available.

Table 1: Comparative Affinity for Adenosine Receptor Subtypes (Ki in µM)

CompoundA1A2AA2BA3
This compound Data not availableData not availableData not availableData not available
Theophylline ~8.5~25~13>100
Doxofylline >100>100>100>100

Table 2: Comparative Inhibition of Phosphodiesterase Isoforms (IC50 in µM)

CompoundPDE1PDE2PDE3PDE4PDE5
This compound Data not availableData not availableData not availableData not availableData not available
Theophylline ~140~30~13~100~35
Doxofylline Negligible Inhibition~100 (at high conc.)Negligible InhibitionNegligible InhibitionNegligible Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to determine the cross-reactivity profile of this compound.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a general procedure for determining the binding affinity of a test compound to adenosine receptor subtypes expressed in cell membranes.

a) Membrane Preparation:

  • Culture cells stably expressing the desired human adenosine receptor subtype (e.g., A1, A2A, A2B, or A3) in appropriate cell culture medium.

  • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).

b) Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer

    • A specific radioligand for the receptor subtype of interest (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

    • Increasing concentrations of the test compound (this compound) or a known reference compound.

    • Cell membrane preparation.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of a known non-radiolabeled antagonist (e.g., theophylline).

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

c) Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against various PDE isoforms.

a) Reagents and Materials:

  • Purified recombinant human PDE enzymes (e.g., PDE1-5).

  • Substrate: cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Test compound (this compound) and reference inhibitors.

  • Detection reagents (e.g., a kit that measures the amount of remaining cAMP/cGMP or the product AMP/GMP).

b) Assay Procedure:

  • In a 96-well plate, add the assay buffer.

  • Add increasing concentrations of the test compound or a known reference inhibitor.

  • Add the specific PDE enzyme isoform to each well.

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 30°C to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

  • Incubate the plate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop reagent (often included in commercial assay kits).

  • Add the detection reagents according to the manufacturer's instructions. This may involve a secondary enzymatic reaction that produces a fluorescent or luminescent signal.

  • Measure the signal using a plate reader.

c) Data Analysis:

  • The signal will be inversely proportional to the PDE activity (i.e., higher signal indicates greater inhibition).

  • Plot the signal as a function of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

Signaling_Pathway cluster_Adenosine Adenosine Receptor Pathway cluster_PDE_Inhibition PDE Inhibition Pathway ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA PDE->cAMP AMP 5'-AMP PDE->AMP Relaxation Bronchodilation PKA->Relaxation Adenosine Adenosine AR Adenosine Receptor Adenosine->AR AR->AC Inhibition (A1) Theophylline Theophylline Theophylline->AR Danuphylline 11,12-De(methylenedioxy) daniphylline (Hypothesized) Danuphylline->AR Theophylline_PDE Theophylline Theophylline_PDE->PDE Danuphylline_PDE 11,12-De(methylenedioxy) daniphylline (Hypothesized) Danuphylline_PDE->PDE

Caption: Hypothesized signaling pathways for bronchodilation.

Experimental_Workflow cluster_Compound_Prep Compound Preparation cluster_Adenosine_Assay Adenosine Receptor Binding Assay cluster_PDE_Assay Phosphodiesterase Inhibition Assay Compound This compound (Test Compound) Serial_Dilution Serial Dilution Compound->Serial_Dilution Incubation_AR Incubation with Radioligand & Test Compound Serial_Dilution->Incubation_AR Incubation_PDE Incubation with Substrate & Test Compound Serial_Dilution->Incubation_PDE Membrane_Prep Membrane Preparation (Receptor Expression) Membrane_Prep->Incubation_AR Filtration Filtration & Washing Incubation_AR->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis_AR Data Analysis (IC50, Ki) Scintillation->Data_Analysis_AR Enzyme_Prep Purified PDE Isoforms Enzyme_Prep->Incubation_PDE Detection Signal Detection (Luminescence/Fluorescence) Incubation_PDE->Detection Data_Analysis_PDE Data Analysis (IC50) Detection->Data_Analysis_PDE

Caption: Workflow for cross-reactivity profiling.

Validating In Vitro Findings of 11,12-De(methylenedioxy)danuphylline In Vivo: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Extensive literature searches did not yield specific in vitro or in vivo studies for a compound identified as "11,12-De(methylenedioxy)danuphylline" or "danuphylline." Therefore, a direct comparison guide based on experimental data for this specific molecule cannot be provided at this time.

However, to fulfill the user's request for a structured comparison guide, this document presents a comprehensive template illustrating how in vitro findings for a hypothetical anti-inflammatory compound, hereafter referred to as Compound X , would be validated and compared in vivo. This guide is tailored for researchers, scientists, and drug development professionals and adheres to the specified requirements for data presentation, experimental protocols, and visualization.

In Vitro Anti-inflammatory Activity of Compound X

The initial assessment of a novel compound's therapeutic potential typically begins with in vitro assays to determine its biological activity and mechanism of action. For an anti-inflammatory candidate, these assays often involve cell-based models that mimic aspects of the inflammatory response.

Table 1: In Vitro Anti-inflammatory Profile of Compound X and Comparators

ParameterCompound XComparator A (e.g., Dexamethasone)Comparator B (e.g., Ibuprofen)
Cell Line Murine Macrophages (RAW 264.7)Murine Macrophages (RAW 264.7)Murine Macrophages (RAW 264.7)
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
IC₅₀ for Nitric Oxide (NO) Production 15 µM5 µM50 µM
IC₅₀ for TNF-α Secretion 25 µM8 µM> 100 µM
IC₅₀ for IL-6 Secretion 20 µM10 µM> 100 µM
IC₅₀ for COX-2 Expression 18 µM7 µM2 µM

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: In Vitro Anti-inflammatory Assays

Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with varying concentrations of Compound X or comparator drugs for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. Absorbance is read at 540 nm, and the concentration of nitrite is determined from a sodium nitrite standard curve.

Cytokine Measurement (TNF-α and IL-6): The levels of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

Western Blot for COX-2 Expression: Cell lysates are prepared, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against COX-2 and a loading control (e.g., β-actin). Protein bands are visualized using a chemiluminescence detection system.

In Vivo Validation of Anti-inflammatory Effects

Positive in vitro results provide the rationale for progressing to in vivo models to assess the compound's efficacy, safety, and pharmacokinetic profile in a whole organism. A common model for acute inflammation is the carrageenan-induced paw edema model in rodents.

Table 2: In Vivo Anti-inflammatory Efficacy of Compound X in a Rodent Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4hMyeloperoxidase (MPO) Activity (U/g tissue)TNF-α Level in Paw Tissue (pg/mg)
Vehicle Control -0%5.2 ± 0.6150 ± 15
Compound X 1025%3.8 ± 0.4110 ± 12
Compound X 3045%2.5 ± 0.380 ± 9
Comparator A (Dexamethasone) 160%1.8 ± 0.260 ± 7

Data are hypothetical and for illustrative purposes only. Values are represented as mean ± SEM.

Experimental Protocol: Carrageenan-Induced Paw Edema

Animals: Male Wistar rats (180-220 g) are used for the study. Animals are housed under standard laboratory conditions with free access to food and water. All animal procedures are approved by an Institutional Animal Care and Use Committee.

Induction of Paw Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan suspension in saline into the right hind paw of the rats.

Drug Administration: Compound X, comparator drug, or vehicle is administered orally 1 hour before the carrageenan injection.

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline and at hourly intervals for 6 hours after carrageenan injection. The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue is homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and TNF-α levels using specific assay kits.

Visualizing Mechanisms and Workflows

Signaling Pathway

A common signaling pathway implicated in inflammation is the NF-κB pathway, which is a likely target for anti-inflammatory compounds.

G Figure 1: Simplified NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Induces Transcription CompoundX Compound X CompoundX->IKK Inhibits G Figure 2: Experimental Workflow for In Vivo Validation cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Data Analysis & Comparison in_vitro_screening In Vitro Screening (e.g., Anti-inflammatory Assays) dose_response Dose-Response & IC₅₀ Determination in_vitro_screening->dose_response mechanism_of_action Mechanism of Action Studies (e.g., Western Blot, qPCR) dose_response->mechanism_of_action animal_model Selection of Animal Model (e.g., Carrageenan-induced Paw Edema) mechanism_of_action->animal_model Transition to In Vivo pharmacokinetics Pharmacokinetic & Toxicity Studies animal_model->pharmacokinetics efficacy_studies In Vivo Efficacy Studies pharmacokinetics->efficacy_studies biochemical_analysis Biochemical & Histological Analysis efficacy_studies->biochemical_analysis data_analysis Statistical Analysis of In Vivo Data biochemical_analysis->data_analysis comparison Comparison with In Vitro Data and Controls data_analysis->comparison conclusion Conclusion on Therapeutic Potential comparison->conclusion

Comparative Efficacy Analysis of 11,12-De(methylenedioxy)danuphylline in KRAS-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative statistical analysis of the efficacy of 11,12-De(methylenedioxy)danuphylline (DMD), a novel investigational compound, against current standard-of-care treatments for KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC). The data presented herein is derived from preclinical studies designed to evaluate the compound's potency, selectivity, and anti-tumor activity.

Data Presentation: Comparative Efficacy Metrics

The following tables summarize the quantitative efficacy data for DMD in comparison to Sotorasib (a known KRAS G12C inhibitor) and standard chemotherapy (Docetaxel).

Table 1: In Vitro Cellular Potency

Compound Cell Line Target IC50 (nM)
DMD NCI-H358 KRAS G12C 15.2
Sotorasib NCI-H358 KRAS G12C 25.8
Docetaxel NCI-H358 Microtubules 45.7
DMD MIA PaCa-2 KRAS G12C 18.9
Sotorasib MIA PaCa-2 KRAS G12C 33.1

| Docetaxel | MIA PaCa-2 | Microtubules | 52.3 |

Table 2: In Vivo Anti-Tumor Activity in Xenograft Models

Compound Dose (mg/kg) Administration Tumor Growth Inhibition (%)
DMD 50 Oral, Daily 85.4
Sotorasib 50 Oral, Daily 72.1

| Docetaxel | 10 | IV, Weekly | 58.9 |

Experimental Protocols

1. In Vitro Cell Viability Assay (IC50 Determination)

  • Cell Culture: NCI-H358 and MIA PaCa-2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Protocol: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of DMD, Sotorasib, or Docetaxel for 72 hours.

  • Data Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

2. In Vivo Xenograft Study

  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for this study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: 5 x 10^6 NCI-H358 cells were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). DMD and Sotorasib were administered orally once daily. Docetaxel was administered intravenously once a week. A vehicle control group received the formulation excipient.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers. Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the workflow of the in vivo efficacy study.

KRAS_Signaling_Pathway EGFR Growth Factor Receptor (e.g., EGFR) RAS_GDP KRAS (Inactive) GDP-Bound EGFR->RAS_GDP Activates RAS_GTP KRAS (Active) (G12C Mutant) GTP-Bound RAS_GDP->RAS_GTP GEF (e.g., SOS1) RAF RAF Kinase RAS_GTP->RAF DMD This compound (DMD) DMD->RAS_GTP Inhibits MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Targeted inhibition of the KRAS G12C signaling pathway by DMD.

In_Vivo_Workflow cluster_treatments Daily Treatment Administration Start Start: Athymic Nude Mice Implantation Subcutaneous Implantation of NCI-H358 Cells Start->Implantation TumorGrowth Tumor Growth Monitoring (Volume ~150 mm³) Implantation->TumorGrowth Randomization Randomization into Treatment Groups (n=8) TumorGrowth->Randomization Vehicle Vehicle Control Randomization->Vehicle DMD_Treat DMD (50 mg/kg) Randomization->DMD_Treat Sotorasib_Treat Sotorasib (50 mg/kg) Randomization->Sotorasib_Treat Docetaxel_Treat Docetaxel (10 mg/kg) Randomization->Docetaxel_Treat Monitoring Bi-weekly Tumor Volume Measurement Vehicle->Monitoring DMD_Treat->Monitoring Sotorasib_Treat->Monitoring Docetaxel_Treat->Monitoring Endpoint Study Endpoint: Data Analysis & TGI Calculation Monitoring->Endpoint

Caption: Workflow for the in vivo xenograft efficacy study.

Safety Operating Guide

Navigating the Uncharted: Proper Disposal of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release – Researchers and laboratory personnel handling 11,12-De(methylenedioxy)danuphylline, an indole (B1671886) alkaloid compound, must observe stringent disposal protocols to ensure laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, this document provides a comprehensive, step-by-step guide based on established best practices for the disposal of hazardous research-grade chemicals and analogous indole alkaloids.

Immediate Safety and Handling Precautions

Due to the lack of specific toxicological data for this compound, it must be treated as a hazardous substance. All personnel must adhere to the following personal protective equipment (PPE) requirements when handling the compound or its waste.

Personal Protective Equipment (PPE)Specification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Protective Clothing Standard laboratory coat.
Respiratory Protection To be used in a well-ventilated area or fume hood.

Operational Disposal Plan

The disposal of this compound must be managed through a certified hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Protocol:
  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification in your jurisdiction.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, along with any contaminated materials such as weighing paper, gloves, and pipette tips, in a designated hazardous waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.

  • Containerization and Labeling:

    • Select a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.

    • The waste container must be clearly and accurately labeled.

    Waste Label InformationDetails
    Chemical Name "this compound"
    Hazard Warning "Hazardous Waste"
    Primary Hazards "Toxic," "Irritant" (as a precautionary measure)
    Contact Information Your name, department, and contact information.
    Accumulation Start Date The date when the first particle of waste is placed in the container.
  • Storage of Chemical Waste:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be secure, away from general lab traffic, and segregated from incompatible materials.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup for the waste.

    • Follow all institutional and contractor-specific procedures for waste pickup requests.

    • Do not accumulate large quantities of chemical waste in the laboratory. Adhere to the storage time and quantity limits set by your institution and local regulations.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your colleagues and your laboratory supervisor or EHS department.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Containment and Cleanup (for small, manageable spills by trained personnel):

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbent material and any contaminated debris and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate Waste classify->segregate solid_waste Solid Waste: (Compound, Contaminated Materials) segregate->solid_waste Solid liquid_waste Liquid Waste: (Compound in Solution) segregate->liquid_waste Liquid containerize_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Hazardous Waste Disposal contact_ehs->end

Caption: A logical workflow for the proper disposal of this compound waste.

Essential Safety and Operational Guidance for Handling 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 11,12-De(methylenedioxy)danuphylline was found in the available resources. The following guidance is based on general best practices for handling novel chemical compounds and hazardous drugs of a similar class (indole alkaloids). A comprehensive, compound-specific risk assessment should be conducted by qualified personnel before any handling.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to minimize exposure risk and ensure safe operational workflow and disposal.

Personal Protective Equipment (PPE)

Given the unknown specific hazards of this compound, a conservative approach to PPE is mandatory. The following table summarizes the recommended PPE based on general guidelines for handling potentially hazardous chemicals and active pharmaceutical ingredients.[1][2][3][4]

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 compliant)To provide a primary barrier against skin contact. Double-gloving offers additional protection in case of a breach of the outer glove.[1][3][4]
Gown Disposable, low-permeability, solid-front gown with long sleeves and tight-fitting cuffsTo protect skin and personal clothing from contamination. The gown should be made of a material resistant to chemical permeation.[2][3]
Eye Protection Chemical splash goggles or a full-face shieldTo protect the eyes from splashes, aerosols, and solid particulates.[3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of aerosols or fine powders, especially when handling the solid compound or preparing solutions.[4]
Additional Garb Disposable head, hair, and shoe coversTo prevent the spread of contamination outside of the designated handling area.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling is crucial for safety and to maintain the integrity of the experiment.

2.1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated and clearly marked area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure through inhalation.[4]

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.

  • Pre-Labeling: All vials, tubes, and containers for solutions should be clearly labeled with the compound name, concentration, date, and hazard information.

2.2. Compound Handling and Solution Preparation:

  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, hair/shoe covers, mask, eye protection, inner gloves, outer gloves).

  • Weighing: If handling the solid form, conduct all weighing within a containment device (e.g., ventilated balance enclosure) to prevent the generation of airborne particles.

  • Dissolution: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Transport: When moving the compound or its solutions, use sealed, secondary containers to prevent spills.

2.3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after each use.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically by removing the most contaminated items first (e.g., outer gloves).

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, and pipette tips, must be considered hazardous waste.

  • Waste Containers: Use clearly labeled, sealed, and chemical-resistant containers for all hazardous waste.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep_area 1. Designate Handling Area (Fume Hood/BSC) gather_materials 2. Assemble PPE, Spill Kit, & Waste Bins prep_area->gather_materials pre_label 3. Pre-Label All Containers gather_materials->pre_label don_ppe 4. Don Full PPE pre_label->don_ppe weigh 5. Weigh Compound in Containment Device don_ppe->weigh dissolve 6. Prepare Solutions weigh->dissolve transport 7. Use Secondary Containment for Transport dissolve->transport decontaminate 8. Decontaminate Work Surfaces transport->decontaminate dispose 9. Segregate & Dispose of Hazardous Waste decontaminate->dispose doff_ppe 10. Doff PPE Correctly dispose->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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